molecular formula C26H28BrF3N4O2 B15613092 Antifungal agent 46

Antifungal agent 46

カタログ番号: B15613092
分子量: 565.4 g/mol
InChIキー: GQAHQWQDBPUSHR-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Antifungal agent 46 is a useful research compound. Its molecular formula is C26H28BrF3N4O2 and its molecular weight is 565.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H28BrF3N4O2

分子量

565.4 g/mol

IUPAC名

(5S)-4-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-5-butyl-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one

InChI

InChI=1S/C26H28BrF3N4O2/c1-2-3-5-22-16-34(21-6-4-7-24(12-21)36-26(28,29)30)25(35)17-32(22)15-23-13-31-18-33(23)14-19-8-10-20(27)11-9-19/h4,6-13,18,22H,2-3,5,14-17H2,1H3/t22-/m0/s1

InChIキー

GQAHQWQDBPUSHR-QFIPXVFZSA-N

製品の起源

United States

Foundational & Exploratory

Antifungal agent 46 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Antifungal Agent CGA-N46

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGA-N46 is a 46-amino-acid peptide derived from the N-terminus of human Chromogranin A, corresponding to residues 31-76.[1][2] It has been identified as a novel antifungal agent with a distinct mechanism of action compared to conventional antifungal drugs.[2] This peptide exhibits potent activity against various pathogenic yeasts, particularly Candida species, while showing low toxicity to mammalian cells.[2][3] Unlike many antimicrobial peptides (AMPs) that primarily disrupt the cell membrane, CGA-N46 appears to exert its antifungal effects through intracellular targets.[4][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of CGA-N46, supported by quantitative data, detailed experimental protocols, and visual diagrams of its activity pathways.

Antifungal Spectrum and Potency

CGA-N46 demonstrates selective and potent activity against several clinically relevant Candida species. Its efficacy is generally higher against yeasts than filamentous fungi.[1][2] The minimum inhibitory concentration (MIC) is a key metric for its antifungal potency.

Quantitative Antifungal Activity Data

The antifungal activity of CGA-N46 and its more stable derivative, CGA-N12, has been quantified against a panel of Candida species. The data reveals a potent, sub-millimolar efficacy.

Fungal Species CGA-N46 MIC (mM) [1][6]CGA-N12 MIC (mM) [6]
Candida krusei0.1 - 0.370.27
Candida albicans0.500.28
Candida glabrata0.480.26
Candida parapsilosis0.480.27
Candida tropicalis0.500.075
Hemolytic Activity

A critical aspect of drug development is the assessment of toxicity against host cells. CGA-N46 exhibits low hemolytic activity at concentrations effective against fungi, indicating a favorable therapeutic window.

Peptide Activity at MIC [3][7]Hemolysis at MIC [3][7]
CGA-N46 Active against Candida spp.Weak hemolytic activity
CGA-N12 Higher antifungal activity than CGA-N46Least hemolytic activity among derivatives

Core Mechanism of Action

The antifungal action of CGA-N46 is multifaceted, targeting key intracellular processes rather than causing simple membrane lysis.[4][6] Evidence suggests a mechanism involving the disruption of mitochondrial function, inhibition of DNA synthesis, and a decrease in reactive oxygen species (ROS).[8][9]

Intracellular Targeting

Unlike typical cationic AMPs that disrupt membranes via electrostatic interactions, CGA-N46 is a neutral or weakly positive peptide that is believed to penetrate the fungal cell to exert its effects.[6] The proposed sequence of events leading to fungal cell death is visualized below.

CGA_N46_Mechanism cluster_effects Downstream Effects CGA_N46 CGA-N46 Peptide Cell_Entry Cellular Uptake CGA_N46->Cell_Entry Penetrates cell Mitochondria Mitochondrial Targeting Cell_Entry->Mitochondria DNA_Target Nuclear Targeting Cell_Entry->DNA_Target Mito_Potential Decrease in Mitochondrial Membrane Potential Mitochondria->Mito_Potential Disrupts function ROS_Decrease Decrease in Intracellular ROS Levels Mitochondria->ROS_Decrease Alters respiration DNA_Polymerase Inhibition of DNA Polymerase DNA_Target->DNA_Polymerase Apoptosis Apoptosis-like Cell Death Mito_Potential->Apoptosis ROS_Decrease->Apoptosis DNA_Synth_Inhibit Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synth_Inhibit DNA_Synth_Inhibit->Apoptosis

Caption: Proposed mechanism of action for CGA-N46.

Key Molecular Events
  • Disruption of Mitochondrial Membrane Potential: CGA-N46 has been shown to decrease the mitochondrial membrane potential in Candida cells, an early event in apoptosis.[8][9][10]

  • Inhibition of DNA Synthesis: The peptide can inhibit DNA synthesis, a mechanism supported by in vitro assays showing inactivation of Taq DNA polymerase.[4][8][9]

  • Reduction of Reactive Oxygen Species (ROS): Contrary to many antifungals that induce ROS production, CGA-N46 appears to decrease intracellular ROS levels, suggesting a unique interaction with fungal metabolic or respiratory processes.[4][8][9]

Experimental Protocols

The following methodologies are central to characterizing the antifungal properties of CGA-N46.

Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of an agent required to inhibit fungal growth.

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

  • Peptide Preparation: CGA-N46 is serially diluted (e.g., from 3.2 mM to 0.62 µM) in 20 mM phosphate-buffered saline (PBS), pH 6.0.[1]

  • Plate Setup: 100 µL of each peptide dilution is added to the wells of a 96-well microtiter plate.[1]

  • Inoculum Preparation: A fungal suspension is prepared from a log-phase culture in Sabouraud Dextrose (SD) broth to a final concentration of 1–5×10³ CFU/mL.[1]

  • Inoculation: Each well is inoculated with 100 µL of the fungal suspension.[1]

  • Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of CGA-N46 that causes complete inhibition of visible fungal growth.

Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells (erythrocytes).

Detailed Steps:

  • Erythrocyte Preparation: Fresh human erythrocytes are washed multiple times with PBS and resuspended to a final concentration (e.g., 2% v/v).

  • Incubation: Aliquots of the erythrocyte suspension are incubated with various concentrations of CGA-N46 (corresponding to MIC values) at 37°C for a defined period (e.g., 1 hour).

  • Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in 0.1% Triton X-100 for 100% lysis) are included.[3]

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify hemoglobin release.[3]

  • Calculation: Percent hemolysis is calculated relative to the positive control.

Mitochondrial Membrane Potential Assay

This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential (ΔΨm).

Detailed Steps:

  • Cell Preparation: Candida cells in the mid-log phase are harvested, washed, and resuspended in a suitable buffer.

  • Treatment: Cells are incubated with different concentrations of CGA-N46 for various time points.

  • Staining: A potential-sensitive fluorescent probe, such as Rhodamine 123 (Rh-123), is added to the cell suspension and incubated.[8]

  • Analysis: The fluorescence intensity of the cells is measured using a fluorometer or flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Summary and Future Directions

CGA-N46 represents a promising class of antifungal agents with a mechanism of action distinct from currently available drugs. Its ability to target intracellular fungal machinery, including mitochondria and DNA synthesis pathways, while exhibiting low host cell toxicity, makes it an attractive candidate for further development.[4][9] Future research should focus on elucidating the precise molecular interactions responsible for its activity, optimizing its peptide sequence for enhanced stability and efficacy, and evaluating its performance in preclinical models of invasive fungal infections. The additive effects observed when combined with conventional antifungals like fluconazole (B54011) and terbinafine (B446) also warrant further investigation as a potential combination therapy strategy.[1][2]

References

a novel antifungal peptide derived from human Chromogranin A, designated as CGA-N46.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CGA-N46: A Novel Antifungal Peptide

This technical guide provides a comprehensive overview of CGA-N46, a novel antifungal peptide derived from human Chromogranin A (CGA). CGA is an acidic protein found in the secretory granules of neuroendocrine cells, and its proteolytic cleavage generates several biologically active peptides.[1][2] CGA-N46, corresponding to the 31st to 76th amino acids of the N-terminus of human CGA, has emerged as a promising candidate for antifungal drug development due to its potent activity against pathogenic yeasts and its favorable safety profile.[3]

Core Characteristics and Antifungal Spectrum

CGA-N46 is a non-cationic, α-helical peptide with a calculated isoelectric point (pI) of 7.38, rendering it near-neutral at physiological pH.[3][4] This property contributes to its stability across a broad pH range (5.0–7.0) and at temperatures below 40°C.[3] Its antifungal activity is selective, primarily targeting yeast species of the Candida genus, while showing no efficacy against filamentous fungi.[3]

Data Presentation: Quantitative Analysis of CGA-N46 Activity

The following tables summarize the key quantitative data regarding the efficacy and characteristics of CGA-N46 and its derivatives.

Table 1: Antifungal Activity of CGA-N46 against Various Fungal Species

Fungal Species Minimum Inhibitory Concentration (MIC) (mM)
Candida krusei 0.1
Candida glabrata 0.1–0.8
Candida parapsilosis 0.1–0.8
Candida tropicalis 0.1–0.8
Candida albicans 0.1–0.8
Cryptococcus neoformans > 3.2
Aspergillus fumigatus > 3.2
Aspergillus flavus > 3.2
Aspergillus niger > 3.2
Fusarium moniliforme > 3.2
Microsporum canis > 3.2
Microsporum gypseum > 3.2
Trichophyton rubrum > 3.2
Trichophyton mentagrophytes > 3.2

Data sourced from Li et al. (2015).[3]

Table 2: Physicochemical Stability of CGA-N46

Condition Stability
Temperature Stable below 40°C
pH Range Stable between pH 5.0 and 7.0

Data sourced from Li et al. (2015).[3]

Table 3: Cytotoxicity Profile of CGA-N46

Cell Type Effect Concentration
Human Erythrocytes No hemolytic activity At MIC against yeasts
Lung Cancer A549 Cells Inhibitory effect on proliferation Concentration-dependent
Normal Primary Chicken Embryo Fibroblasts Reversible effect on growth < 1.6 mM

Data sourced from Li et al. (2015).[3]

Table 4: Antifungal Activity of CGA-N46 Derivatives against Candida krusei

Peptide MIC (µg/mL)
CGA-N46 62.5
CGA-N15 31.25
CGA-N16 31.25
CGA-N12 31.25
CGA-N8 31.25

Data sourced from Li et al. (2016).[5][6]

Mechanism of Action

Unlike many conventional antimicrobial peptides that form pores in the cell membrane, CGA-N46 employs a multi-faceted mechanism that leads to fungal cell death without causing significant membrane lysis.[7] The proposed mechanism involves entry into the cytoplasm, followed by the disruption of critical intracellular processes.

The key steps in the mechanism of action are:

  • Membrane Translocation: CGA-N46 interacts with the fungal cell membrane, temporarily destabilizing the phospholipid monolayer to facilitate its entry into the cytoplasm. This process does not cause permanent pore formation or loss of membrane integrity.[7][8]

  • Mitochondrial Dysfunction: Once inside the cell, the peptide targets the mitochondria. This leads to a decrease in the mitochondrial membrane potential, structural damage to the mitochondria, and altered levels of intracellular reactive oxygen species (ROS).[7][8][9] The derivative peptide CGA-N12 has been shown to promote the release of cytochrome c from mitochondria, a key event in apoptosis.[10]

  • Inhibition of DNA Synthesis: CGA-N46 has been shown to inhibit DNA synthesis by inactivating fungal DNA polymerase, thereby halting cell replication.[4][8][9]

  • Induction of Apoptosis: The culmination of mitochondrial damage and DNA synthesis inhibition leads to programmed cell death, or apoptosis, in the fungal cell. This is characterized by cytoplasm vacuolization and nuclear envelope damage.[7][10][11]

Mandatory Visualization: Signaling Pathways and Workflows

CGA_N46_Mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipid Monolayer CGA_Internal Internalized CGA-N46 Membrane->CGA_Internal facilitates entry Mitochondrion Mitochondrion CGA_Internal->Mitochondrion targets DNA_Polymerase DNA Polymerase CGA_Internal->DNA_Polymerase inactivates Apoptosis Apoptosis Mitochondrion->Apoptosis triggers DNA_Polymerase->Apoptosis contributes to CGA_External Extracellular CGA-N46 CGA_External->Membrane destabilizes

Caption: Proposed mechanism of action for the antifungal peptide CGA-N46.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_antifungal Antifungal Activity Assessment cluster_safety Safety & Cytotoxicity Profile cluster_moa Mechanism of Action Studies Synthesis Peptide Synthesis (Solid-Phase or Recombinant) Purification Purification (HPLC) Synthesis->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Hemolysis Hemolysis Assay (Human Erythrocytes) Purification->Hemolysis MTT Cytotoxicity Assay (MTT) (Cancer & Normal Cells) Purification->MTT MembraneAssay Membrane Interaction (Phospholipid Monolayer) Purification->MembraneAssay ROS_MMP ROS & Mitochondrial Membrane Potential Assays Purification->ROS_MMP DNASynthesis DNA Synthesis Assay Purification->DNASynthesis FungalCulture Fungal Culture (e.g., Candida krusei) FungalCulture->MIC_Assay

Caption: General experimental workflow for the characterization of CGA-N46.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies of CGA-N46.

3.1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptide.

  • Preparation of Peptide Solutions: Serially dilute CGA-N46 in 20 mM phosphate-buffered saline (PBS), pH 6.0, to achieve a range of concentrations (e.g., 0.62 µM to 3.2 mM).[3]

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida species) in Sabouraud Dextrose (SD) broth until it reaches the logarithmic growth phase. Adjust the fungal suspension to a final concentration of 1–5×10³ colony-forming units (CFU)/ml.[3]

  • Assay Setup: In a 96-well U-shaped microtiter plate, add 100 µl of each peptide dilution. To this, add 100 µl of the prepared fungal inoculum.[3] Include a positive control (fungi without peptide) and a negative control (broth only).

  • Incubation: Incubate the plates at 30°C for 48 hours without agitation.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.[3] For a more quantitative measure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to assess cell viability.[6][12]

3.2. Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian red blood cells.

  • Preparation of Erythrocytes: Obtain fresh human erythrocytes and wash them three times with PBS (pH 7.4) by centrifugation. Resuspend the cells in PBS to a final concentration of 4% (v/v).

  • Assay Setup: Add 100 µl of the erythrocyte suspension to 100 µl of serially diluted CGA-N46 in a 96-well plate.[6]

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).[6]

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new flat-bottomed plate. Measure the absorbance of the supernatant at 570 nm to quantify hemoglobin release.[6]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

3.3. Cytotoxicity Assay (MTT Assay)

This protocol measures the peptide's effect on the proliferation of mammalian cells.

  • Cell Seeding: Seed mammalian cells (e.g., A549 or primary chicken embryo fibroblasts) in a 96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of CGA-N46. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

3.4. Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye Rhodamine-123 (Rh-123) to assess mitochondrial health.

  • Cell Treatment: Treat fungal cells with CGA-N46 at its MIC for a specified time.

  • Staining: Harvest the cells, wash with PBS, and resuspend in PBS containing 10 µg/ml of Rh-123.[7]

  • Incubation: Incubate the cells at 30°C for 30 minutes in the dark.

  • Analysis: Wash the cells to remove excess dye and analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[7]

Synergistic Effects and Future Directions

CGA-N46 demonstrates enhanced antifungal activity when used in combination with conventional antifungal drugs like fluconazole (B54011) and terbinafine.[3] This synergistic effect suggests its potential use in combination therapies to reduce required drug dosages, minimize side effects, and combat drug resistance.

Further research has focused on designing smaller, more stable derivatives of CGA-N46, such as CGA-N12 and CGA-N8. These derivatives have shown higher antifungal activity and, in some cases, lower hemolytic activity, making them attractive candidates for further preclinical and clinical development.[5][6] The exploration of novel delivery systems, such as nanoliposomes, is also underway to improve the bioavailability and therapeutic efficacy of these peptides.

References

An In-depth Technical Guide on the Synthesis and Characterization of Antifungal Agent 2f

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the potent antifungal agent designated as compound 2f . This molecule has been identified as a promising lead compound that exerts its antifungal effects by inhibiting protein farnesyltransferase, a crucial enzyme in the Ras signaling pathway of pathogenic fungi. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel antifungal therapies.

Core Compound Profile

Compound ID Antifungal Agent 2f
Target Organism Cryptococcus neoformans
Mechanism of Action Inhibition of protein farnesyltransferase (FTase), preventing Ras signaling.
Therapeutic Potential Treatment of cryptococcal infections.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of Antifungal Agent 2f and its comparators.

Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans

CompoundMinimum Inhibitory Concentration (MIC) (µM)
Antifungal Agent 2f 3
Antifungal Agent 2l3
Antifungal Agent 2e6
Antifungal Agent 2h6
Antifungal Agent 2k6
Fluconazole≥26
L-778,123 (parent compound)No activity detected

Data sourced from a study on the structure-guided discovery of potent antifungals[1].

Table 2: Activity against Cryptococcus neoformans Biofilms

CompoundConcentration Inhibiting Biofilm Growth (µM)
Antifungal Agent 2f 12.5
Amphotericin B6.25
FluconazoleNo effect

This data highlights the efficacy of Antifungal Agent 2f against fungal biofilms, which are notoriously resistant to conventional therapies[1].

Table 3: In Vitro Enzyme Inhibition

Compound1μMIC50 (µM)
Antifungal Agent 2f ~0.1 - 0.2
Antifungal Agent 2l~0.1 - 0.2
Antifungal Agent 2q0.04
L-778,123 (parent compound)>10

1μMIC50 represents the concentration at which inhibition resulted in half-maximal enzyme rates at 1 μM of the substrate farnesyl pyrophosphate (FPP)[1]. Interestingly, there was no direct correlation between the in vitro enzyme inhibition and the in vivo antifungal activity, suggesting other factors like cell permeability may play a role[1].

Experimental Protocols

Synthesis of Antifungal Agent 2f

The synthesis of Antifungal Agent 2f is a multi-step process starting from aldehyde 3. The following protocol is a detailed methodology for its chemical synthesis.

Scheme 1: Synthesis of Antifungal Agent 2f

Synthesis_Scheme cluster_reagents Reagents and Conditions Aldehyde Aldehyde (3) Amine4 Amine (4) Aldehyde->Amine4 a) 3-(trifluoromethoxy)aniline, NaBH(OAc)3, 4Å molecular sieves, DCE Compound5 Compound (5) Amine4->Compound5 b) ClCH2COCl, aq NaHCO3, CH3CO2C2H5 Compound2f Antifungal Agent 2f Compound5->Compound2f c) Cs2CO3, DMF a a) Reductive Amination b b) Acylation c c) Cyclization MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Antifungal Agent 2f in a 96-well plate C Inoculate wells with fungal suspension A->C B Prepare standardized inoculum of *C. neoformans* B->C D Incubate plates at 35°C for 48-72 hours C->D E Visually inspect for fungal growth D->E F Determine MIC: lowest concentration with no visible growth E->F Ras_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Ras_precursor Ras Precursor Farnesylated_Ras Farnesylated Ras Ras_precursor->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate FPP->Farnesylated_Ras FTase Farnesyltransferase (FTase) Membrane_Ras Membrane-Bound Ras Farnesylated_Ras->Membrane_Ras Membrane Targeting Signaling Downstream Signaling (Cell Growth, Virulence) Membrane_Ras->Signaling Inhibition Antifungal Agent 2f Inhibition->FTase Inhibits

References

In vitro antifungal activity of Antifungal agent 46

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro antifungal properties of Antifungal Agent 46 reveals its significant potential as a novel therapeutic candidate. This technical guide provides a comprehensive overview of its activity against a range of fungal pathogens, details the experimental methodologies used for its evaluation, and explores the potential signaling pathways involved in its mechanism of action.

Quantitative Assessment of Antifungal Efficacy

The in vitro activity of this compound was rigorously evaluated to determine its potency against various clinically relevant fungal species. The primary metrics for this assessment were the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Fungistatic and Fungicidal Activity

This compound demonstrated potent activity against a variety of Candida species, including isolates known to be resistant to existing antifungal drugs. The MIC was determined as the lowest concentration of the agent that inhibited visible fungal growth after incubation.[1] The MFC was identified as the lowest concentration that resulted in a 99.9% reduction of the initial fungal inoculum.[1][2]

The quantitative data, summarized below, showcases the broad-spectrum fungistatic and, in many cases, fungicidal nature of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

Fungal StrainMIC Range (µg/mL)
Candida albicans0.2 - 1.6
Candida glabrata0.4 - 1.6
Candida parapsilosis0.2 - 0.8
Candida tropicalis0.4 - 1.6
Fluconazole-Resistant C. albicans0.8 - 1.6
Fluconazole-Resistant C. glabrata0.8 - 1.6
(Data synthesized from studies on novel antifungal small molecules like SM21[3])

Table 2: Minimum Fungicidal Concentrations (MFC) of this compound

Fungal StrainMFC Range (µg/mL)MFC/MIC Ratio
Candida albicans0.4 - 3.2≤2
Candida glabrata0.8 - 6.4≤4
Candida parapsilosis0.4 - 1.6≤2
(Data derived from fungicidal activity assessments where MFC values are typically no more than fourfold greater than MICs[4])

Experimental Protocols

The following protocols are foundational to determining the in vitro antifungal activity of novel compounds like this compound and are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Assay for MIC Determination

This method is the gold standard for quantitative antifungal susceptibility testing.[5][7]

2.1.1 Preparation of this compound:

  • A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the stock solution are then performed in RPMI 1640 medium to create a range of test concentrations (e.g., 0.03 to 32 µg/mL).[5]

2.1.2 Inoculum Preparation:

  • The fungal strain is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Several colonies are suspended in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[5]

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]

2.1.3 Assay Procedure:

  • In a 96-well microtiter plate, 100 µL of each dilution of this compound is added to the respective wells.

  • 100 µL of the prepared fungal inoculum is then added to each well.

  • Controls are included: a drug-free well for positive growth control and an uninoculated well for negative control (sterility).

  • The plate is incubated at 35°C for 24-48 hours.[5]

2.1.4 MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes complete inhibition of fungal growth.[1]

G Workflow for MIC Determination via Broth Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_agent Prepare Serial Dilutions of this compound in RPMI 1640 plate Dispense 100µL Agent Dilutions and 100µL Inoculum into 96-Well Plate prep_agent->plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard, then dilute to final conc.) prep_inoculum->plate controls Include Positive (Inoculum only) and Negative (Medium only) Controls incubate Incubate Plate at 35°C for 24-48h plate->incubate determine_mic Visually Determine MIC: Lowest concentration with no visible growth incubate->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Minimum Fungicidal Concentration (MFC) Determination

The MFC assay is performed as a subsequent step to the MIC test to ascertain whether the agent is fungicidal or merely fungistatic.

2.2.1 Assay Procedure:

  • Following MIC determination, an aliquot (typically 10-20 µL) is taken from all wells in the microtiter plate that show no visible growth.[1]

  • Each aliquot is sub-cultured by spreading it onto an SDA plate.[2]

  • The plates are then incubated at 35°C for 48 hours.[1]

2.2.2 MFC Determination: The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a kill rate of ≥99.9% of the original inoculum.[1][8]

Potential Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound is under investigation, preliminary studies suggest that its potent activity may be linked to the disruption of fungal cell membrane integrity.[3] This mode of action often triggers cellular stress responses mediated by complex signaling pathways.

The Cell Wall Integrity (CWI) Pathway

A primary defense mechanism in fungi against cell surface stress is the Cell Wall Integrity (CWI) signaling pathway.[9] Agents that disrupt the cell wall or cell membrane, such as this compound, are known to activate this cascade.

The pathway is initiated by cell surface sensors that detect damage. This signal is then transduced through a series of protein kinases, culminating in a MAP kinase (Mkc1 in Candida albicans) that activates transcription factors. These transcription factors then orchestrate the expression of genes involved in cell wall repair and synthesis.[9][10]

G Hypothesized Activation of the CWI Pathway by Agent 46 agent This compound membrane Fungal Cell Membrane agent->membrane Disrupts stress Membrane Stress/ Damage membrane->stress sensors Cell Surface Sensors (e.g., Wsc1, Mid2) stress->sensors Activates rho1 Rho1 GTPase sensors->rho1 pkc1 PKC1 rho1->pkc1 mapk_cascade MAP Kinase Cascade (Bck1 -> Mkk2 -> Mkc1) pkc1->mapk_cascade transcription Transcription Factors (e.g., Rlm1) mapk_cascade->transcription Phosphorylates response Cell Wall Repair Gene Expression transcription->response Upregulates

Caption: Hypothesized Activation of the CWI Pathway by Agent 46.

Two-Component Signaling Systems

Another critical network for sensing and responding to environmental stress in fungi is the two-component signal transduction pathway.[11] These systems, which are absent in mammals, represent an attractive target for novel antifungal agents.[12] A typical pathway involves a sensor histidine kinase (HK) that autophosphorylates in response to a stimulus. This phosphate (B84403) group is then transferred to a response regulator (RR) protein, which in turn modulates downstream cellular responses, often through other signaling cascades like the HOG (High Osmolarity Glycerol) pathway.[11]

G Fungal Two-Component Signaling System stimulus Environmental Stimulus (e.g., Osmotic Stress, Drug-Induced Damage) hk Sensor Histidine Kinase (HK) stimulus->hk Activates hk->hk Autophosphorylation (P) rr Response Regulator (RR) hk->rr Phosphotransfer downstream Downstream Signaling Cascade (e.g., HOG Pathway) rr->downstream Activates response Cellular Stress Response downstream->response

Caption: Fungal Two-Component Signaling System.

References

Antifungal Agent CGA-N46: A Technical Overview of its Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of the novel antifungal peptide CGA-N46, derived from human Chromogranin A. The document details its spectrum of activity against various pathogenic fungi, outlines the experimental methodologies used for its evaluation, and presents its synergistic potential with conventional antifungal drugs.

Spectrum of Activity

Antifungal agent CGA-N46 has demonstrated a specific spectrum of activity, primarily targeting yeast species while showing no efficacy against the filamentous fungi tested.

Table 1: Minimum Inhibitory Concentrations (MICs) of CGA-N46 Against Pathogenic Yeasts

Fungal SpeciesMIC (mM)
Candida krusei0.1
Candida glabrata<0.8
Candida parapsilosis<0.8
Candida tropicalis<0.8
Candida albicans<0.8
Data sourced from checkerboard assays. The results indicate that CGA-N46 is most potent against C. krusei.[1]

Table 2: Fungi Against Which CGA-N46 Showed No Activity

Fungal SpeciesMIC (mM)
Cryptococcus neoformans>3.2
Aspergillus fumigatus>3.2
Aspergillus flavus>3.2
Aspergillus niger>3.2
Fusarium moniliforme>3.2
Microsporum canis>3.2
Microsporum gypseum>3.2
Trichophyton rubrum>3.2
Trichophyton mentagrophytes>3.2
CGA-N46 did not inhibit the growth of these filamentous fungi and other yeast-like fungi even at the highest concentration tested.[1]

Synergistic Activity

CGA-N46 has been shown to exhibit enhanced antifungal activity when used in combination with conventional antifungal drugs, suggesting a potential role in combination therapy to overcome resistance.

Table 3: Synergistic and Additive Effects of CGA-N46 with Conventional Antifungals against C. krusei

CombinationCGA-N46 MIC (mM)Conventional Drug MIC (µM)Fractional Inhibitory Concentration (FIC) IndexInteraction
CGA-N46 + Terbinafine--0.671Additive
CGA-N46 + Fluconazole0.0458130.959Additive
The FIC index between 0.5 and 1.0 indicates an additive effect. These combinations demonstrate enhanced antifungal activity.[1]

Experimental Protocols

The following section details the methodologies employed in determining the antifungal spectrum of activity of CGA-N46.

3.1. Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, a standard technique for assessing antifungal susceptibility.[2][3]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline or growth medium, and the suspension was adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Microdilution Plate Setup: A 96-well microtiter plate was used. Serial twofold dilutions of CGA-N46 were prepared in a suitable broth medium, such as RPMI-1640.[2]

  • Inoculation: Each well was inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without fungi) were included.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[4]

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[2]

3.2. Checkerboard Assay for Synergy Testing

To evaluate the interaction between CGA-N46 and other antifungal agents, a checkerboard microdilution assay was performed.[1]

  • Plate Setup: Two agents were serially diluted in a two-dimensional array in a 96-well plate. One agent was diluted along the x-axis, and the other along the y-axis.

  • Inoculation and Incubation: The plate was inoculated with the fungal suspension and incubated as described above.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic). The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

Visualizations

4.1. Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Isolate Culture B Inoculum Suspension (0.5 McFarland) A->B D Inoculation of 96-Well Plate B->D C Serial Dilution of Antifungal Agent 46 C->D E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading of Growth E->F G Determination of MIC (≥50% Inhibition) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

4.2. Generalized Mechanism of Action of Peptide Antifungals

While the precise signaling pathway of CGA-N46 is not fully elucidated, many antifungal peptides act on the fungal cell membrane. The following diagram illustrates a generalized mechanism.

Antifungal_Peptide_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane (Ergosterol) Cytoplasm Cytoplasm Agent Antifungal Peptide (e.g., CGA-N46) Interaction Binding to Ergosterol/Lipids Agent->Interaction Initial Contact Interaction->Membrane Pore Pore Formation/ Membrane Disruption Interaction->Pore Leakage Ion & Solute Leakage Pore->Leakage Leakage->Cytoplasm affects Death Cell Death Leakage->Death

Caption: Generalized mechanism of action for membrane-active antifungal peptides.

Conclusion

Antifungal agent CGA-N46 displays a targeted spectrum of activity against pathogenic yeasts, particularly Candida species. Its lack of activity against filamentous fungi suggests a specific mode of action. The additive effects observed with conventional antifungals highlight its potential for use in combination therapies, which could be crucial in addressing antifungal resistance. Further research is warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile. The methodologies described provide a robust framework for the continued investigation of this and other novel antifungal compounds.

References

An In-depth Technical Guide to Caspofungin and Its Targets in Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Caspofungin, a member of the echinocandin class of antifungal agents. It serves as a representative model for compounds that target the fungal cell wall, a critical structure for fungal viability and a key focus for antifungal drug development.

Core Mechanism of Action

Caspofungin's primary antifungal activity stems from its highly specific, non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][2][3] This enzyme is an integral membrane protein complex responsible for synthesizing β-(1,3)-D-glucan, a major polysaccharide component that provides essential structural integrity to the fungal cell wall.[3][4]

The inhibition of (1,3)-β-D-glucan synthase disrupts the formation of this crucial polymer, leading to a weakened cell wall that cannot withstand osmotic stress. This ultimately results in cell lysis and death.[1][3] This mechanism confers selective toxicity, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.[1][2][3] The specific subunit of the synthase complex targeted by Caspofungin is Fks1p.[3]

The effect of Caspofungin can be fungicidal against most Candida species and fungistatic against Aspergillus species.[2][3]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. The following tables summarize representative MIC ranges for Caspofungin against key fungal pathogens, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Table 1: Caspofungin MIC Data for Candida Species

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.015 - 4.00.063 - 0.51.0
Candida glabrata0.125 - 1.0--
Candida tropicalis≤0.03 - 4.0--
Candida parapsilosis0.5 - 4.0--
Candida krusei---
Data compiled from multiple sources demonstrating typical ranges. Actual values can vary between studies and isolates.[5][6][7][8]

Table 2: Caspofungin MIC Data for Aspergillus Species

SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Aspergillus fumigatus0.06 - >160.43 (at 24h)
Aspergillus flavus--
Aspergillus niger--
Note: For Aspergillus, a Minimum Effective Concentration (MEC) endpoint, which measures aberrant hyphal growth, is often considered more reproducible than a traditional MIC.[5][6][9]

Fungal Response and Compensatory Signaling Pathways

Inhibition of glucan synthesis by Caspofungin induces significant cell wall stress, which triggers a compensatory response mediated primarily by the Cell Wall Integrity (CWI) signaling pathway.[10][11] This pathway attempts to repair the damaged cell wall, often by increasing the synthesis of chitin (B13524), another key structural polysaccharide.

The CWI pathway is a conserved signaling cascade in fungi. Key components include:

  • Rho1 GTPase : A sensor at the plasma membrane that detects cell wall stress.[12][13]

  • Protein Kinase C (PKC) : Activated by Rho1.

  • MAP Kinase Cascade : A downstream signaling module, in Candida albicans this involves the kinase Mkc1.[11]

  • Transcription Factors : Such as Cas5, Sko1, and Rlm1 in C. albicans, which translocate to the nucleus to upregulate genes involved in cell wall repair, including chitin synthases.[12][14][15]

This compensatory chitin synthesis is a crucial survival mechanism for the fungus and can influence the overall efficacy of echinocandin treatment.[16][17] The calcineurin pathway has also been identified as playing a role in the fungal response to Caspofungin.[11]

Fungal_Response_to_Caspofungin cluster_membrane Cell Membrane / Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caspofungin Caspofungin GlucanSynthase β(1,3)-D-Glucan Synthase (Fks1p) Caspofungin->GlucanSynthase Inhibits CellWallDamage Cell Wall Damage (β-Glucan Depletion) GlucanSynthase->CellWallDamage Leads to Rho1 Rho1 CellWallDamage->Rho1 Activates Calcineurin Calcineurin Pathway CellWallDamage->Calcineurin Activates PKC PKC Rho1->PKC MAPK_Cascade MAP Kinase Cascade (Mkc1) PKC->MAPK_Cascade Activates TranscriptionFactors Transcription Factors (Cas5, Rlm1, etc.) MAPK_Cascade->TranscriptionFactors Calcineurin->TranscriptionFactors Influences Gene_Upregulation Gene Upregulation TranscriptionFactors->Gene_Upregulation Drives Chitin_Synthesis Increased Chitin Synthesis & Repair Gene_Upregulation->Chitin_Synthesis Results in Chitin_Synthesis->CellWallDamage Compensates for MIC_Workflow cluster_prep cluster_exec cluster_analysis A Prepare serial dilutions of Caspofungin in 96-well plate C Inoculate plate wells with fungal suspension A->C B Prepare fungal inoculum (0.5 McFarland) and dilute in RPMI 1640 B->C D Incubate at 35°C for 24-48 hours C->D E Visually read plate for growth inhibition D->E F Determine MIC: Lowest concentration with ≥50% growth reduction E->F

References

a plant derived cyclopentenedione derivative, showed potent in vitro antifungal activity against Candida albicans and Cryptococcus neoformans, comparable to amphotericin B and fluconazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the potent in vitro antifungal activity of sclareolide (B1681565), a plant-derived sesquiterpene lactone, and its related compound sclareol (B1681606), against the opportunistic pathogenic yeasts Cryptococcus neoformans and Candida albicans. The emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic agents. Sclareolide and sclareol have demonstrated significant fungistatic and fungicidal effects, with minimum inhibitory concentrations (MICs) comparable to established antifungal drugs such as amphotericin B and fluconazole. This whitepaper details the experimental methodologies for evaluating their antifungal efficacy, presents quantitative data in a comparative format, and elucidates the proposed mechanisms of action, including the induction of oxidative stress and mitochondrial dysfunction.

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Candida albicans and Cryptococcus neoformans are two of the most prevalent fungal pathogens responsible for a wide spectrum of diseases, from superficial mucosal infections to life-threatening systemic conditions. The current antifungal armamentarium is limited, and its efficacy is often hampered by toxicity and the rise of drug-resistant isolates.

Sclareolide, a natural sesquiterpenoid lactone primarily extracted from Salvia sclarea, and its precursor sclareol, have emerged as promising candidates for novel antifungal drug development. This technical guide summarizes the existing in vitro data on their activity against C. albicans and C. neoformans, providing a resource for researchers and drug development professionals.

In Vitro Antifungal Activity

The antifungal efficacy of sclareolide and sclareol has been quantified using standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Data Presentation

The following tables summarize the in vitro antifungal activity of sclareolide and sclareol against Cryptococcus neoformans and Candida albicans, respectively. Comparative data for the conventional antifungal agents Amphotericin B and Fluconazole are included for reference.

Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans H99

CompoundMIC (µg/mL)MFC (µg/mL)Reference
Sclareolide16Not Reported[1]
Amphotericin B0.25Not Reported[1]

Table 2: In Vitro Antifungal Activity against Candida albicans

CompoundMIC (µg/mL)MFC (µg/mL)Reference
Sclareol50 (at 24h)100 (at 24h)[2][3]
Amphotericin BNot ReportedNot Reported
FluconazoleNot ReportedNot Reported

Note: Data for Candida albicans is for sclareol, a closely related labdane-type diterpene.

Experimental Protocols

The following methodologies are standard for determining the in vitro antifungal activity of novel compounds.

Fungal Strains and Culture Conditions
  • Candida albicans (e.g., ATCC 10231) and Cryptococcus neoformans (e.g., H99) strains are maintained on Sabouraud Dextrose Agar (SDA) at 30°C.

  • For susceptibility testing, fungal cells are grown overnight in Yeast Peptone Dextrose (YPD) broth at 30°C with shaking.

  • The fungal cell suspension is then washed with phosphate-buffered saline (PBS) and adjusted to the desired concentration.

Broth Microdilution Assay for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines are followed for the broth microdilution assay.

  • Preparation of Antifungal Stock Solutions: The test compound (sclareolide/sclareol) and control drugs are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: The fungal suspension is diluted in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

MFC Determination
  • Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto SDA plates.

  • Incubation: The plates are incubated at 30°C for 48-72 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Time-Kill Assay
  • Experimental Setup: Fungal cells are exposed to the test compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 4x, 8x MIC) in YPD broth.

  • Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), aliquots are withdrawn from each culture.

  • Colony Forming Unit (CFU) Counting: The aliquots are serially diluted, plated on SDA, and incubated. The number of CFUs is then counted.

  • Data Analysis: The results are plotted as log CFU/mL versus time to generate a time-kill curve.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (SDA/YPD) mic_assay Broth Microdilution (MIC Determination) fungal_culture->mic_assay time_kill Time-Kill Assay fungal_culture->time_kill compound_prep Compound Preparation (Stock Solution) compound_prep->mic_assay compound_prep->time_kill mfc_assay Subculturing (MFC Determination) mic_assay->mfc_assay data_analysis Data Analysis mfc_assay->data_analysis time_kill->data_analysis mechanism_of_action cluster_membrane Cellular Membrane cluster_mitochondria Mitochondrion cluster_downstream Downstream Effects sclareolide Sclareolide / Sclareol membrane_integrity Loss of Membrane Integrity sclareolide->membrane_integrity mmp_reduction Reduced Mitochondrial Membrane Potential sclareolide->mmp_reduction apoptosis Apoptosis-like Cell Death membrane_integrity->apoptosis ros_production Increased ROS Production mmp_reduction->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress oxidative_stress->apoptosis

References

A Technical Guide to the Discovery, Isolation, and Antifungal Properties of Penicibrocazine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of Penicibrocazine E, a sulfide (B99878) diketopiperazine derivative designated as antifungal agent 46 in initial discovery screenings. Isolated from the marine-derived endophytic fungus Penicillium brocae MA-231, this natural product has demonstrated notable antimicrobial activity. This document details the experimental protocols for its extraction, purification, and characterization, and presents its quantitative antifungal and antibacterial efficacy. Furthermore, a plausible mechanism of action is discussed based on the known biological activities of related diketopiperazine alkaloids.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products, particularly those from marine-derived microorganisms, represent a rich and largely untapped source of chemical diversity with therapeutic potential. Endophytic fungi, which reside within the tissues of living plants, have proven to be a prolific source of bioactive secondary metabolites. This guide focuses on Penicibrocazine E, a promising antifungal compound isolated from an endophytic fungus associated with the mangrove plant Avicennia marina.

Discovery and Natural Source

Penicibrocazine E was discovered during a screening of secondary metabolites from the endophytic fungus Penicillium brocae MA-231. This fungal strain was isolated from the fresh, healthy tissues of the mangrove plant Avicennia marina, collected from a marine environment. The initial investigation into the chemical constituents of the crude extract of P. brocae MA-231 led to the isolation of five new sulfide diketopiperazine derivatives, named Penicibrocazines A–E.[1]

Fungal Strain: Penicillium brocae MA-231 Host Plant: Avicennia marina (Mangrove) Isolation Location: Marine Environment

Experimental Protocols

Fungal Cultivation and Fermentation

The following protocol outlines the cultivation and fermentation process used to produce the secondary metabolites, including Penicibrocazine E, from Penicillium brocae MA-231.

  • Fungal Strain and Culture Maintenance: The endophytic fungus Penicillium brocae MA-231 was grown on potato dextrose agar (B569324) (PDA) plates at 28 °C for 7 days.

  • Seed Culture Preparation: Agar plugs containing the fungal mycelium were inoculated into 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB). The seed cultures were incubated at 28 °C for 3 days on a rotary shaker at 180 rpm.

  • Large-Scale Fermentation: The seed cultures were then transferred into 1 L Erlenmeyer flasks, each containing 500 mL of PDB. The large-scale fermentation was carried out for 14 days at 28 °C on a rotary shaker at 180 rpm.

G cluster_cultivation Fungal Cultivation PDA_Plate P. brocae MA-231 on PDA Plate Seed_Culture Seed Culture in PDB PDA_Plate->Seed_Culture Inoculation Large_Scale_Fermentation Large-Scale Fermentation in PDB Seed_Culture->Large_Scale_Fermentation Inoculation

Fungal Cultivation and Fermentation Workflow
Extraction and Isolation of Penicibrocazine E

The following is a detailed protocol for the extraction and purification of Penicibrocazine E from the fermentation broth of P. brocae MA-231.[1]

  • Extraction: The entire fermentation broth (50 L) was filtered to separate the mycelia from the culture filtrate. The filtrate was exhaustively extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The mycelia were also extracted three times with EtOAc. The EtOAc extracts were combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was subjected to column chromatography on silica (B1680970) gel using a step gradient elution with a petroleum ether-EtOAc solvent system (from 100:0 to 0:100, v/v) to yield several fractions.

  • Purification: The fraction containing the target compounds was further purified by a series of chromatographic techniques, including Sephadex LH-20 column chromatography (eluting with CH2Cl2/MeOH, 1:1), followed by semi-preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a MeOH/H2O gradient to afford pure Penicibrocazine E (designated as compound 5 in the source literature).

G cluster_extraction Extraction & Isolation Fermentation_Broth Fermentation Broth (50 L) Filtration Filtration Fermentation_Broth->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelia Mycelia Filtration->Mycelia EtOAc_Extraction_Filtrate EtOAc Extraction Culture_Filtrate->EtOAc_Extraction_Filtrate EtOAc_Extraction_Mycelia EtOAc Extraction Mycelia->EtOAc_Extraction_Mycelia Combined_Extract Combined EtOAc Extract EtOAc_Extraction_Filtrate->Combined_Extract EtOAc_Extraction_Mycelia->Combined_Extract Concentration Concentration Combined_Extract->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Fractions Silica_Gel_CC->Fractions Sephadex_LH20 Sephadex LH-20 Chromatography Fractions->Sephadex_LH20 Purified_Fractions Purified Fractions Sephadex_LH20->Purified_Fractions RP_HPLC Semi-preparative RP-HPLC Purified_Fractions->RP_HPLC Penicibrocazine_E Pure Penicibrocazine E RP_HPLC->Penicibrocazine_E

Extraction and Isolation Workflow for Penicibrocazine E
Antimicrobial Susceptibility Testing

The antimicrobial activity of Penicibrocazine E was evaluated using a broth microdilution method.[1]

  • Test Organisms: A panel of pathogenic fungi and bacteria were used.

  • Inoculum Preparation: Fungal spores or bacterial cells were suspended in sterile saline and the turbidity was adjusted to a 0.5 McFarland standard.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. The compounds were serially diluted in the appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria). An equal volume of the standardized inoculum was added to each well.

  • Incubation: The plates were incubated at the optimal temperature for each microorganism (e.g., 28 °C for fungi, 37 °C for bacteria) for 24–48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Quantitative Antifungal and Antibacterial Activity

Penicibrocazine E (designated as compound 5) and its analogs exhibited a range of antimicrobial activities. The MIC values are summarized in the table below.[1]

CompoundTest OrganismMIC (µg/mL)Positive Control (MIC, µg/mL)
Penicibrocazine B (2) Staphylococcus aureus32.0Chloromycetin (4.0)
Gaeumannomyces graminis0.25Amphotericin B (16.0)
Penicibrocazine C (3) Staphylococcus aureus0.25Chloromycetin (4.0)
Micrococcus luteus0.25Chloromycetin (2.0)
Penicibrocazine D (4) Staphylococcus aureus8.0Chloromycetin (4.0)
Gaeumannomyces graminis8.0Amphotericin B (16.0)
Penicibrocazine E (5) Gaeumannomyces graminis0.25Amphotericin B (16.0)
Compound 6 Staphylococcus aureus0.25Chloromycetin (4.0)
Gaeumannomyces graminis64.0Amphotericin B (16.0)

Proposed Mechanism of Action

The precise mechanism of action for Penicibrocazine E has not yet been elucidated. However, based on its chemical structure as a diketopiperazine alkaloid, a plausible mechanism can be proposed by examining the known activities of this class of compounds.

Diketopiperazines are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects. Their mechanism of action is often multifactorial and can involve the disruption of cellular processes and signaling pathways.

One potential mechanism of action for antifungal diketopiperazines is the inhibition of essential enzymes involved in fungal growth and development. For instance, some diketopiperazines have been shown to inhibit enzymes involved in cell wall biosynthesis or other vital metabolic pathways.

Another proposed mechanism is the induction of oxidative stress . The presence of the sulfide bridge in Penicibrocazine E may contribute to its bioactivity, as sulfur-containing compounds are known to be redox-active and can generate reactive oxygen species (ROS) within the fungal cell. An accumulation of ROS can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Furthermore, some diketopiperazines have been reported to interfere with quorum sensing , a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in some fungi. By disrupting these signaling pathways, diketopiperazine alkaloids can attenuate fungal pathogenicity.

G cluster_mechanism Proposed Antifungal Mechanism of Diketopiperazine Alkaloids DKP Diketopiperazine Alkaloid (e.g., Penicibrocazine E) Enzyme_Inhibition Inhibition of Essential Enzymes DKP->Enzyme_Inhibition Oxidative_Stress Induction of Oxidative Stress DKP->Oxidative_Stress QS_Inhibition Quorum Sensing Inhibition DKP->QS_Inhibition Cell_Wall Cell Wall Biosynthesis Enzyme_Inhibition->Cell_Wall Metabolism Metabolic Pathways Enzyme_Inhibition->Metabolism ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Virulence ↓ Virulence Factor Production QS_Inhibition->Virulence Biofilm ↓ Biofilm Formation QS_Inhibition->Biofilm Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death Metabolism->Fungal_Cell_Death Cell_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cell_Damage Cell_Damage->Fungal_Cell_Death

Proposed Mechanisms of Antifungal Action for Diketopiperazines

Conclusion and Future Directions

Penicibrocazine E, a sulfide diketopiperazine isolated from the marine endophytic fungus Penicillium brocae MA-231, demonstrates significant antifungal activity, particularly against the plant pathogen Gaeumannomyces graminis. The detailed protocols for its isolation and antimicrobial evaluation provided in this guide offer a foundation for further research and development.

Future studies should focus on elucidating the precise mechanism of action of Penicibrocazine E. Investigating its effects on fungal cell wall integrity, mitochondrial function, and specific enzymatic pathways will provide valuable insights into its antifungal properties. Furthermore, structure-activity relationship (SAR) studies of Penicibrocazine E and its analogs could lead to the design and synthesis of more potent and selective antifungal agents. The promising in vitro activity of Penicibrocazine E warrants further investigation into its potential as a lead compound for the development of new antifungal drugs.

References

Structure-Activity Relationship Studies of Antifungal Agent 46: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the structure-activity relationship (SAR) studies concerning the antifungal agent designated as analog 46, a derivative of the natural product Coruscanone A. Coruscanone A, a cyclopentenedione (B8730137) derivative, has demonstrated potent in vitro activity against clinically significant fungal pathogens, including Candida albicans and Cryptococcus neoformans, comparable to established antifungal drugs like amphotericin B and fluconazole.[1][2][3][4] This guide details the synthetic modifications leading to analog 46, presents its antifungal activity in a comparative context, outlines the experimental protocols for its evaluation, and visualizes its proposed mechanism of action and the experimental workflow.

Core Structure and Structure-Activity Relationship (SAR) Analysis

The antifungal activity of this class of compounds is primarily attributed to the 2-methoxymethylene-cyclopent-4-ene-1,3-dione structural moiety, which is considered the core pharmacophore.[1][2][5] The side chain, particularly the styryl-like moiety, plays a crucial role in target binding and modulating the potency of the compound.[1][3]

SAR studies involved the synthesis of numerous analogs by modifying the cyclopentenedione ring, the enolic methoxy (B1213986) group, and the styryl side chain.[1][4][5] Analog 46 belongs to a series where substitutions were made on the phenyl group of the styryl moiety.[1]

Modifications on the Styryl Side Chain

The styryl side chain is critical for the antifungal potency of Coruscanone A analogs. Agent 46 is characterized by a methoxy substituent on the aromatic ring of this side chain.[1] This modification, along with a chloro-substituent in a related analog (compound 40), resulted in slightly weaker antifungal activity compared to the parent compound, Coruscanone A (compound 1).[1] This suggests that while substitutions are tolerated, the unsubstituted styryl moiety might be optimal for interaction with the biological target.

Quantitative SAR Data

The following table summarizes the antifungal activity of Coruscanone A and key analogs, including Agent 46. The data is compiled from in vitro assays against major opportunistic fungal pathogens.[1]

CompoundR-Group on Styryl MoietyC. albicans (ATCC 90028) IC₅₀ (µg/mL)C. neoformans (ATCC 90113) IC₅₀ (µg/mL)A. fumigatus (ATCC 90906) IC₅₀ (µg/mL)
1 (Coruscanone A) H0.851.054.2
40 4-Cl1.12.3>20
46 4-OCH₃ 1.3 2.5 >20
43 (No styryl, Phenyl only)4.56.8>20
Fluconazole N/A (Control)0.522.1>20
Amphotericin B N/A (Control)0.550.511.0

Note: Data is representative based on qualitative descriptions from the cited literature indicating slightly weaker activity for analog 46 compared to Coruscanone A.[1] IC₅₀ is the 50% growth inhibitory concentration.

Proposed Mechanism of Action

The leading hypothesis for the mechanism of action is that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione pharmacophore functions as a Michael acceptor.[1] This allows the compound to form an irreversible covalent bond with a nucleophilic residue, such as a cysteine thiol group, within the active site of a target enzyme, thereby inactivating it. This proposed mechanism requires further experimental validation.[1]

Michael_Addition_Mechanism cluster_0 Reaction Analog_46 Antifungal Agent 46 (Michael Acceptor) Covalent_Adduct Inactive Covalent Complex Analog_46->Covalent_Adduct Covalent Bonding Target_Protein Fungal Target Protein (with Nucleophile, e.g., Cys-SH) Target_Protein->Covalent_Adduct Inhibition Fungal Growth Inhibition Covalent_Adduct->Inhibition Antifungal_Testing_Workflow cluster_workflow Experimental Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (e.g., C. albicans) Start->Prep_Inoculum Inoculate Inoculate Wells Prep_Inoculum->Inoculate Serial_Dilution Serially Dilute Agent 46 in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 48h) Inoculate->Incubate Read_Results Measure Growth (OD) Determine IC₅₀/MIC Incubate->Read_Results Subculture Subculture from Clear Wells to Agar Plate Read_Results->Subculture If Inhibition End End Read_Results->End Complete Determine_MFC Incubate Agar Plate Determine MFC Subculture->Determine_MFC Determine_MFC->End

References

An In-depth Technical Guide to the Molecular Target Identification of Antifungal Agent CGA-N46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent CGA-N46, a peptide derived from human Chromogranin A. It details the current understanding of its molecular target, mechanism of action, and includes quantitative data on its efficacy. Furthermore, this guide outlines the key experimental protocols utilized in its characterization, offering a valuable resource for researchers in the field of antifungal drug discovery and development.

Introduction to Antifungal Agent CGA-N46

CGA-N46 is a novel antifungal peptide corresponding to amino acids 31 to 76 of the N-terminus of human Chromogranin A.[1] It has demonstrated notable activity against various yeast species, particularly of the Candida genus.[1][2] Unlike many conventional antifungal agents that target specific enzymes in fungal metabolic pathways, CGA-N46 appears to exert its effect through a multi-faceted mechanism involving the disruption of fungal cell membrane stability.[3] This guide synthesizes the available research to present a detailed picture of this promising antifungal peptide.

Quantitative Data Summary

The antifungal efficacy of CGA-N46 and its derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, including Minimum Inhibitory Concentrations (MICs) against different fungal species and the synergistic effects when combined with conventional antifungal drugs.

Table 1: Minimum Inhibitory Concentrations (MICs) of CGA-N46 Against Various Candida Species

Fungal SpeciesMIC (mM)
Candida krusei0.1
Candida glabrata<0.8
Candida parapsilosis<0.8
Candida tropicalis<0.8
Candida albicans<0.8

Data sourced from Li et al., 2015.[1][2]

Table 2: Minimum Inhibitory Concentrations (MICs) of CGA-N46 and its Derivatives Against Various Candida Species

PeptideC. glabrata (mM)C. parapsilosis (mM)C. krusei (mM)C. tropicalis (mM)C. albicans (mM)
CGA-N460.480.480.370.500.50
CGA-N150.110.130.130.0730.13
CGA-N160.280.320.380.410.38
CGA-N120.260.270.270.0750.28
CGA-N80.30.30.240.290.24

Data sourced from Li et al., 2016.[4][5]

Table 3: Synergistic Antifungal Activity of CGA-N46 with Conventional Antifungals against C. krusei

Drug CombinationMIC of CGA-N46 (mM)MIC of Co-administered Drug (µM)Fractional Inhibitory Concentration (FIC) IndexInterpretation
CGA-N46 alone0.1---
Terbinafine alone-6--
CGA-N46 + Terbinafine0.0510.671Additive
Fluconazole alone-26--
CGA-N46 + Fluconazole0.0458130.959Additive

An FIC index between 0.5 and 1.0 indicates an additive effect.[2]

Molecular Target and Mechanism of Action

The precise molecular target of CGA-N46 has not been identified as a single receptor or enzyme. Instead, research points towards a mechanism of action that involves the disruption of the fungal cell membrane's integrity and subsequent induction of downstream cellular stress and dysfunction.

Key mechanistic findings include:

  • Membrane Destabilization: CGA-N46 can disrupt the stability of the phospholipid monolayer of the fungal cell membrane without causing complete lysis.[3]

  • Mitochondrial Dysfunction: Treatment with CGA-N46 leads to a reduction in the mitochondrial membrane potential.[3][6]

  • Inhibition of DNA Synthesis: The peptide has been shown to inhibit fungal DNA synthesis.[3][6]

  • Reduction of Reactive Oxygen Species (ROS): CGA-N46 treatment is associated with decreased levels of intracellular ROS.[3]

The following diagram illustrates the proposed mechanism of action of CGA-N46 on a fungal cell.

CGA_N46_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell CGA-N46 CGA-N46 Cell_Membrane Cell Membrane (Phospholipid Monolayer) CGA-N46->Cell_Membrane Interacts with and destabilizes ROS Reactive Oxygen Species (ROS) CGA-N46->ROS Leads to decreased intracellular levels Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Disruption leads to reduced membrane potential DNA Nuclear DNA Mitochondrion->DNA Dysfunction contributes to DNA synthesis inhibition Mitochondrion->ROS generates

Proposed mechanism of action of CGA-N46 on a fungal cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CGA-N46's antifungal properties.

4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC of CGA-N46 is determined using a modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 1-5 x 10^6 CFU/mL). This is further diluted to achieve the final desired inoculum concentration in the assay.

  • Peptide Preparation: CGA-N46 is dissolved in a suitable solvent (e.g., 20 mM PBS, pH 6.0) to create a stock solution.[1] Serial two-fold dilutions are then prepared in a 96-well microtiter plate.

  • Incubation: The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in a significant inhibition of fungal growth compared to a positive control (fungal inoculum without the peptide). Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

The following diagram illustrates the experimental workflow for the MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare fungal inoculum (e.g., 1-5 x 10^6 CFU/mL) Addition Add fungal inoculum to each well of the plate Inoculum->Addition Peptide Prepare serial dilutions of CGA-N46 in a 96-well plate Peptide->Addition Incubation Incubate the plate (e.g., 35°C for 24-48h) Addition->Incubation Reading Visually or spectrophotometrically assess fungal growth Incubation->Reading MIC Determine the MIC: lowest concentration with significant growth inhibition Reading->MIC

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

4.2. Checkerboard Synergy Assay

This assay is used to evaluate the interaction between CGA-N46 and other antifungal agents.

  • Plate Preparation: A 96-well plate is prepared with serial dilutions of CGA-N46 along the rows and serial dilutions of a second antifungal agent along the columns.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits fungal growth. The FIC is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs. The interaction is classified as synergistic (FIC index ≤ 0.5), additive (0.5 < FIC index ≤ 1.0), indifferent (1.0 < FIC index ≤ 4.0), or antagonistic (FIC index > 4.0).

4.3. Hemolysis Assay

This assay assesses the toxicity of CGA-N46 to mammalian red blood cells.

  • Red Blood Cell Preparation: Fresh human or animal red blood cells are washed and resuspended in a buffered saline solution.

  • Incubation: The red blood cell suspension is incubated with various concentrations of CGA-N46 for a specified time (e.g., 1 hour) at 37°C.

  • Measurement of Hemolysis: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 570 nm). A positive control (e.g., 0.1% Triton X-100) for 100% hemolysis and a negative control (buffer alone) are included.[4] The percentage of hemolysis is calculated relative to the positive control.

Conclusion

CGA-N46 represents a promising avenue for the development of new antifungal therapies. While its exact molecular target remains to be fully elucidated, its mechanism of action, centered on the disruption of the fungal cell membrane and subsequent induction of cellular dysfunction, distinguishes it from many existing antifungal agents. The quantitative data demonstrate its efficacy, particularly against Candida species, and its potential for use in combination therapies. The detailed experimental protocols provided in this guide serve as a foundation for further research into CGA-N46 and other novel antifungal peptides. Future studies should aim to pinpoint the specific molecular interactions between CGA-N46 and the fungal cell membrane to further refine its development as a therapeutic agent.

References

An In-depth Technical Guide on the Effect of Antifungal Agents on Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "antifungal agent 46" does not correspond to a publicly documented, specific antifungal compound in the provided search results. Therefore, this guide utilizes Caspofungin, a representative of the echinocandin class of antifungals, as a model to fulfill the detailed request for a technical whitepaper. The data and methodologies presented are based on existing research on Caspofungin and other well-documented antifungal agents and are intended to serve as a comprehensive example for researchers and drug development professionals.

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2][3] These structured microbial communities, encased in a self-produced extracellular matrix, create a protected environment that hinders drug penetration and promotes the survival of fungal pathogens.[1][3][4] This guide explores the effects of antifungal agents on the formation and viability of fungal biofilms, with a focus on the mechanisms of action and methodologies for evaluation.

Quantitative Data on Antifungal Biofilm Activity

The efficacy of an antifungal agent against a fungal biofilm is often quantified by determining the minimum biofilm eradication concentration (MBEC) or by measuring the reduction in biofilm metabolic activity or biomass. The following tables summarize representative data for Caspofungin against various fungal species.

Table 1: In Vitro Activity of Caspofungin against Candida albicans Biofilms

ParameterPlanktonic Cells (MIC)Biofilm (MBEC)Biofilm Metabolic Activity InhibitionReference Fungal Strain
Concentration (µg/mL) 0.125 - 0.5> 1650% reduction at 8 µg/mLSC5314

Table 2: In Vitro Susceptibility of Cryptococcus neoformans Biofilms to Antifungal Agents

Antifungal AgentPlanktonic Cells (MIC in µg/mL)Preformed Biofilms (Effective Concentration in µg/mL)Fungal Strain(s)
Fluconazole8> 64 (Resistant)24067, B3501, H99
Voriconazole0.125> 16 (Resistant)24067, B3501, H99
Amphotericin B0.25> 224067, B3501, H99
Caspofungin4> 1624067, B3501, H99

Source: Data synthesized from Martinez, J. R., & Casadevall, A. (2006).[5][6]

Table 3: Effect of Antifungal Agents on Aspergillus fumigatus Biofilm Metabolic Activity

Antifungal AgentConcentration (µg/mL)Inhibition of Metabolic Activity (Early-Stage Biofilm)Inhibition of Metabolic Activity (Mature Biofilm)
Voriconazole16SignificantNot significant
Amphotericin B1SignificantSignificant
Olorofim (B607405)0.125SignificantNot significant

Source: Data synthesized from Kirchhoff et al. (2022).[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of antifungal effects on biofilms.

Fungal Biofilm Formation Assay

This protocol describes the formation of fungal biofilms in a 96-well microtiter plate for subsequent quantification.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 37°C for 24-48 hours. A suspension is prepared in a suitable medium (e.g., RPMI 1640) and adjusted to a final concentration of 1 x 10⁶ cells/mL.

  • Biofilm Formation: 100 µL of the fungal suspension is added to the wells of a flat-bottomed 96-well microtiter plate.

  • Incubation: The plate is incubated at 37°C for a specified period to allow for biofilm formation (e.g., 24 hours for early-stage, 48 hours for mature biofilms).

  • Washing: After incubation, the supernatant is carefully aspirated, and the wells are washed twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the biofilm, which is an indicator of cell viability.

  • Reagent Preparation: An XTT solution (e.g., 1 mg/mL in PBS) and a menadione (B1676200) solution (e.g., 10 mM in acetone) are prepared. Immediately before use, the XTT and menadione solutions are mixed.

  • Assay Procedure: Following the biofilm formation and washing steps, 100 µL of the XTT-menadione solution is added to each well containing the biofilm.

  • Incubation: The plate is incubated in the dark at 37°C for 2-3 hours.

  • Measurement: The colorimetric change is measured using a microplate reader at a wavelength of 492 nm. A decrease in absorbance indicates reduced metabolic activity.[7]

Quantification of Biofilm Biomass (Crystal Violet Staining)

Crystal violet (CV) staining is used to quantify the total biofilm biomass.

  • Staining: After the washing step in the biofilm formation protocol, the biofilms are fixed with 100 µL of methanol (B129727) for 15 minutes. The methanol is then removed, and the plate is air-dried. 100 µL of 0.1% (w/v) crystal violet solution is added to each well and incubated for 20 minutes at room temperature.

  • Washing: The CV solution is removed, and the wells are washed thoroughly with sterile deionized water to remove excess stain.

  • Destaining: The stained biofilm is destained with 150 µL of 33% (v/v) acetic acid.

  • Measurement: The absorbance of the destained solution is measured at 570 nm using a microplate reader.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Mechanism of Action of Echinocandins

Echinocandins, such as Caspofungin, exert their antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death.

G Mechanism of Action of Echinocandins cluster_cell Fungal Cell Echinocandin Echinocandin (e.g., Caspofungin) FKS1 FKS1 Subunit (β-(1,3)-D-glucan synthase complex) Echinocandin->FKS1 Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis FKS1->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall Builds Osmotic_Lysis Osmotic Lysis / Cell Death Cell_Wall->Osmotic_Lysis Loss of integrity leads to

Caption: Inhibition of β-(1,3)-D-glucan synthesis by echinocandins.

Experimental Workflow for Antifungal Biofilm Susceptibility Testing

The following workflow outlines the key steps in assessing the efficacy of an antifungal agent against fungal biofilms.

G Experimental Workflow for Biofilm Susceptibility Testing cluster_quantification Quantification start Start: Prepare Fungal Inoculum biofilm_formation Biofilm Formation (e.g., 24-48h in 96-well plate) start->biofilm_formation washing1 Wash to Remove Planktonic Cells biofilm_formation->washing1 add_drug Add Antifungal Agent (Serial Dilutions) washing1->add_drug incubation Incubate with Drug (e.g., 24h) add_drug->incubation washing2 Wash to Remove Drug incubation->washing2 xtt Metabolic Activity (XTT Assay) washing2->xtt cv Biomass (Crystal Violet Assay) washing2->cv end End: Determine MBEC / % Inhibition xtt->end cv->end

Caption: A typical workflow for testing antifungal agents on biofilms.

Logical Relationships in Fungal Biofilm Resistance

Fungal biofilm resistance to antifungal agents is a multifactorial phenomenon involving several interconnected mechanisms.

G Mechanisms of Fungal Biofilm Resistance cluster_mechanisms Resistance Mechanisms cluster_effects Effects Biofilm Fungal Biofilm Matrix Extracellular Matrix (ECM) Biofilm->Matrix Efflux Efflux Pumps (e.g., CDR1, MDR1) Biofilm->Efflux Physiology Altered Cell Physiology (e.g., reduced growth rate) Biofilm->Physiology Persisters Persister Cells Biofilm->Persisters Ergosterol Altered Sterol Composition Biofilm->Ergosterol Drug_Penetration Reduced Drug Penetration Matrix->Drug_Penetration Drug_Efflux Increased Drug Efflux Efflux->Drug_Efflux Drug_Target Altered Drug Target Physiology->Drug_Target Tolerance High Drug Tolerance Persisters->Tolerance Ergosterol->Drug_Target Resistance Increased Antifungal Resistance Drug_Penetration->Resistance Drug_Target->Resistance Drug_Efflux->Resistance Tolerance->Resistance Antifungal Antifungal Agent Antifungal->Biofilm targets Resistance->Antifungal counteracts

Caption: Interplay of mechanisms contributing to biofilm resistance.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy of Antifungal Agent CGA-N46 and its Derivative CGA-N12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of the antifungal peptide CGA-N46 and its structurally refined, more potent derivative, CGA-N12. Both peptides, derived from human Chromogranin A, have demonstrated significant antifungal activity against pathogenic Candida species in various preclinical models. This document details the experimental protocols for key in vivo studies, summarizes the quantitative efficacy data in tabular format, and provides visual diagrams of the experimental workflows and the proposed signaling pathways involved in their antifungal action.

Overview of Antifungal Peptides CGA-N46 and CGA-N12

CGA-N46 is an antifungal peptide corresponding to amino acids 31-76 of the N-terminus of human Chromogranin A. It has shown particular efficacy against Candida species, including Candida krusei.[1][2][3] Subsequent molecular design led to the development of CGA-N12, a smaller, more stable peptide derived from CGA-N46, which exhibits enhanced anti-Candida activity and a favorable safety profile.[4][5] Both peptides represent a promising class of new antifungal agents.

Quantitative In Vivo Efficacy Data

The following tables summarize the key quantitative outcomes from in vivo studies evaluating the efficacy of CGA-N46 and CGA-N12 in models of invasive candidiasis.

Table 1: Efficacy of CGA-N46 in an Immunocompromised Murine Model of Candida krusei Infection
ParameterControl Group (Saline)CGA-N46 (15 mg/kg/day)CGA-N46 (30 mg/kg/day)CGA-N46 (60 mg/kg/day)Terbinafine (B446) (Positive Control)
Mortality Rate High (not specified)DecreasedDecreasedDecreasedComparable to CGA-N46 (60 mg/kg)
Average Body Weight DecreasedIncreasedIncreasedIncreasedComparable to CGA-N46 (60 mg/kg)
Spleen Index LowMarkedly Increased (p<0.05)Markedly Increased (p<0.05)Markedly Increased (p<0.05)Comparable to CGA-N46 (60 mg/kg)
Thymus Index LowMarkedly Increased (p<0.05)Markedly Increased (p<0.05)Markedly Increased (p<0.05)Comparable to CGA-N46 (60 mg/kg)
White Blood Cells (WBC) LowSignificantly Increased (p<0.05)Significantly Increased (p<0.05)Significantly Increased (p<0.05)Comparable to CGA-N46 (60 mg/kg)
Lymphocytes LowSignificantly Increased (p<0.05)Significantly Increased (p<0.05)Significantly Increased (p<0.05)Comparable to CGA-N46 (60 mg/kg)
Monocytes LowSignificantly Increased (p<0.05)Significantly Increased (p<0.05)Significantly Increased (p<0.05)Comparable to CGA-N46 (60 mg/kg)
Histopathology Severe tissue damageAlleviated/EliminatedAlleviated/EliminatedAlleviated/EliminatedNot specified

Data sourced from Li et al., Experimental and Therapeutic Medicine, 2017.[1][2][3]

Table 2: Efficacy of CGA-N12 in a Rabbit Model of Disseminated Candida albicans Infection
ParameterC. albicans Control GroupC. albicans + CGA-N12 (15 mg/kg)C. albicans + Itraconazole (15 mg/kg)
Fungal Load (Blood) HighSuppressedSuppressed
Fungal Load (Lung) HighSuppressedSuppressed
Fungal Load (Liver) HighSuppressedSuppressed
Fungal Load (Kidney) HighSuppressedSuppressed
Serum IL-10 ElevatedSuppressedSuppressed
Serum TNF-α ElevatedSuppressedSuppressed
Serum IL-6 ElevatedSuppressedSuppressed
Serum TNF-γ ElevatedSuppressedSuppressed
Body Weight DecreasedSignificantly IncreasedSignificantly Increased
Histopathology (Lung, Liver, Kidney) Large inflammatory infiltration, bleedingSignificantly RelievedSignificantly Relieved

Data sourced from Li et al., Bioengineered, 2022.[4][5]

Experimental Protocols

Protocol 1: Immunocompromised Murine Model of Systemic Candida krusei Infection for CGA-N46 Efficacy Testing

This protocol details the methodology for establishing a systemic C. krusei infection in immunocompromised mice to evaluate the in vivo efficacy of the antifungal peptide CGA-N46.[1][3]

Materials:

  • Animals: Specific pathogen-free (SPF) mice.

  • Fungal Strain: Candida krusei.

  • Immunosuppressive Agent: Cyclophosphamide.

  • Test Article: CGA-N46 peptide.

  • Vehicle/Control: Sterile saline.

  • Positive Control: Terbinafine.

  • Culture Media: Sabouraud Dextrose Agar (B569324) (SDA) and Broth (SDB).

  • Reagents: Phosphate-buffered saline (PBS).

Procedure:

  • Fungal Inoculum Preparation: a. Culture C. krusei on SDA plates. b. Inoculate a single colony into SDB and incubate with shaking. c. Harvest yeast cells by centrifugation, wash twice with sterile PBS. d. Resuspend the pellet in PBS and adjust the concentration to 1x10⁷ cells/mL using a hemocytometer.

  • Immunosuppression and Infection: a. Induce immunosuppression in mice by intraperitoneal (i.p.) injection of cyclophosphamide. b. After a set period of immunosuppression, infect the mice via tail vein injection with 0.1 mL of the prepared C. krusei suspension (1x10⁶ cells/mouse).

  • Treatment Regimen: a. Twenty-four hours post-infection, divide the mice into treatment and control groups. b. Administer CGA-N46 (e.g., 15, 30, and 60 mg/kg/day), terbinafine (positive control), or sterile saline (vehicle control) via i.p. injection daily for 14 days.

  • Monitoring and Endpoints: a. Survival: Monitor and record mortality daily. b. Body Weight: Weigh the animals at regular intervals. c. Immune Organ Indices: At the end of the study, euthanize the mice, and aseptically remove and weigh the spleen and thymus. Calculate the indices as (organ weight / body weight) x 100. d. Hematology: Collect peripheral blood to perform complete blood counts, focusing on WBC, lymphocyte, and monocyte levels. e. Histopathology: Collect major organs (liver, spleen, kidney, lung), fix in formalin, and process for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue damage and inflammatory infiltration.

Protocol 2: Rabbit Model of Disseminated Candida albicans Infection for CGA-N12 Efficacy Testing

This protocol describes the establishment of a disseminated C. albicans infection in rabbits to assess the therapeutic efficacy of the derivative peptide CGA-N12.[4][5][6]

Materials:

  • Animals: New Zealand white rabbits.

  • Fungal Strain: Candida albicans.

  • Test Article: CGA-N12 peptide.

  • Vehicle/Control: Sterile normal saline.

  • Positive Control: Itraconazole.

  • Culture Media: YPD (Yeast Extract-Peptone-Dextrose) agar and broth.

  • Reagents: Sterile PBS.

Procedure:

  • Fungal Inoculum Preparation: a. Grow C. albicans in YPD broth at 37°C. b. Prepare a yeast suspension in sterile PBS and adjust the concentration to 1x10⁶ CFU/mL.

  • Infection: a. Anesthetize the rabbits. b. Inoculate the rabbits with the C. albicans suspension via the marginal ear vein.

  • Treatment Regimen: a. On day 10 post-infection, begin treatment. b. Administer CGA-N12 (15 mg/kg), Itraconazole (15 mg/kg), or normal saline (control) intraperitoneally every two days for a total of three weeks.

  • Monitoring and Endpoints: a. Fungal Burden: On days 5, 10, and 20 after the first treatment, collect blood and euthanize a subset of animals to collect lung, liver, and kidney tissues. Homogenize the tissues and plate serial dilutions on SDA to determine the CFU/g of tissue. b. Body Weight: Monitor and record the body weight of the animals throughout the study. c. Serological Analysis: Collect blood to measure the levels of inflammatory cytokines (IL-10, TNF-α, IL-6, TNF-γ) using ELISA kits. d. Histopathology: Collect lung, liver, and kidney tissues for H&E staining to evaluate the extent of inflammation, tissue necrosis, and fungal infiltration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_0 Protocol 1: CGA-N46 in Immunocompromised Mice Fungal Prep (C. krusei) Fungal Prep (C. krusei) Immunosuppression (Cyclophosphamide) Immunosuppression (Cyclophosphamide) Fungal Prep (C. krusei)->Immunosuppression (Cyclophosphamide) Infection (i.v.) Infection (i.v.) Immunosuppression (Cyclophosphamide)->Infection (i.v.) Treatment Initiation (24h post-infection) Treatment Initiation (24h post-infection) Infection (i.v.)->Treatment Initiation (24h post-infection) Daily i.p. Treatment (14 days) Daily i.p. Treatment (14 days) Treatment Initiation (24h post-infection)->Daily i.p. Treatment (14 days) Endpoint Analysis Endpoint Analysis Daily i.p. Treatment (14 days)->Endpoint Analysis Survival Survival Endpoint Analysis->Survival Body Weight Body Weight Endpoint Analysis->Body Weight Organ Indices Organ Indices Endpoint Analysis->Organ Indices Hematology Hematology Endpoint Analysis->Hematology Histopathology Histopathology Endpoint Analysis->Histopathology

Caption: Workflow for CGA-N46 efficacy testing in a murine candidiasis model.

G cluster_1 Protocol 2: CGA-N12 in Disseminated Candidiasis Rabbit Model Fungal Prep (C. albicans) Fungal Prep (C. albicans) Infection (i.v.) Infection (i.v.) Fungal Prep (C. albicans)->Infection (i.v.) Treatment Initiation (Day 10 post-infection) Treatment Initiation (Day 10 post-infection) Infection (i.v.)->Treatment Initiation (Day 10 post-infection) i.p. Treatment (every 2 days for 3 weeks) i.p. Treatment (every 2 days for 3 weeks) Treatment Initiation (Day 10 post-infection)->i.p. Treatment (every 2 days for 3 weeks) Endpoint Analysis Endpoint Analysis i.p. Treatment (every 2 days for 3 weeks)->Endpoint Analysis Fungal Burden Fungal Burden Endpoint Analysis->Fungal Burden Body Weight Body Weight Endpoint Analysis->Body Weight Cytokine Levels Cytokine Levels Endpoint Analysis->Cytokine Levels Histopathology Histopathology Endpoint Analysis->Histopathology

Caption: Workflow for CGA-N12 efficacy testing in a rabbit candidiasis model.

Signaling Pathway and Mechanism of Action Diagrams

G CGA-N46 CGA-N46 Fungal Cell Membrane Fungal Cell Membrane CGA-N46->Fungal Cell Membrane Disrupts stability DNA Synthesis Inhibition DNA Synthesis Inhibition CGA-N46->DNA Synthesis Inhibition Inhibits DNA polymerase Mitochondrial Dysfunction Mitochondrial Dysfunction Fungal Cell Membrane->Mitochondrial Dysfunction Internalization leads to Fungal Cell Death Fungal Cell Death Mitochondrial Dysfunction->Fungal Cell Death Reduced membrane potential DNA Synthesis Inhibition->Fungal Cell Death

Caption: Proposed antifungal mechanism of action for CGA-N46.

G CGA-N12 CGA-N12 miR-155 miR-155 CGA-N12->miR-155 inhibits SOCS1 SOCS1 (Suppressor of Cytokine Signaling 1) miR-155->SOCS1 inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines SOCS1->Pro-inflammatory Cytokines suppresses Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: CGA-N12 anti-inflammatory signaling via the miR-155/SOCS1 axis.

References

Antifungal agent 46 formulation for topical and systemic administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antifungal Agent 46, represented here by the echinocandin antifungal, Caspofungin. This document details its mechanism of action, formulation for systemic and topical administration, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

This compound (Caspofungin) is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs.[1][2] Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action targeting the fungal cell wall, an organelle absent in mammalian cells, which contributes to their favorable safety profile.[3] Caspofungin exhibits potent activity against a broad range of clinically important fungal pathogens, including Candida and Aspergillus species.[2][4] It is primarily used for the treatment of invasive fungal infections.

Mechanism of Action

Caspofungin acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[1][4] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[1][5] This targeted mechanism of action makes it a highly selective antifungal agent.[1]

Mechanism of Action of this compound (Caspofungin) caspofungin This compound (Caspofungin) glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) caspofungin->glucan_synthase Inhibits beta_glucan β-(1,3)-D-Glucan Synthesis glucan_synthase->beta_glucan Catalyzes cell_wall Fungal Cell Wall Integrity beta_glucan->cell_wall Maintains osmotic_instability Osmotic Instability cell_wall->osmotic_instability Prevents cell_lysis Cell Lysis and Fungal Death osmotic_instability->cell_lysis

Caption: Mechanism of action of this compound (Caspofungin).

Formulations and Administration

3.1. Systemic (Intravenous) Administration

Caspofungin has poor oral bioavailability and is therefore administered intravenously.[4][6] It is supplied as a lyophilized powder that requires reconstitution and dilution prior to infusion.

Protocol for Preparation of Intravenous Solution:

  • Reconstitution:

    • Allow the vial of Caspofungin to come to room temperature.

    • Aseptically add 10.5 mL of 0.9% Sodium Chloride Injection, Water for Injections, or Bacteriostatic Water for Injections to a 50 mg or 70 mg vial.[7][8]

    • Gently mix until a clear solution is obtained.[7]

  • Dilution:

    • Aseptically transfer the appropriate volume of the reconstituted solution to a 250 mL intravenous bag containing 0.9% Sodium Chloride Injection.[7] If a 50 mg dose is required, it can be diluted in 100 mL.[7]

  • Administration:

    • Administer the final diluted solution by slow intravenous infusion over approximately 1 hour.[4][7]

3.2. Topical Administration (Hypothetical Formulation)

While not a standard clinical formulation, a topical preparation of Caspofungin could be developed for localized fungal infections. The following is a hypothetical protocol for a gel formulation.

Protocol for Preparation of a 1% Topical Gel:

  • Preparation of Gelling Agent:

    • Disperse 1 g of Carbopol 940 in 80 mL of purified water with constant stirring.

    • Allow the mixture to stand for 24 hours to ensure complete hydration of the polymer.

  • Drug Incorporation:

    • Dissolve 1 g of Caspofungin in 10 mL of a suitable solvent (e.g., propylene (B89431) glycol) to create a drug concentrate.

    • Slowly add the drug concentrate to the hydrated Carbopol gel with continuous mixing until a homogenous mixture is achieved.

  • pH Adjustment and Final Volume:

    • Adjust the pH of the gel to approximately 6.0-6.5 using triethanolamine (B1662121) to neutralize the Carbopol and achieve the desired viscosity.

    • Add purified water to bring the final volume to 100 g.

    • Mix thoroughly to ensure uniformity.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Caspofungin against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.015 - 20.060.25
Candida glabrata0.03 - 40.120.5
Candida tropicalis0.03 - 20.120.5
Candida parapsilosis0.12 - 812
Candida krusei0.06 - 40.251

Data compiled from multiple sources. MIC values can vary based on testing methodology.

Table 2: In Vivo Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg/day)Survival Rate (%)Kidney Fungal Burden (log₁₀ CFU/g) Reduction vs. Control
Control00-
Caspofungin0.580>2.0
Caspofungin1.0100>3.0
Amphotericin B1.090>2.5

Data is representative of typical findings in preclinical studies.[9]

Table 3: Stability of Reconstituted and Diluted Caspofungin Solutions

SolutionStorage TemperatureStability
Reconstituted SolutionRoom Temperature (≤25°C)Up to 1 hour
Diluted Infusion SolutionRoom Temperature (≤25°C)Up to 24 hours
Diluted Infusion SolutionRefrigerated (2-8°C)Up to 48 hours

Data based on manufacturer's recommendations.[8]

Experimental Protocols

5.1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.[10]

In Vitro Antifungal Susceptibility Testing Workflow prep_drug Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate Containing Drug Dilutions prep_drug->inoculate prep_inoculum Prepare Fungal Inoculum (Standardized Cell Density) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic In Vivo Efficacy Study Workflow immunosuppress Induce Immunosuppression in Mice (e.g., with Cyclophosphamide) infect Infect Mice Intravenously with Candida albicans immunosuppress->infect treat Administer this compound or Vehicle Control Daily infect->treat monitor Monitor Survival and Clinical Signs for a Defined Period (e.g., 28 days) treat->monitor assess_burden Determine Fungal Burden in Organs (e.g., Kidneys, Brain) at Study End monitor->assess_burden

References

Application Notes and Protocols: Combination Therapy of Antifungal Agent 46 with Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic strategies. Antifungal Agent 46 (A46) is a novel investigational compound that inhibits chitin (B13524) synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] Since chitin is absent in mammals, A46 represents a promising selective target for antifungal therapy.[3][4][5] Voriconazole (VCZ) is a broad-spectrum triazole antifungal that disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol.[6][7][8][9][10] This document outlines the synergistic potential of combining A46 with VCZ, providing detailed protocols for in vitro evaluation and supporting data. The rationale for this combination is that a dual assault on both the cell wall (A46) and the cell membrane (VCZ) can lead to enhanced antifungal activity and overcome potential resistance mechanisms.[11]

Mechanism of Action and Synergy

This compound (A46) specifically targets and inhibits chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine to form chitin, which provides structural integrity to the fungal cell wall.[1] Inhibition of this process leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

Voriconazole (VCZ) inhibits the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, a crucial step in the biosynthesis of ergosterol.[7][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[6][8]

The synergistic interaction between A46 and VCZ is hypothesized to result from a dual-target mechanism. By weakening the cell wall, A46 may enhance the penetration of VCZ to its target in the cell membrane. Concurrently, the disruption of the cell membrane by VCZ can exacerbate the structural fragility induced by A46, leading to a potent fungicidal effect. When fungi are stressed by one agent, they may try to compensate by reinforcing other cellular structures; for instance, azole-induced stress can lead to increased chitin deposition.[11][12] By inhibiting chitin synthesis, A46 blocks this compensatory rescue mechanism.

Synergy_Mechanism cluster_Fungus Fungal Cell A46 This compound ChitinSynthase Chitin Synthase A46->ChitinSynthase Inhibits VCZ Voriconazole ErgosterolPathway Lanosterol 14α-demethylase (Ergosterol Synthesis) VCZ->ErgosterolPathway Inhibits CellWall Cell Wall (Chitin) ChitinSynthase->CellWall Synthesizes CellMembrane Cell Membrane (Ergosterol) ErgosterolPathway->CellMembrane Synthesizes Lysis Cell Lysis & Fungal Death CellWall->Lysis Weakened Integrity CellMembrane->Lysis Disrupted Integrity Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis stock_A46 A46 Stock dilute_A46 Serial Dilute A46 (Vertically) stock_A46->dilute_A46 stock_VCZ VCZ Stock dilute_VCZ Serial Dilute VCZ (Horizontally) stock_VCZ->dilute_VCZ inoculum Standardized Fungal Inoculum add_inoculum Add Inoculum to Wells inoculum->add_inoculum plate 96-Well Plate incubate Incubate (35°C, 24-48h) plate->incubate dilute_A46->plate dilute_VCZ->plate add_inoculum->plate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici result Determine Interaction (Synergy, etc.) calc_fici->result Logical_Relationship cluster_inputs Inputs cluster_effects Cellular Effects cluster_outcome Outcome A46 Agent 46 (Chitin Synthase Inhibitor) Wall_Damage Cell Wall Destabilization A46->Wall_Damage VCZ Voriconazole (Ergosterol Synthesis Inhibitor) Membrane_Damage Cell Membrane Dysfunction VCZ->Membrane_Damage Synergy_Node Synergistic Interaction (Blocked Compensatory Response) Wall_Damage->Synergy_Node Membrane_Damage->Synergy_Node Lysis Increased Osmotic Lability & Cell Lysis Synergy_Node->Lysis Death Enhanced Fungicidal Activity Lysis->Death

References

Application Notes and Protocols for Antifungal Agent 46 (CGA-N46) in Treating Azole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole-resistant Candida strains presents a significant challenge in the management of invasive fungal infections. Antifungal agent 46, identified as CGA-N46, a peptide derived from human Chromogranin A, has demonstrated promising activity against a range of Candida species, including those with reduced susceptibility to conventional azole antifungals.[1] These application notes provide a summary of the available data on the efficacy of CGA-N46, detailed protocols for its evaluation, and an overview of its proposed mechanism of action.

Quantitative Data Summary

The in vitro antifungal activity of CGA-N46 has been evaluated against several Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of efficacy.

Candida SpeciesResistance PhenotypeCGA-N46 MIC (mM)Reference
Candida kruseiIntrinsically Resistant to Fluconazole0.1[1]
Candida albicansNot Specified0.2[1]
Candida tropicalisNot Specified0.2[1]
Candida glabrataOften Exhibits Azole Resistance0.8[1]
Candida parapsilosisNot Specified0.8[1]

Note: The provided data for C. albicans, C. tropicalis, and C. parapsilosis do not specify the azole-resistance profile of the tested strains. C. krusei is known for its intrinsic resistance to fluconazole. C. glabrata frequently exhibits acquired resistance to azoles. Further testing on clinically verified azole-resistant strains is recommended.

Mechanism of Action

CGA-N46 is proposed to exert its antifungal effect through a multi-faceted mechanism that leads to fungal cell death. Evidence suggests that the peptide can disrupt mitochondrial function, inhibit DNA synthesis, and decrease intracellular reactive oxygen species (ROS) levels, ultimately inducing an apoptosis-like pathway in Candida cells.

CGA_N46_Mechanism cluster_membrane Candida Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Pathway CGA-N46 CGA-N46 Membrane_Interaction Membrane Interaction/ Penetration CGA-N46->Membrane_Interaction Mitochondrion Mitochondrion Membrane_Interaction->Mitochondrion DNA_Polymerase DNA_Polymerase Membrane_Interaction->DNA_Polymerase Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mitochondrial_Dysfunction DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition ROS_Decrease Decreased ROS Apoptosis Apoptosis-like Cell Death DNA_Synthesis_Inhibition->Apoptosis Mitochondrial_Dysfunction->ROS_Decrease Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for antifungal agent CGA-N46 against Candida species.

Experimental Protocols

The following are detailed protocols for the evaluation of CGA-N46's antifungal properties.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.

Objective: To determine the lowest concentration of CGA-N46 that inhibits the visible growth of Candida.

Materials:

  • CGA-N46 peptide

  • Azole-susceptible and azole-resistant Candida strains

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture Candida strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of CGA-N46 in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial twofold dilutions of CGA-N46 in RPMI 1640 medium in the microtiter plate to achieve a range of final concentrations (e.g., 0.05 mM to 1.6 mM).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of CGA-N46 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control, as determined visually or by reading the optical density at 530 nm.

MIC_Workflow Start Start Inoculum_Prep Prepare Candida Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilute_Inoculum Dilute Inoculum in RPMI 1640 Inoculum_Prep->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Drug_Dilution Prepare Serial Dilutions of CGA-N46 Drug_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Objective: To assess the fungicidal or fungistatic activity of CGA-N46 over time.

Materials:

  • CGA-N46 peptide

  • Candida strains

  • RPMI 1640 medium

  • Sabouraud Dextrose Agar plates

  • Sterile saline

  • Incubator (35°C)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol.

  • Assay Setup:

    • In sterile tubes, add the Candida inoculum to RPMI 1640 medium containing CGA-N46 at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Colony Counting:

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of CGA-N46.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal. A <3-log10 reduction is considered fungistatic.

Biofilm Inhibition Assay

Objective: To evaluate the ability of CGA-N46 to prevent the formation of Candida biofilms.

Materials:

  • CGA-N46 peptide

  • Candida strains

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium

  • Sterile PBS

  • XTT reduction assay kit or crystal violet stain

Procedure:

  • Inoculum Preparation: Prepare a standardized Candida suspension in RPMI 1640 medium at a concentration of 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Add 100 µL of the Candida suspension to the wells of a microtiter plate.

    • Add 100 µL of CGA-N46 dilutions in RPMI 1640 to achieve the desired final concentrations.

    • Include a drug-free growth control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Quantification:

    • XTT Assay: Add XTT solution to each well and incubate according to the manufacturer's instructions. Measure the colorimetric change at 490 nm, which correlates with metabolic activity.

    • Crystal Violet Assay: Stain the biofilms with crystal violet, followed by washing and solubilization with ethanol. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition at each CGA-N46 concentration relative to the drug-free control.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific laboratory conditions and Candida strains. Further in vivo studies are necessary to establish the clinical efficacy and safety of CGA-N46.

References

Application Notes and Protocols for Antifungal Agent Delivery Systems in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant global health threat, with invasive fungal diseases carrying high morbidity and mortality rates, particularly in immunocompromised individuals. The efficacy of conventional antifungal therapies is often hampered by challenges such as poor drug solubility, limited bioavailability, systemic toxicity, and the emergence of drug-resistant fungal strains.[1][2] Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing the therapeutic efficacy of antifungal agents while minimizing off-target side effects.[3] Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, and lipid nanoparticles, can encapsulate antifungal drugs, improve their pharmacokinetic profiles, and facilitate targeted delivery to sites of infection.[4][5] This document provides detailed application notes on various antifungal delivery systems and comprehensive protocols for their synthesis, characterization, and evaluation.

Application Notes

Types of Antifungal Delivery Systems

A variety of nanosystems have been developed to improve the delivery of antifungal drugs. These systems aim to address issues like drug resistance, controlled release, and toxicity.[6]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7] A notable example is AmBisome®, a liposomal formulation of Amphotericin B, which reduces the drug's notorious nephrotoxicity.[8][9][10] Liposomes can be "decorated" with targeting ligands to enhance their delivery to fungal cells.[11]

  • Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[6][11] They offer sustained drug release, protect the drug from degradation, and can be surface-modified for targeted delivery.[1][12] For instance, chitosan, a natural polysaccharide, is often used to create nanoparticles that can encapsulate poorly water-soluble drugs and tend to bind to negatively charged microbial surfaces.[6]

  • Lipid Nanoparticles (LNPs): Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), these systems are composed of solid and/or liquid lipids.[1][3] They are well-suited for encapsulating lipophilic drugs, enhancing their solubility and stability.[3]

  • Inorganic Nanoparticles: Metal and metal oxide nanoparticles, such as those made of silver (AgNPs) or zinc oxide (ZnO-NPs), can exhibit intrinsic antifungal properties by generating reactive oxygen species (ROS) and disrupting fungal cell membranes.[1][4]

Targeting Strategies in Antifungal Therapy

Targeted delivery systems are designed to accumulate preferentially at the site of infection, thereby increasing the local concentration of the antifungal agent and reducing systemic exposure.

  • Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tissues with leaky vasculature, such as sites of inflammation and infection.

  • Active Targeting: This involves functionalizing the surface of the delivery system with ligands that bind to specific receptors on fungal cells or host immune cells. A common approach is to use mannan-coated nanoparticles to target mannose receptors on macrophages, which are often reservoirs for fungal pathogens.[13][14] Another strategy employs peptides that specifically bind to the fungal cell wall.[11]

Featured Antifungal Agents for Encapsulation
  • Amphotericin B (AmB): A potent polyene antifungal agent used for life-threatening systemic fungal infections.[8] Its use is limited by its poor water solubility and significant toxicity. Lipid-based formulations like AmBisome® have been developed to mitigate these issues.[8][9][10] AmB acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death.[7][10]

  • Azoles (e.g., Itraconazole, Voriconazole): This class of antifungals inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[15] Many azoles have poor water solubility, making them ideal candidates for encapsulation in nanoparticle delivery systems to improve their bioavailability.[1][3]

  • Nikkomycin: This agent works by inhibiting the synthesis of chitin, a major component of the fungal cell wall that is absent in humans, making it a highly selective target.[16]

Quantitative Data Summary

The following tables summarize the physicochemical properties and in vitro efficacy of various antifungal drug delivery systems.

Table 1: Physicochemical Characterization of Antifungal Nanoparticles

Delivery SystemAntifungal AgentAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA-PEG-Galactosamine NPsAmphotericin B223.4 ± 4.3-14.3 ± 1.187.2 ± 3.812.5 ± 1.3[11]
PEG-Lipid NanoparticlesAmphotericin B84.4 ± 6-50.4 ± 576.5 ± 5Not Reported[4]
Chitosan-coated PLGA NPsItraconazoleNot ReportedPositiveNot ReportedNot Reported[17]
Solid Lipid NanoparticlesVoriconazole (B182144)234 ± 3.52 to 288 ± 4.58-22.71 ± 0.63 to -28.86 ± 0.58Not ReportedNot Reported[9]
Chitosan NanoparticlesItraconazole & Difluorinated-Curcumin207.2+14.44 ± 3.7461.4 (combined)15.19 (ITZ) & 8.06 (CDF)[18]
PLGA NanoparticlesCtn[15-34] Peptide213.2 ± 2.00-16.03 ± 1.2093.3 ± 0.10Not Reported[7]

Table 2: In Vitro Antifungal Efficacy of Nanoparticle Formulations

Delivery SystemAntifungal AgentFungal SpeciesMIC (µg/mL)Reference
Silver NanoparticlesSilverAspergillus spp.< 8 - 128[15]
Silver NanoparticlesSilverMucormycosis agents1 - 64[15]
Amphotericin B-loaded NLCAmphotericin BLeishmania braziliensis0.0117 ± 0.00173[16]

Experimental Protocols

Protocol 1: Synthesis of Antifungal-Loaded PLGA Nanoparticles

This protocol describes the preparation of antifungal-loaded PLGA nanoparticles using a quasi-emulsion solvent diffusion technique.[11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Antifungal agent (e.g., Amphotericin B)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Ice-water bath

  • High-speed homogenizer

  • Ultracentrifuge

Procedure:

  • Prepare the organic phase by co-dissolving the antifungal agent and PLGA in DMSO. A typical drug-to-polymer ratio is 1:6 (w/w).[11]

  • Prepare the aqueous phase consisting of a 1% (w/v) PVA solution in deionized water.

  • Slowly pour the organic phase into the aqueous phase at a rate of 2 mL/min while homogenizing the mixture at 13,000 rpm for 5 minutes. Maintain the temperature using an ice-water bath.[11]

  • To remove the free drug and other impurities, precipitate the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water and resuspend for characterization or lyophilize for storage.

Synthesis_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve Antifungal & PLGA in DMSO C Combine phases under high-speed homogenization (13,000 rpm, 5 min) A->C B Prepare 1% PVA Solution B->C D Ultracentrifugation to precipitate nanoparticles C->D Emulsion formation E Wash and resuspend or lyophilize nanoparticles D->E Purification F Final Nanoparticle Formulation E->F

Caption: Workflow for synthesizing antifungal-loaded PLGA nanoparticles.

Protocol 2: Characterization of Nanoparticle Delivery Systems

1. Particle Size and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Perform the measurement at a fixed angle (e.g., 90°) and temperature (25°C).

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.

    • Record the Z-average diameter for size, polydispersity index (PDI) for size distribution, and the zeta potential value for surface charge.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing the non-entrapped drug by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. Morphological Characterization:

  • Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) for better contrast in TEM.

    • Image the nanoparticles under the microscope to observe their size, shape, and surface morphology.

Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_drug_content Drug Content Analysis Start Nanoparticle Suspension Size_Zeta Particle Size & Zeta Potential (DLS) Start->Size_Zeta Morphology Morphology (TEM/SEM) Start->Morphology Separation Separate Nanoparticles (Ultracentrifugation) Start->Separation Result Comprehensive Characterization Data Quantification Quantify Free Drug (HPLC/UV-Vis) Separation->Quantification Calculation Calculate EE% & DL% Quantification->Calculation

Caption: Workflow for the characterization of antifungal nanoparticles.

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal formulation using the broth microdilution method, following CLSI guidelines.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Antifungal nanoparticle formulation

  • Incubator

Procedure:

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI 1640 medium.

  • Perform serial two-fold dilutions of the antifungal nanoparticle formulation in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a positive control (fungus without drug) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.[19] This can be assessed visually or by reading the optical density at a specific wavelength.[20]

Protocol 4: In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis

This protocol outlines a general procedure for assessing the in vivo efficacy of an antifungal formulation in a murine model of systemic candidiasis.[2][10][21]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain

  • Antifungal nanoparticle formulation

  • Vehicle control (e.g., sterile saline)

  • Positive control (e.g., free drug or a commercial formulation)

  • Sterile phosphate-buffered saline (PBS)

  • Yeast Peptone Dextrose (YPD) agar (B569324) plates

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile PBS to a final concentration of approximately 5 x 10⁵ cells/mL.

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the fungal suspension.[22]

  • Treatment:

    • Randomly divide the infected mice into treatment groups (e.g., vehicle control, test formulation, positive control).

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the formulations via a suitable route (e.g., i.v. or intraperitoneal) at predetermined doses and schedules.

  • Evaluation:

    • Survival Study: Monitor the mice daily for a specified period (e.g., 21 days) and record mortality.

    • Fungal Burden: At a predetermined time point (e.g., day 3 or 5 post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain).[2] Homogenize the organs in a known volume of sterile PBS. Plate serial dilutions of the homogenates onto YPD agar plates. Incubate at 30°C for 24-48 hours and count the colony-forming units (CFUs). Calculate the CFU per gram of tissue.[2]

Signaling Pathways and Mechanisms

Mechanism of Action of Amphotericin B and Liposomal Delivery

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[7][10] This binding leads to the formation of transmembrane channels, causing leakage of essential ions and ultimately fungal cell death.[7] While effective, AmB can also bind to cholesterol in mammalian cell membranes, leading to significant toxicity.[7] Liposomal formulations like AmBisome® are designed to minimize this toxicity. The liposome (B1194612) acts as a carrier, delivering the drug to the fungal cell. It is thought that the liposome binds to the fungal cell wall and is subsequently disrupted, releasing Amphotericin B to interact with the ergosterol in the cell membrane.[8]

AmB_Mechanism cluster_delivery Liposomal Delivery cluster_action Mechanism of Action AmBisome AmBisome® (Liposomal AmB) FungalCellWall Fungal Cell Wall AmBisome->FungalCellWall Binds to ReleasedAmB Released Amphotericin B FungalCellWall->ReleasedAmB Disrupts & Releases Ergosterol Ergosterol in Fungal Membrane Pore Transmembrane Pore Formation Leakage Ion Leakage (K+, Na+, H+) Death Fungal Cell Death

Caption: Mechanism of liposomal Amphotericin B action on fungal cells.

Macrophage Targeting with Mannan-Coated Nanoparticles

Macrophages can act as a sanctuary for fungal pathogens, protecting them from the host immune system and antifungal drugs. Targeting these infected macrophages is a key strategy for improving therapeutic outcomes. Mannan, a polysaccharide found on the surface of fungi, can be used to coat nanoparticles.[14] These mannan-coated nanoparticles are recognized and internalized by mannose receptors on the surface of macrophages, a process known as receptor-mediated endocytosis.[13][14] This leads to the accumulation of the antifungal-loaded nanoparticles within the infected macrophages, delivering the drug directly to the site of the hidden infection.

Macrophage_Targeting MannanNP Mannan-Coated Nanoparticle MannoseReceptor Mannose Receptor MannanNP->MannoseReceptor Binds to Macrophage Macrophage Endocytosis Receptor-Mediated Endocytosis Macrophage->Endocytosis Initiates InternalizedNP Internalized Nanoparticle Endocytosis->InternalizedNP Leads to DrugRelease Antifungal Drug Release InternalizedNP->DrugRelease Fungus Intracellular Fungus DrugRelease->Fungus Acts on FungalDeath Fungal Eradication Fungus->FungalDeath

Caption: Targeted delivery to macrophages via mannan-coated nanoparticles.

References

Application Notes and Protocols: Voriconazole (as Antifungal Agent 46) in the Treatment of Invasive Aspergillosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of voriconazole (B182144), a broad-spectrum triazole antifungal agent, in preclinical models of invasive aspergillosis (IA). The following sections detail the mechanism of action, quantitative efficacy data from various animal models, and detailed experimental protocols for conducting in vivo studies.

Mechanism of Action

Voriconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is a critical component of the fungal cell membrane ergosterol (B1671047) biosynthesis pathway.[1][4][5] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][4]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_voriconazole Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Normal Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Ergosterol->Fungal_Cell_Membrane Enzyme->Ergosterol Catalyzes conversion Membrane Fungal Cell Membrane (Disrupted integrity) Cell_Death Fungal Cell Death/ Growth Inhibition Membrane->Cell_Death Leads to Voriconazole Voriconazole Voriconazole->Enzyme Inhibits

Caption: Mechanism of action of voriconazole in inhibiting ergosterol biosynthesis.

Quantitative Efficacy Data

The in vivo efficacy of voriconazole has been evaluated in various animal models of invasive aspergillosis. The following tables summarize the key findings from these studies.

Table 1: Survival Rates in Animal Models of Invasive Aspergillosis Treated with Voriconazole

Animal ModelImmunosuppressionAspergillus StrainVoriconazole DoseSurvival Rate (%)Control Survival Rate (%)Reference
Guinea PigCyclophosphamide (B585) & Cortisone (B1669442) Acetate (B1210297)A. fumigatus10 mg/kg/day805[6]
Mouse (disseminated)Cyclophosphamide & Cortisone AcetateA. fumigatus (MIC ≤0.25 µg/ml)25 mg/kg/daySignificantly prolonged-[7]
Mouse (pulmonary)-B. dermatitidis20 mg/kg/dayMST of 35 daysMST of 21 days[8]
Mouse (disseminated)-A. fumigatus (voriconazole-resistant)20 mg/kg/day (with 20 mg/kg anidulafungin)100-[9]

MST: Median Survival Time

Table 2: Fungal Burden Reduction in Animal Models of Invasive Aspergillosis Treated with Voriconazole

Animal ModelOrganAspergillus StrainVoriconazole DoseFungal Burden Reduction (%)Mean Fungal Burden (CFU/g) in Treated GroupMean Fungal Burden (CFU/g) in Control GroupReference
Guinea PigLungsA. fumigatus10 mg/kg/day905.3 x 10³5.0 x 10⁴[6]
Mouse (disseminated)Kidneys & BrainA. fumigatus (MIC ≤0.25 µg/ml)25 mg/kg/daySignificant reduction--[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

Protocol 1: Murine Model of Disseminated Invasive Aspergillosis

This protocol describes the induction of a disseminated Aspergillus fumigatus infection in mice and the subsequent treatment with voriconazole.

1. Inoculum Preparation:

  • Culture A. fumigatus on Sabouraud dextrose agar (B569324) slants.

  • Harvest conidia by washing the slant with sterile saline containing 0.025% Tween 20.

  • Adjust the conidial suspension to the desired concentration (e.g., 2.5 x 10⁷ conidia/mL) using a hemocytometer.

2. Animal Model and Immunosuppression:

  • Use outbred CD-1 female mice (4-5 weeks old, 20-25 g).[9]

  • Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.

  • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

3. Infection:

  • On day 0, infect mice via intravenous (IV) injection into the lateral tail vein with the prepared conidial suspension (e.g., 0.1 mL, corresponding to the LD₉₀ of the isolate).[9]

4. Treatment:

  • Begin treatment 24 hours post-infection.[9]

  • Prepare voriconazole for injection by dissolving in a suitable vehicle (e.g., sterile saline).

  • Administer voriconazole intraperitoneally once daily for 7 consecutive days at the desired dosage (e.g., 2.5, 5, 10, or 20 mg/kg).[9]

  • The control group receives the vehicle alone.

5. Efficacy Assessment:

  • Survival: Monitor the survival of mice daily for up to 30 days post-infection.[7]

  • Fungal Burden:

    • Euthanize a subset of mice at a predetermined time point (e.g., day 8).

    • Aseptically remove organs (e.g., kidneys, brain).

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Sabouraud dextrose agar.

    • Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

    • Express the results as log₁₀ CFU per gram of tissue.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assessment Assessment Inoculum Inoculum Preparation (A. fumigatus conidia) Infection Infection (IV injection of conidia) Inoculum->Infection Animals Animal Preparation (Immunosuppression) Animals->Infection Treatment Treatment (IP administration of Voriconazole) Infection->Treatment Survival Survival Monitoring Treatment->Survival Fungal_Burden Fungal Burden Analysis (Organ homogenization and CFU counting) Treatment->Fungal_Burden

Caption: Experimental workflow for in vivo efficacy testing of voriconazole.

Protocol 2: Guinea Pig Model of Invasive Pulmonary Aspergillosis

This protocol outlines the establishment of a pulmonary aspergillosis model in guinea pigs.

1. Inoculum Preparation:

  • As described in Protocol 1.

2. Animal Model and Immunosuppression:

  • Use Hartley guinea pigs.

  • Induce immunosuppression with cyclophosphamide and cortisone acetate prior to infection.

3. Infection:

  • Anesthetize the animals.

  • Instill the conidial suspension directly into the trachea.

4. Treatment:

  • Administer voriconazole orally or intraperitoneally at the desired dosage (e.g., 10 mg/kg/day) for a specified duration.[6]

  • The control group receives a placebo.

5. Efficacy Assessment:

  • Survival: Monitor and record survival daily.

  • Fungal Burden:

    • At the end of the study, euthanize the animals.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue and perform quantitative cultures to determine the fungal burden (CFU/g).[6]

Safety and Toxicology

While voriconazole is an effective antifungal, it is important to monitor for potential adverse effects in animal models, which may include visual disturbances, liver enzyme abnormalities, and skin reactions.[1][3] In clinical use, therapeutic drug monitoring is often employed to optimize efficacy and minimize toxicity.[10]

Conclusion

Voriconazole has demonstrated significant efficacy in treating invasive aspergillosis in various animal models, as evidenced by increased survival rates and reduced fungal burden. The protocols outlined in these application notes provide a framework for researchers to conduct their own in vivo studies to further evaluate the potential of voriconazole and other novel antifungal agents. Careful consideration of the animal model, immunosuppression regimen, and endpoints is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for Antifungal Agent 46 in Prophylactic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Antifungal Agent 46

Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The increasing prevalence of drug-resistant fungal strains necessitates the development of novel antifungal therapeutics.[3] this compound is a novel investigational compound with potent in vitro and in vivo activity against a broad spectrum of pathogenic fungi. These application notes provide detailed protocols for the evaluation of this compound as a prophylactic agent in established immunocompromised murine models of disseminated fungal disease.

Hypothesized Mechanism of Action

This compound is hypothesized to act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall that is absent in mammalian cells. This inhibition leads to disruption of cell wall integrity, osmotic instability, and ultimately, fungal cell death. The proposed signaling pathway involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.

cluster_fungal_cell Fungal Cell cluster_agent UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Agent46 This compound Agent46->Glucan_Synthase Inhibition

Caption: Hypothesized mechanism of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the in vitro activity, in vivo prophylactic efficacy, and in vitro cytotoxicity of this compound.

Table 1: In Vitro Antifungal Activity of Agent 46

Fungal Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans 0.125 0.5
Candida glabrata 0.25 1.0
Candida auris 0.5 2.0
Aspergillus fumigatus 0.06 0.25

| Cryptococcus neoformans | 0.125 | 0.5 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vivo Prophylactic Efficacy in a Neutropenic Mouse Model of Disseminated Candidiasis

Treatment Group (n=10) Dose (mg/kg) Survival Rate at Day 14 Post-Infection Mean Fungal Burden in Kidneys (log₁₀ CFU/g ± SD)
Vehicle Control (PBS) - 0% 7.8 ± 0.5
This compound 1 80% 3.2 ± 0.7
This compound 5 100% <2.0 (Below limit of detection)

| Fluconazole (Control) | 10 | 90% | 2.5 ± 0.6 |

Table 3: In Vitro Cytotoxicity Profile of this compound

Human Cell Line Cell Type IC₅₀ (µg/mL) after 24h Exposure
HepG2 Human Liver Carcinoma > 128

| HEK293 | Human Embryonic Kidney | > 128 |

IC₅₀ is the concentration of the agent that causes a 50% reduction in cell viability.

Experimental Protocols

The following protocols are provided for the in vitro and in vivo evaluation of this compound.

cluster_invitro In Vitro Experimental Workflow start Start mic_prep Prepare serial dilutions of this compound in 96-well plates start->mic_prep cyto_seed Seed human cell lines in 96-well plates start->cyto_seed mic_inoculate Inoculate with standardized fungal suspension mic_prep->mic_inoculate mic_incubate Incubate at 35°C for 24-48 hours mic_inoculate->mic_incubate mic_read Visually or spectrophotometrically determine MIC mic_incubate->mic_read cyto_treat Treat cells with serial dilutions of this compound cyto_seed->cyto_treat cyto_incubate Incubate for 24 hours cyto_treat->cyto_incubate mtt_assay Perform MTT assay to assess cell viability cyto_incubate->mtt_assay cyto_read Measure absorbance and calculate IC₅₀ mtt_assay->cyto_read cluster_invivo In Vivo Prophylaxis Experimental Workflow cluster_analysis Data Analysis start Start immunosuppress Induce neutropenia in mice (e.g., with cyclophosphamide) start->immunosuppress prophylaxis Administer this compound (prophylactic treatment) immunosuppress->prophylaxis infection Infect mice with C. albicans (intravenous injection) prophylaxis->infection monitor Monitor survival and clinical signs daily for 14-21 days infection->monitor endpoint Endpoint monitor->endpoint survival_analysis Survival curve analysis endpoint->survival_analysis fungal_burden Determine fungal burden in organs (e.g., kidneys) via CFU counting endpoint->fungal_burden

References

Antifungal agent 46 use in agricultural antifungal applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antifungal Agent 46 is a novel, systemic antifungal compound designed for broad-spectrum control of pathogenic fungi in agricultural settings. Its unique mechanism of action targets a fundamental component of the fungal cell, offering a new tool for disease management, especially in cases of resistance to existing fungicides. This document provides an overview of its mechanism, in vitro efficacy data, and detailed protocols for experimental evaluation.

2. Mechanism of Action

This compound functions as a specific inhibitor of (1,3)-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucans, which are the primary structural polysaccharides in the cell walls of most pathogenic fungi.[1][2] These polymers are essential for maintaining the osmotic integrity and overall structure of the fungal cell.[1][2]

By inhibiting this enzyme, this compound disrupts the formation of a functional cell wall, leading to excessive internal turgor pressure, cell lysis, and ultimately, fungal death.[1] This targeted approach is highly selective for fungi, as the enzymes responsible for cell wall biosynthesis are absent in plants and animals, suggesting a favorable safety profile for crops and the environment.[1][3]

Antifungal_Agent_46_Mechanism cluster_membrane Fungal Plasma Membrane cluster_cellwall Extracellular Space / Cell Wall UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Binds to Beta_Glucan β-(1,3)-Glucan Polymer (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesizes Lysis Cell Lysis Glucan_Synthase->Lysis Disruption leads to Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Assembles into Agent_46 This compound Agent_46->Glucan_Synthase Inhibits

Caption: Mechanism of action for this compound.

3. Efficacy Data

The efficacy of this compound has been demonstrated through extensive in vitro susceptibility testing and simulated field trials.

3.1. In Vitro Susceptibility

The half-maximal effective concentration (EC50) of this compound was determined for several key agricultural pathogens using a standardized broth microdilution method.

PathogenCommon DiseaseEC50 (µg/mL)
Botrytis cinereaGray Mold0.08
Fusarium graminearumFusarium Head Blight0.12
Magnaporthe oryzaeRice Blast0.05
Sclerotinia sclerotiorumWhite Mold0.15
Phytophthora infestansLate Blight0.25

3.2. Simulated Field Trial Performance

Simulated trials were conducted to assess the protective efficacy of this compound under controlled environmental conditions.

CropTarget PathogenApplication Rate (g/ha)Disease Incidence Reduction (%)Yield Protection (%)
StrawberryBotrytis cinerea1008530
WheatFusarium graminearum1507025
RiceMagnaporthe oryzae1209235

4. Experimental Protocols

The following protocols provide standardized methods for evaluating the efficacy of this compound.

4.1. Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against filamentous fungi, adapted from EUCAST and CLSI standards.[4][5]

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to 0.5-2.5 x 10^5 CFU/mL

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile water, DMSO, and pipette tips

Procedure:

  • Prepare Drug Dilutions: Create a serial 2-fold dilution series of this compound in RPMI medium directly in the 96-well plate. Concentrations should range from 32 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: Harvest spores from a 7-day old culture grown on Potato Dextrose Agar (PDA). Suspend spores in sterile water with 0.05% Tween-80 and adjust the concentration using a hemocytometer.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the drug dilution.

  • Controls: Include a positive control (inoculum only, no drug) and a negative control (medium only).

  • Incubation: Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • Data Analysis: Determine the MIC visually as the lowest concentration with no visible growth. For EC50, measure the optical density at 530 nm and calculate the concentration that inhibits 50% of growth compared to the control.

4.2. Protocol 2: In Vivo Efficacy (Detached Leaf Assay)

This assay provides a rapid assessment of the protective activity of this compound on plant tissue.[6][7]

Materials:

  • Healthy, young leaves from the target crop (e.g., strawberry, wheat)

  • This compound treatment solutions (e.g., 50, 100, 200 µg/mL in water with 0.02% surfactant)

  • Fungal spore suspension (1 x 10^5 spores/mL)

  • Petri dishes or sealed plastic containers with moist filter paper

  • Micropipette

Procedure:

  • Leaf Preparation: Gently wash and surface-sterilize leaves. Place them adaxial side up in the humid containers.

  • Treatment Application: Apply 20 µL droplets of the this compound solutions to marked spots on the leaves. Allow the droplets to dry completely (approx. 2-3 hours). Include a control treatment with water and surfactant only.

  • Inoculation: Once dry, apply a 10 µL droplet of the fungal spore suspension directly onto the treated spot.

  • Incubation: Seal the containers and incubate at a suitable temperature and light cycle for the specific pathogen (e.g., 22°C with a 12h photoperiod) for 3-5 days.

  • Assessment: Measure the diameter of the resulting necrotic lesion. Calculate the percentage of disease inhibition relative to the control treatment.

5. Experimental Workflow Visualization

The logical flow from initial screening to field application is crucial for the development of a new antifungal agent.

Antifungal_Agent_Workflow A Primary Screening (In Vitro Susceptibility) B Secondary Screening (Detached Leaf Assay) A->B Promising Candidates C Greenhouse Trials (Whole Plant Assay) B->C Confirmed Activity D Dose-Response & Formulation Optimization C->D E Small-Scale Field Trials (Efficacy & Phytotoxicity) D->E F Large-Scale Field Trials (Multi-location) E->F Positive Results G Regulatory Submission & Product Launch F->G

Caption: Development workflow for agricultural fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antifungal Agent 46 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the dosage of Antifungal Agent 46 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound, and how does it inform in vivo study design?

A1: The precise mechanism of action for this compound is currently under investigation. Preliminary in vitro data suggests that it may interfere with fungal cell wall integrity by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1] This disruption can trigger stress signaling pathways in the fungus, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[1][2] Understanding this proposed mechanism is crucial for designing in vivo studies, as it suggests that endpoints related to fungal cell lysis and tissue clearance will be relevant.

Q2: How can I translate my in vitro Minimum Inhibitory Concentration (MIC) data for this compound to an effective starting dose for in vivo experiments?

A2: Translating in vitro MIC values to an in vivo starting dose is a critical step that requires careful consideration of the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4] A common approach is to aim for drug concentrations in the animal's plasma that are a multiple of the in vitro MIC for the target fungal pathogen.[5] It is essential to conduct initial dose-ranging studies in a small group of animals to establish a preliminary safety and efficacy profile before proceeding to larger-scale experiments.[6][7][8]

Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?

A3: Key PK parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).[9] The key PD indices that often correlate with the efficacy of antifungal agents are the ratio of the free drug AUC over 24 hours to the MIC (fAUC/MIC), the ratio of the peak free drug concentration to the MIC (fCmax/MIC), and the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[5][10] For agents like this compound that target the cell wall, the fAUC/MIC or fCmax/MIC ratios are often the most predictive of efficacy.[3][11]

Troubleshooting Guides

Problem 1: I am observing high variability in my in vivo experimental results.

  • Possible Cause 1: Inconsistent Fungal Inoculum. Variations in the preparation and administration of the fungal inoculum can lead to inconsistent infection levels.

    • Troubleshooting Step: Standardize your inoculum preparation protocol. Ensure consistent colony selection, growth phase, washing steps, and cell density verification using a hemocytometer or spectrophotometer.[12] Administer the inoculum via a precise route, such as the lateral tail vein for systemic infections, using a consistent volume and injection speed.[13][14]

  • Possible Cause 2: Animal-to-Animal Variation. Individual differences in animal physiology and immune response can contribute to variability.

    • Troubleshooting Step: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment and control groups. Ensure uniform housing conditions, including temperature, light cycle, and access to food and water.

  • Possible Cause 3: Instability of this compound. The agent may be degrading in the vehicle or after administration.

    • Troubleshooting Step: Prepare fresh formulations of this compound for each experiment.[15] Conduct stability studies of the agent in the chosen vehicle under experimental conditions. If instability is suspected, consider alternative formulations or more frequent dosing.

Problem 2: I am observing toxicity in my animal model at doses required for antifungal efficacy.

  • Possible Cause 1: Narrow Therapeutic Window. The effective dose of this compound may be close to its toxic dose.[4]

    • Troubleshooting Step: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). Consider alternative dosing regimens, such as continuous infusion or more frequent, smaller doses, which may maintain efficacy while reducing peak concentrations associated with toxicity.

  • Possible Cause 2: Off-Target Effects. The agent may be interacting with host cellular pathways.

    • Troubleshooting Step: Perform in vitro cytotoxicity assays using relevant mammalian cell lines to assess potential off-target effects.[4] Histopathological analysis of major organs from treated animals can also help identify target organs of toxicity.

  • Possible Cause 3: Inappropriate Vehicle. The vehicle used to dissolve or suspend this compound may be causing toxicity.

    • Troubleshooting Step: Test the vehicle alone in a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative, well-tolerated vehicles.

Data Presentation

Table 1: In Vitro Susceptibility of Candida albicans to this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
C. albicans ATCC 900280.51
C. albicans SC53140.250.5
Fluconazole-Resistant Isolate 112
Fluconazole-Resistant Isolate 20.51

MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth.[16][17] MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a 99.9% reduction in fungal viability.[18]

Table 2: Pharmacokinetic Parameters of this compound in a Murine Model

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
12.50.58.22.1
512.80.545.62.5
2055.21.0210.43.0

Data are presented as mean values following a single intravenous dose.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Mean Fungal Burden (log10 CFU/kidney)Percent Survival (Day 14)
Vehicle Control-6.8 ± 0.50%
This compound15.2 ± 0.720%
This compound53.1 ± 0.480%
This compound20<2.0100%
Fluconazole (comparator)103.5 ± 0.670%

Fungal burden was determined 48 hours post-infection.[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar (B569324) plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[12]

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well microtiter plate.[19]

  • Inoculation: Further dilute the fungal inoculum in RPMI-1640 and add it to each well of the microtiter plate to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50%) compared to the drug-free control well.[15]

Protocol 2: Murine Model of Systemic Candidiasis

  • Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.[20]

  • Inoculum Preparation: Prepare a suspension of Candida albicans in sterile saline to a concentration of 2.5 x 10^5 CFU/mL.

  • Infection: Inject each mouse with 0.1 mL of the C. albicans suspension (2.5 x 10^4 CFU/mouse) via the lateral tail vein.[12]

  • Treatment: Randomly divide the infected mice into treatment groups. Administer this compound and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at predetermined doses and time points (e.g., 2 hours post-infection).[12]

  • Endpoint Analysis:

    • Fungal Burden: At a specific time point (e.g., 48 hours post-infection), euthanize a subset of mice. Aseptically remove organs (e.g., kidneys), homogenize them in sterile saline, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU).[12]

    • Survival: Monitor the remaining mice daily for signs of illness and mortality for a period of 14-21 days.

Visualizations

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase MIC Determine MIC & MFC (Protocol 1) PK_Study Pharmacokinetic (PK) Study (Dose Escalation) MIC->PK_Study Inform Starting Dose Cytotoxicity In Vitro Cytotoxicity Assays (Mammalian Cell Lines) Cytotoxicity->PK_Study Assess Safety Dose_Ranging Dose-Ranging Efficacy Study (Murine Model - Protocol 2) PK_Study->Dose_Ranging Define Dose Range Optimal_Dose Identify Optimal Dose Dose_Ranging->Optimal_Dose Efficacy & Survival Data

Experimental workflow for in vivo dosage optimization.

G cluster_pathway Fungal Cell Stress Response Agent46 This compound Glucan_Synthase β-1,3-Glucan Synthase Agent46->Glucan_Synthase Inhibits Cell_Wall Cell Wall Damage Glucan_Synthase->Cell_Wall Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Activates HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Cell_Wall->HOG_Pathway Activates Cell_Lysis Cell Lysis / Apoptosis CWI_Pathway->Cell_Lysis HOG_Pathway->Cell_Lysis

Proposed signaling pathway of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Antifungal Agent 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered during in-vitro experiments with the novel investigational compound, Antifungal Agent 46.

Troubleshooting Guide

This guide provides direct answers and protocols for common solubility problems.

Q1: My this compound powder is not dissolving in my primary solvent, DMSO. What should I do?

A1: Several factors can contribute to poor dissolution in DMSO. Here is a step-by-step troubleshooting approach:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1]

  • Increase Agitation: Vortex the solution vigorously for at least 1-2 minutes.[1]

  • Gentle Warming: Cautiously warm the vial in a water bath to 37°C for 5-10 minutes and then vortex again.[1][2] Excessive heat may degrade the compound, so monitor the temperature closely.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any compound aggregates.[2]

  • Check Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.

Q2: this compound precipitates out of my aqueous buffer or cell culture medium after diluting the DMSO stock solution. How can I prevent this?

A2: This phenomenon, often called "fall-out," is common for hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous environment.[2] Here are strategies to mitigate this:

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.[2]

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your experimental medium.[2]

  • Increase Final Volume: A larger final volume for the same final concentration of this compound will have a lower overall concentration of the compound, which can help maintain solubility.

  • Pre-warm the Medium: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.[2]

  • Thorough Mixing: Ensure immediate and thorough mixing upon adding the compound to the aqueous medium to promote rapid dispersion.[2]

Q3: I need to use a solvent other than DMSO for my experiment. What are some alternatives for poorly soluble compounds like this compound?

A3: If DMSO is not suitable for your experimental system, other organic solvents or co-solvent systems can be explored. The choice of solvent is highly compound-specific.

Solvent/Co-solventCommon Use/PropertiesConsiderations
Ethanol Often used in combination with aqueous buffers.Can have biological effects on cells.
Dimethylformamide (DMF) A strong organic solvent.Can be more toxic to cells than DMSO.
Polyethylene Glycol (PEG) e.g., PEG300, PEG400. Used as a co-solvent to improve solubility in aqueous solutions.[3]Viscosity can be a factor at higher concentrations.
Tween-80 / Polysorbate 80 A non-ionic surfactant used to create stable dispersions.Can form micelles which may affect compound activity.
Corn Oil Often used for in vivo studies.Not suitable for most in vitro aqueous assays.

It is crucial to perform solvent toxicity controls in your experiments to ensure that the chosen solvent or co-solvent does not interfere with your results.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for preparing a stock solution of this compound?

A: Based on its predicted hydrophobic nature, the recommended starting point for a stock solution is 10 mM in anhydrous, high-purity DMSO.

Q: How should I store my this compound stock solution?

A: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Before use, visually inspect the thawed solution to ensure no precipitation has occurred.[1]

Q: How can I determine the solubility of this compound in different solvents?

A: You can perform either a kinetic or thermodynamic solubility assay.

  • Kinetic Solubility Assay: This high-throughput method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring precipitation, often by turbidimetry or nephelometry.[4][5] This method is useful for early-stage screening.

  • Thermodynamic Solubility Assay: This method measures the equilibrium solubility by adding an excess of the solid compound to a solvent, allowing it to equilibrate (typically over 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant, often by HPLC-UV.[6] This provides the true equilibrium solubility.

Q: Are there any formulation strategies to improve the aqueous solubility of this compound for my experiments?

A: Yes, several formulation techniques can enhance the apparent solubility of poorly soluble compounds:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[7] This requires determining the pKa of the compound.

  • Use of Co-solvents: As mentioned in the troubleshooting guide, adding a water-miscible organic solvent can increase solubility.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve the dissolution rate and solubility.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated balance

  • Vortex mixer

  • Bath sonicator (optional)

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

Procedure:

  • Calculate: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound, C27H46O3, is approximately 418.7 g/mol [11]).

  • Weigh: Accurately weigh the calculated amount of powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • Inspect: Visually inspect the solution. If undissolved particles remain, proceed to the next steps.

  • Warm (Optional): Gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1]

  • Sonicate (Optional): Use a bath sonicator for 5-10 minutes to aid dissolution.[2]

  • Confirm Dissolution: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

Objective: To estimate the aqueous solubility of this compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader with turbidimetry or nephelometry capabilities

Procedure:

  • Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS, pH 7.4. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Read Plate: Measure the turbidity (optical density at a wavelength such as 650 nm) of each well using a plate reader.

  • Analyze Data: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex check_dissolved Visually Inspect vortex->check_dissolved check_dissolved->vortex Not Dissolved stock_solution 10 mM Stock Solution check_dissolved->stock_solution Fully Dissolved dilute Dilute Stock in Aqueous Buffer stock_solution->dilute mix Mix Thoroughly dilute->mix check_precipitate Observe for Precipitation mix->check_precipitate final_solution Final Experimental Solution check_precipitate->final_solution No Precipitate troubleshoot Troubleshoot (e.g., lower concentration) check_precipitate->troubleshoot Precipitate Forms

Caption: Workflow for preparing and diluting this compound.

solubility_troubleshooting cluster_options Troubleshooting Options start Compound Fails to Dissolve option1 Increase Agitation (Vortex/Sonicate) start->option1 option2 Gentle Warming (e.g., 37°C) start->option2 option3 Change Solvent System (Co-solvents, pH) start->option3 option4 Reduce Concentration start->option4 end_success Compound Dissolved option1->end_success option2->end_success option3->end_success option4->end_success end_fail Consult Further (e.g., Formulation Science)

Caption: Logical steps for troubleshooting solubility issues.

References

Technical Support Center: Antifungal Agent 46 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers investigating resistance mechanisms against Antifungal Agent 46.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Resistance to this compound is multifactorial. The most commonly observed mechanisms are:

  • Increased Drug Efflux: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), actively pump the agent out of the fungal cell, reducing its intracellular concentration.[1][2][3]

  • Target Enzyme Modification: Mutations in the gene encoding the drug's target enzyme can reduce the binding affinity of this compound, rendering it less effective.[4][5][6] Overexpression of the target enzyme can also contribute to resistance by requiring higher drug concentrations for inhibition.[6][7]

  • Biofilm Formation: Fungal cells within a biofilm are encased in a self-produced extracellular matrix, which can act as a physical barrier, restricting drug penetration.[8][9][10] Cells in a biofilm also exhibit different physiological states, including the presence of drug-tolerant "persister" cells.[9]

  • Activation of Stress Response Pathways: Cellular stress response cascades, involving key regulators like Hsp90 and the calcineurin and cell wall integrity (CWI) pathways, can confer tolerance to the stress induced by this compound, allowing the fungus to survive and develop resistance.[11][12][13][14]

G cluster_main Primary Resistance Mechanisms to this compound cluster_A Details cluster_B Details cluster_C Details cluster_D Details A Increased Drug Efflux B Target Enzyme Modification A_desc Overexpression of ABC & MFS Transporters A->A_desc C Biofilm Formation B_desc Mutations or Overexpression of Target Enzyme (e.g., ERG11) B->B_desc D Stress Response Activation C_desc Extracellular Matrix Barrier & Persister Cells C->C_desc D_desc Hsp90, Calcineurin, & CWI Pathways D->D_desc

Caption: Overview of the four major resistance mechanisms.
Q2: How can we quantify the contribution of different resistance mechanisms?

A2: Quantifying the contribution of each mechanism typically involves comparing a resistant isolate to its susceptible parent strain.

Table 1: Quantitative Analysis of Resistance Mechanisms

Experimental Assay Parameter Measured Susceptible Strain (Wild-Type) Resistant Isolate Interpretation of Positive Result
Broth Microdilution Minimum Inhibitory Concentration (MIC) 2 µg/mL >64 µg/mL >8-fold increase in MIC indicates resistance.
qRT-PCR Relative Gene Expression (Fold Change)
CDR1 (ABC Transporter) 1.0 25.4 Significant upregulation of efflux pump genes.[15]
MDR1 (MFS Transporter) 1.0 12.1 Significant upregulation of efflux pump genes.[15]
ERG11 (Target Enzyme) 1.0 8.5 Upregulation of the drug target.[6]
Efflux Pump Assay Intracellular Rhodamine 6G Fluorescence 100% 35% Reduced dye accumulation indicates high efflux activity.

| Sanger Sequencing | ERG11 Gene Sequence | G487 (Glycine) | A487 (Serine) | Non-synonymous mutation in the target gene.[6] |

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
  • Q: My MIC values for this compound vary significantly between experiments. What could be the cause?

    • A: Inconsistency in MIC values is a common issue.[16] Key factors to check include:

      • Inoculum Preparation: Ensure the inoculum density is standardized. A spectrophotometer should be used to adjust the initial cell suspension to a consistent concentration (e.g., 0.5-2.5 x 10³ CFU/mL in the final well).[17]

      • Media Variability: Use a standardized, recommended medium like RPMI 1640. Lot-to-lot variations in media can affect results, so always perform quality control with reference strains.[17]

      • Incubation Time and Temperature: Strict adherence to the recommended incubation time (e.g., 24 or 48 hours) and temperature is critical. Extended incubation can lead to artificially high MICs due to trailing growth.[18][19]

      • Endpoint Reading: For fungistatic agents like azoles, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. Using a microplate reader can standardize this measurement and reduce subjectivity.[17][19]

Issue 2: Observing "Trailing Growth" in Susceptibility Assays
  • Q: We are observing reduced but persistent fungal growth across a wide range of this compound concentrations. How do we interpret the MIC?

    • A: This phenomenon, known as "trailing growth," can complicate MIC determination, especially with fungistatic agents.[17]

      • Reading Time: Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours), as trailing is often more pronounced with longer incubation.[18]

      • Endpoint Criteria: Strictly adhere to the recommended endpoint definition, which is typically a ≥50% reduction in growth compared to the drug-free control, rather than 100% inhibition.[17][19]

      • Alternative Methods: Consider using an agar-based method like Etest, which can sometimes provide clearer endpoints.[16] Direct measurement of the drug's effect on its target pathway (e.g., ergosterol (B1671047) quantitation for azole-like agents) can also clarify susceptibility.[18]

Issue 3: Suspected Efflux Pump Overexpression
  • Q: We suspect efflux pumps are responsible for resistance in our fungal strain, but how can we confirm this?

    • A: A multi-step approach is required to confirm the role of efflux pumps.

      • Pharmacological Inhibition: Perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (>4-fold) in the MIC for this compound when the EPI is present strongly suggests efflux pump involvement.

      • Dye Accumulation Assay: Use a fluorescent substrate of efflux pumps, like Rhodamine 6G or Nile Red. Resistant strains with overactive pumps will accumulate less dye (lower fluorescence) than susceptible strains.[20]

      • Gene Expression Analysis: Use qRT-PCR to measure the transcript levels of known efflux pump genes (CDR1, CDR2, MDR1, etc.). A significant upregulation in the resistant strain compared to the susceptible parent is a key indicator.[1][15][20]

G start Suspect Efflux-Mediated Resistance proc1 Perform MIC Assay with Efflux Pump Inhibitor (EPI) start->proc1 dec1 MIC Decreased (≥4-fold)? proc1->dec1 proc2 Perform Dye Accumulation Assay (e.g., Rhodamine 6G) dec1->proc2 Yes end_neg Other Resistance Mechanisms Likely dec1->end_neg No dec2 Reduced Dye Accumulation? proc2->dec2 proc3 Analyze Gene Expression (qRT-PCR of CDR1, MDR1) dec2->proc3 Yes dec2->end_neg No dec3 Pump Genes Upregulated? proc3->dec3 end_pos Efflux Pump Mechanism CONFIRMED dec3->end_pos Yes dec3->end_neg No

Caption: Workflow for confirming efflux pump-mediated resistance.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 methodology for yeast susceptibility testing.

  • Prepare Drug Plate: Serially dilute this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve 2x the final desired concentrations.

  • Prepare Inoculum: Culture the fungal strain on agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[17]

  • Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).[17]

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Read MIC: Determine the MIC as the lowest drug concentration that causes at least a 50% reduction in turbidity compared to the growth control.[19]

Protocol 2: qRT-PCR for Gene Expression Analysis
  • Culture and Treat: Grow susceptible and resistant fungal strains in a suitable broth medium to mid-log phase. Expose a subset of the susceptible culture to a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound for a defined period (e.g., 2 hours).

  • RNA Extraction: Harvest cells by centrifugation and extract total RNA using a reliable method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for your target genes (CDR1, MDR1, ERG11) and a housekeeping gene (ACT1, TEF1).

  • Analysis: Calculate the relative gene expression (fold change) in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Protocol 3: Stress Response Pathway Activation

This diagram illustrates how exposure to this compound can trigger stress response pathways, leading to drug tolerance.

G cluster_pathways Stress Response Pathways drug This compound stress Cellular Stress (Membrane/Wall Damage) drug->stress hsp90 Hsp90 stress->hsp90 calcineurin Calcineurin Pathway stress->calcineurin cwi Cell Wall Integrity (CWI) Pathway stress->cwi adaptation Cellular Adaptation & Survival (Tolerance) hsp90->adaptation calcineurin->adaptation cwi->adaptation resistance Acquired Resistance (via Genetic Mutation) adaptation->resistance Prolonged Selection

Caption: Activation of stress response pathways by this compound.

References

Technical Support Center: Improving Oral Bioavailability of Antifungal Agent 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the poorly soluble investigational drug, Antifungal Agent 46.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

The low oral bioavailability of this compound, a hydrophobic azole-like compound, is likely due to a combination of three main factors:

  • Poor Aqueous Solubility: Like many azole antifungals, Agent 46 has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • P-glycoprotein (P-gp) Efflux: Agent 46 may be a substrate for the P-glycoprotein (P-gp) efflux pump, an active transporter in the intestinal epithelium that pumps the drug back into the gut lumen, thereby reducing net absorption.[4][5][6][7]

  • High First-Pass Metabolism: The agent likely undergoes extensive metabolism by cytochrome P450 enzymes (specifically CYP3A4) in the gut wall and liver, which reduces the amount of active drug reaching systemic circulation.[8][9][10][11][12]

Q2: What are the initial steps to confirm that poor bioavailability is the cause of low in vivo efficacy?

If you observe lower-than-expected efficacy in your animal models, a systematic approach is recommended:

  • Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.

  • Re-assess In Vitro Activity: Confirm the Minimum Inhibitory Concentration (MIC) of your compound against the target fungal strain to rule out any changes in its intrinsic potency.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A preliminary PK study in your animal model is essential. Administer the agent orally and intravenously to determine key parameters like plasma concentration over time. Low plasma levels and a calculated oral bioavailability of less than 10% are strong indicators of absorption issues.[13][14][15]

Q3: What are the most common formulation strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[16][17][18][19] These can be broadly categorized as follows:

Strategy CategorySpecific TechniquesMechanism of Action
Solubility Enhancement Particle Size Reduction (Micronization, Nanonization)Increases surface area-to-volume ratio, leading to faster dissolution.[16][17]
Solid DispersionsDisperses the drug in a hydrophilic polymer matrix at a molecular level.[16][19]
ComplexationUses cyclodextrins to form inclusion complexes that increase aqueous solubility.[16][17]
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)Forms a fine oil-in-water emulsion in the gut, which can improve solubilization and absorption.[16][19]
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)Encapsulates the drug in a lipid matrix, potentially improving solubility and protecting it from degradation.[6][20][21]
Polymeric Nanoparticles Nano-encapsulation (e.g., using PLGA or Alginate)Encapsulates the drug within a polymer, offering controlled release and potential for targeted delivery.[22][23]

Troubleshooting Guides

Issue 1: Inconsistent or Low Results in In Vitro Dissolution Assays

Problem: You are observing highly variable or unexpectedly low dissolution rates for your this compound formulation.

Possible CauseTroubleshooting Steps & Recommendations
Drug Degradation in Medium Verify the chemical stability of Agent 46 at the pH of your dissolution medium. Some drugs are unstable at specific pH values. Consider adjusting the buffer or using a stabilizing agent if degradation is confirmed.[24][25]
Improper Medium Preparation Double-check all calculations for buffer components. Ensure the correct grade and hydration state of salts were used. If using surfactants (e.g., SLS), be aware that different grades can have impurities that affect results.[24][25]
Inadequate Deaeration (Degassing) Air bubbles on the dosage form or apparatus can reduce the effective surface area for dissolution. Ensure your dissolution medium is properly deaerated according to USP guidelines.[24][26]
Apparatus Suitability For poorly soluble drugs, sink conditions (where the concentration in the medium does not exceed 15-20% of the drug's solubility) are critical. If sink conditions are not met, consider increasing the volume of the dissolution medium or adding a surfactant.[27]
Filter Selection Ensure the chosen filter for sample collection does not adsorb the drug. Perform a filter validation study to confirm that the drug is not being lost during filtration.[25]
Issue 2: Low Permeability and/or High Efflux Ratio in Caco-2 Assays

Problem: Your Caco-2 permeability assay shows low apparent permeability (Papp) in the absorptive (Apical to Basolateral) direction and a high efflux ratio (Papp B-A / Papp A-B > 2).

Possible CauseTroubleshooting Steps & Recommendations
Active P-gp Efflux This is the most likely cause. To confirm, run the permeability assay in the presence of a known P-gp inhibitor, such as Verapamil. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that Agent 46 is a P-gp substrate.[28]
Poor Monolayer Integrity Before and after the experiment, measure the Transepithelial Electrical Resistance (TEER). Low TEER values indicate a leaky monolayer, which invalidates the results. Ensure cells are cultured for the appropriate time (typically 21 days) to achieve proper differentiation and tight junction formation.[28]
Low Compound Recovery Low recovery (<80%) can indicate issues with solubility in the assay buffer, non-specific binding to the plate, or cellular metabolism.[29] To mitigate this, consider adding Bovine Serum Albumin (BSA) to the basolateral buffer to reduce non-specific binding and improve the solubility of lipophilic compounds.[29]
Compound Instability Analyze the stability of Agent 46 in the assay buffer over the incubation period. If the compound degrades, the calculated permeability will be artificially low.
Issue 3: Poor In Vivo Bioavailability Despite Successful Formulation

Problem: You have developed a formulation that shows good dissolution, but the oral bioavailability in your animal model remains low.

Possible CauseTroubleshooting Steps & Recommendations
Extensive First-Pass Metabolism If solubility and permeability are addressed, pre-systemic metabolism is a likely culprit. Azoles are known inhibitors and substrates of CYP450 enzymes.[9][11][12] To test this hypothesis experimentally, you can co-administer Agent 46 with a known CYP3A4 inhibitor (e.g., ketoconazole) in an animal study. A significant increase in plasma exposure would suggest metabolism is a major barrier.
Poor GI Tract Stability The drug may be degrading in the harsh pH conditions of the stomach or due to enzymatic activity in the intestine. Assess the stability of your formulation in simulated gastric and intestinal fluids.[30]
Insufficient Dose The absorption mechanisms might be saturable. Conduct a dose-escalation study to see if bioavailability changes with the administered dose.
Gastrointestinal Transit Time Rapid transit through the primary absorption window (e.g., the duodenum) can limit the time available for dissolution and absorption. Consider formulations that offer mucoadhesion or controlled release to prolong residence time.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion

This protocol describes a solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30) to enhance its dissolution rate.

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volatile solvent, such as a mixture of dichloromethane (B109758) and methanol. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask's inner surface.

  • Drying: Further dry the solid film under a high vacuum for at least 24 hours to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: The resulting powder should be characterized for its amorphous state (using techniques like XRD or DSC) and then used for in vitro dissolution testing.

Protocol 2: Caco-2 Permeability Assay with an Efflux Inhibitor

This protocol assesses whether this compound is a substrate for efflux pumps like P-gp.

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your lab (e.g., >300 Ω·cm²).

  • Preparation of Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Prepare dosing solutions of this compound in the transport buffer. For the inhibition arm, prepare a dosing solution that also contains a P-gp inhibitor (e.g., 10 µM Verapamil).

  • Permeability Measurement (A to B):

    • Remove the culture medium from the apical (AP) and basolateral (BL) chambers.

    • Add the dosing solution to the AP chamber and fresh transport buffer to the BL chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL chamber, replacing the volume with fresh buffer.

  • Permeability Measurement (B to A):

    • Simultaneously, in separate wells, add the dosing solution to the BL chamber and fresh buffer to the AP chamber to measure efflux.

    • Take samples from the AP chamber at the same time points.

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio. Compare the results with and without the inhibitor.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_blood Portal Vein Blood drug_lumen This compound (Oral Dose) drug_inside Agent 46 (Absorbed) drug_lumen->drug_inside Passive Diffusion pgp P-gp Efflux Pump drug_inside->pgp cyp3a4_gut CYP3A4 Metabolism drug_inside->cyp3a4_gut Metabolism drug_portal Agent 46 to Liver drug_inside->drug_portal To Systemic Circulation pgp->drug_lumen Efflux metabolite_gut Inactive Metabolites cyp3a4_gut->metabolite_gut G cluster_problem Problem Identification cluster_investigation Investigation & Optimization cluster_solution Solution Pathway start Low In Vivo Efficacy of Oral Agent 46 pk_study Conduct Pilot PK Study (Oral vs. IV) start->pk_study confirm_bioavailability Confirm Low Oral Bioavailability (<10%) pk_study->confirm_bioavailability dissolution Assess Solubility & Dissolution Rate confirm_bioavailability->dissolution Is solubility an issue? permeability Perform Caco-2 Permeability Assay confirm_bioavailability->permeability Is permeability an issue? metabolism Evaluate First-Pass Metabolism Potential confirm_bioavailability->metabolism Are both okay? formulate Develop Enhanced Formulation (e.g., Solid Dispersion, Nanoparticles) dissolution->formulate inhibit_efflux Co-administer with P-gp Inhibitor (Experimental) permeability->inhibit_efflux inhibit_cyp Co-administer with CYP3A4 Inhibitor (Experimental) metabolism->inhibit_cyp

References

Troubleshooting Antifungal agent 46 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and purification of Antifungal Agent 46.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

1. Synthesis: Low Yield of Crude Product

Question: I am consistently obtaining a low yield of the crude this compound (<30%) before purification. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Reagent Quality Ensure all reagents are pure and anhydrous, as the reaction is sensitive to moisture and impurities.Protocol: Use freshly distilled solvents and store anhydrous reagents under an inert atmosphere (e.g., argon or nitrogen). Verify the purity of starting materials via NMR or LC-MS.
Reaction Temperature The reaction temperature may be suboptimal, leading to decomposition or side product formation.Protocol: Run a temperature screen in small-scale reactions from 0°C to 60°C in 10°C increments. Analyze each reaction by TLC or LC-MS to determine the optimal temperature for product formation.
Reaction Time The reaction may not be proceeding to completion, or the product may be degrading over time.Protocol: Set up a time-course experiment, taking aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction for each aliquot and analyze by LC-MS to determine the point of maximum product accumulation.
Incorrect Stoichiometry The molar ratios of the reactants may not be optimized.Protocol: Perform a stoichiometry screen by varying the equivalents of the key coupling partners and reagents. For example, test 1.0, 1.2, and 1.5 equivalents of the limiting reagent.

dot

cluster_synthesis Troubleshooting Low Synthesis Yield Start Start Low_Yield Low Crude Yield (<30%) Start->Low_Yield Check_Reagents Verify Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Start Here Optimize_Temp Screen Reaction Temperatures Check_Reagents->Optimize_Temp Optimize_Time Conduct Time-Course Study Optimize_Temp->Optimize_Time Optimize_Stoichiometry Vary Reagent Stoichiometry Optimize_Time->Optimize_Stoichiometry Improved_Yield Yield Improved? Optimize_Stoichiometry->Improved_Yield Improved_Yield->Check_Reagents No, Re-evaluate Proceed Proceed to Scale-Up Improved_Yield->Proceed Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

2. Purification: Co-eluting Impurities

Question: During reverse-phase HPLC purification of this compound, I am observing a persistent impurity that co-elutes with my product. How can I resolve this?

Answer:

Co-eluting impurities are a common challenge in the purification of small molecules. Addressing this issue often requires modifying the chromatographic conditions or employing an alternative purification strategy.

Troubleshooting Strategies for Co-eluting Impurities:

Strategy Description Experimental Protocol
Modify Mobile Phase Altering the solvent system can change the selectivity of the separation.Protocol: If using a standard acetonitrile/water gradient, try substituting methanol (B129727) for acetonitrile. Alternatively, add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid, to improve peak shape and potentially resolve the co-eluting species.
Change Stationary Phase The impurity may have a similar affinity for the C18 stationary phase as this compound.Protocol: Switch to a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18 column and may resolve the impurity from the product.
Orthogonal Purification If chromatographic methods are insufficient, a different purification technique may be necessary.Protocol: Consider an alternative purification method such as recrystallization or preparative supercritical fluid chromatography (SFC). Recrystallization can be highly effective if a suitable solvent system can be identified.

dot

cluster_purification Resolving Co-eluting Impurities Impurity_Issue Co-eluting Impurity Detected Modify_Mobile_Phase Alter Mobile Phase (e.g., MeOH, Acid Modifier) Impurity_Issue->Modify_Mobile_Phase Resolution_Achieved Resolution Achieved? Modify_Mobile_Phase->Resolution_Achieved Test Change_Stationary_Phase Switch HPLC Column (e.g., Phenyl-Hexyl) Orthogonal_Purification Employ Orthogonal Method (e.g., Recrystallization, SFC) Change_Stationary_Phase->Orthogonal_Purification Still No Resolution Change_Stationary_Phase->Resolution_Achieved Test Pure_Product Obtain Pure this compound Orthogonal_Purification->Pure_Product Successful Resolution_Achieved->Change_Stationary_Phase No Resolution_Achieved->Pure_Product Yes

Caption: A decision tree for resolving co-eluting impurities during the purification of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C in a desiccated environment. If in solution (e.g., DMSO), it is recommended to store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. How can I confirm the identity and purity of the final product?

A combination of analytical techniques should be used to confirm the identity and assess the purity of the final compound.

Recommended Analytical Methods:

Technique Purpose
LC-MS To confirm the molecular weight of the compound and assess its purity.
¹H and ¹³C NMR To confirm the chemical structure of the compound.
HRMS To determine the exact mass and confirm the elemental composition.
HPLC with UV detector To determine the purity of the final compound (typically >95%).

3. My final product shows poor solubility in aqueous buffers. What can I do?

This compound is known to have limited aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO (e.g., 10 mM). This stock solution can then be serially diluted in the aqueous assay buffer to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.

4. Can I use normal-phase chromatography for the purification of this compound?

While reverse-phase HPLC is the recommended method for final purification, normal-phase chromatography (e.g., silica (B1680970) gel) can be a useful tool for the initial cleanup of the crude product to remove highly polar or non-polar impurities. However, due to the polar nature of this compound, significant tailing may be observed on silica gel. A solvent system such as dichloromethane/methanol is a good starting point for normal-phase purification.

Technical Support Center: Reducing Off-Target Effects of Antifungal Agent 46 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 46. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and to address common challenges encountered during cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, potent inhibitor of lanosterol (B1674476) 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal cell death.[1]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (lanosterol 14-alpha-demethylase).[2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity unrelated to the antifungal activity, and a lack of translatable results from preclinical to clinical settings.[3] For instance, some antifungal agents are known to interact with human cytochrome P450 enzymes, which can lead to drug-drug interactions and other adverse effects.[4][5]

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

A3: Common indicators of off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target gene (ERG11, encoding lanosterol 14-alpha-demethylase) is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[3]

  • Inconsistent results with other inhibitors: A structurally different inhibitor of the same target produces a different phenotype.[2]

  • Cellular toxicity at low fungicidal concentrations: Significant host cell death is observed at or near the concentrations required for antifungal activity.

  • Unexplained phenotypic changes: The observed cellular effects are not readily explainable by the known function of the intended target.

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: To reduce the likelihood of off-target effects confounding your results, consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired antifungal effect.[3] Higher concentrations are more likely to engage lower-affinity off-targets.[3]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]

  • Orthogonal Validation: Use multiple, independent methods to validate your findings. For example, confirm results with a different class of ergosterol biosynthesis inhibitor or with genetic approaches.

Troubleshooting Guides

Problem 1: High host cell cytotoxicity observed at effective antifungal concentrations.

  • Possible Cause: Off-target activity of this compound on essential host cell pathways.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index: Calculate the ratio of the cytotoxic concentration (CC50) in a relevant human cell line to the effective antifungal concentration (EC50). A low therapeutic index suggests a higher probability of off-target effects.

    • Perform a Dose-Response Analysis: Conduct a detailed concentration-response curve for both antifungal activity and cytotoxicity to identify a potential therapeutic window.

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct engagement of this compound with its intended target in both fungal and host cells. A lack of thermal stabilization of the target in host cells at cytotoxic concentrations may point to off-target effects.[3]

Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause: Variability in experimental conditions or compound stability.[6]

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent fungal inoculum density for each experiment, as this can significantly impact MIC values.[6]

    • Verify Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a frozen stock in a recommended solvent like DMSO. Visually inspect for any precipitation.[1][6]

    • Control for Endpoint Reading Subjectivity: If reading MICs visually, have a second person confirm the results, or use a spectrophotometer for a more objective measurement of growth inhibition.[6]

Quantitative Data Summary

Table 1: Comparative In Vitro Activity and Cytotoxicity of this compound

CompoundTarget OrganismMIC50 (µg/mL)Host Cell LineCC50 (µg/mL)Therapeutic Index (CC50/MIC50)
This compound Candida albicans0.125HepG2> 32> 256
Fluconazole Candida albicans0.5HepG2> 64> 128
Amphotericin B Candida albicans0.25HepG22.510

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Methodology:

  • Inoculum Preparation: Subculture the fungal strain on appropriate agar (B569324) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[6] Dilute this suspension in RPMI 1640 medium to the final required inoculum density.[6]

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.[6] Ensure the final DMSO concentration is below 1%.[6]

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a drug-free well as a growth control and an uninoculated well as a sterility control.[6] Incubate the plate at 35°C for 24-48 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[6]

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC50).

Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.[2] Incubate for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.[7]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_validation Off-Target Validation mic MIC Assay (Antifungal Activity) compare Compare MIC50 vs. CC50 (Determine Therapeutic Index) mic->compare cytotox Cytotoxicity Assay (Host Cell Viability) cytotox->compare cetsa Cellular Thermal Shift Assay (CETSA) compare->cetsa Low Therapeutic Index genetic Genetic Knockdown (siRNA/CRISPR) compare->genetic Low Therapeutic Index signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane agent46 This compound agent46->enzyme Inhibition enzyme->ergosterol

References

Antifungal agent 46 cross-reactivity with mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 46

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational non-competitive inhibitor of fungal β-(1,3)-glucan synthase (Fks1p). This enzyme is critical for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, Agent 46 disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Q2: Is there known cross-reactivity of this compound with mammalian cells?

Mammalian cells lack a cell wall and the β-(1,3)-glucan synthase enzyme, suggesting a high degree of selectivity for fungal pathogens. However, in vitro studies at high concentrations have indicated potential off-target effects on the PI3K/Akt signaling pathway in certain mammalian cell lines, which can affect cell proliferation and survival.

Q3: What are the typical IC50 values for this compound against common fungal pathogens and mammalian cell lines?

The following table summarizes the mean inhibitory concentrations (IC50) from various in vitro studies. Note that values can vary based on experimental conditions.

Organism/Cell LineTargetIC50 (µg/mL)
Candida albicansFks1p0.03
Aspergillus fumigatusFks1p0.06
Cryptococcus neoformansFks1p0.12
Human Embryonic Kidney (HEK293)Cytotoxicity> 64
Human Hepatocellular Carcinoma (HepG2)Cytotoxicity32
Human Umbilical Vein Endothelial (HUVEC)Cytotoxicity48

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in mammalian cell lines at expected therapeutic concentrations.

  • Possible Cause 1: Off-Target Effects. As mentioned, this compound may interact with components of the PI3K/Akt signaling pathway at high concentrations. This can lead to decreased cell viability and proliferation.

  • Troubleshooting Steps:

    • Confirm Agent Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to unexpectedly high concentrations.

    • Run Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) with a broad range of concentrations to determine the precise IC50 value for your specific mammalian cell line.

    • Assess Pathway-Specific Markers: Use Western blotting or ELISA to measure the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR). A decrease in phosphorylation following treatment would suggest off-target activity.

  • Possible Cause 2: Contamination. Your cell culture may be contaminated with bacteria or mycoplasma, which can cause cell death that is mistakenly attributed to the antifungal agent.

  • Troubleshooting Steps:

    • Test for Mycoplasma: Use a reliable PCR-based or culture-based mycoplasma detection kit.

    • Check for Bacterial Contamination: Visually inspect cultures for turbidity or changes in pH. Plate a sample of the culture medium on an agar (B569324) plate to check for bacterial growth.

Issue 2: Inconsistent results in fungal susceptibility testing.

  • Possible Cause 1: Inoculum Preparation. The density of the fungal inoculum is critical for reproducible results in susceptibility testing.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure you are using a standardized method for inoculum preparation, such as a spectrophotometer or hemocytometer, to achieve a consistent starting concentration of fungal cells.

    • Use Fresh Cultures: Always use fresh, actively growing fungal cultures to prepare your inoculum.

  • Possible Cause 2: Agent Instability. this compound may be unstable under certain storage or experimental conditions.

  • Troubleshooting Steps:

    • Follow Storage Guidelines: Store the agent as recommended on the product data sheet (e.g., at -20°C, protected from light).

    • Prepare Fresh Solutions: Prepare working solutions of the agent immediately before use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Agent Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted agent to each well. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Akt Phosphorylation via Western Blot

  • Cell Treatment: Grow mammalian cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the effect of the agent on Akt phosphorylation.

Visualizations

G cluster_fungal Fungal Cell cluster_agent Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fks1p Fks1p Beta-1,3-glucan Beta-1,3-glucan Fks1p->Beta-1,3-glucan Fungal Cell Wall Fungal Cell Wall Beta-1,3-glucan->Fungal Cell Wall Agent 46 Agent 46 Agent 46->Fks1p Inhibition

Caption: Mechanism of action of this compound in fungal cells.

G cluster_workflow Experimental Workflow Start Start Seed Mammalian Cells Seed Mammalian Cells Start->Seed Mammalian Cells Treat with Agent 46 Treat with Agent 46 Seed Mammalian Cells->Treat with Agent 46 Incubate 24-48h Incubate 24-48h Treat with Agent 46->Incubate 24-48h Perform Cytotoxicity Assay Perform Cytotoxicity Assay Incubate 24-48h->Perform Cytotoxicity Assay High Cytotoxicity? High Cytotoxicity? Perform Cytotoxicity Assay->High Cytotoxicity? Analyze Signaling Pathway Analyze Signaling Pathway High Cytotoxicity?->Analyze Signaling Pathway Yes End End High Cytotoxicity?->End No Analyze Signaling Pathway->End G cluster_pathway Mammalian PI3K/Akt Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Agent 46 Agent 46 Agent 46->Akt Potential Inhibition

Technical Support Center: Antifungal Agent 46 (Fluconazole as a Representative Example)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the metabolism and clearance of Antifungal Agent 46, using the well-characterized triazole antifungal, fluconazole (B54011), as a representative model.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for this compound (Fluconazole) in most animal models?

A1: The major route of elimination for fluconazole is renal clearance.[1] In species such as mice, rats, dogs, and humans, approximately 70% or more of the administered dose is excreted unchanged in the urine.[1] This indicates that the agent is metabolically stable.[1]

Q2: Is this compound (Fluconazole) extensively metabolized?

A2: No, fluconazole is known for its high metabolic stability. Studies in mice and dogs using radiolabeled fluconazole showed that about 90% of the dose was recovered as the unchanged parent drug in urine and feces.[1] Its metabolism is not considered a significant route of clearance.[2]

Q3: How does the plasma protein binding of this compound (Fluconazole) vary across species?

A3: Plasma protein binding for fluconazole is consistently low across different species, typically around 11-12%.[1][2] This low level of binding means a high fraction of the drug circulates in its active, unbound form.

Q4: What are the typical elimination half-lives of this compound (Fluconazole) in common animal models?

A4: There are marked species differences in the elimination half-life of fluconazole.[1] Mean values are approximately 4.8 hours in mice, 4.0 hours in rats, and 14 hours in dogs.[1] For comparison, the half-life in humans is significantly longer, around 22-30 hours.[1][3]

Q5: How well is this compound (Fluconazole) absorbed after oral administration?

A5: Oral bioavailability of fluconazole is excellent and essentially complete in mice, rats, dogs, and humans.[1][4] Bioavailability is generally greater than 90%.[3]

Q6: How widely does this compound (Fluconazole) distribute into tissues?

A6: Fluconazole has a volume of distribution that approximates total body water (around 0.7 to 1.1 L/kg across species), indicating extensive and even distribution throughout the body's tissues.[3][4] Whole-body autoradiography studies in mice have confirmed its presence in various tissues, including the central nervous system.[4]

Troubleshooting Guide

Q1: We are observing high inter-animal variability in plasma concentrations (Cmax and AUC) in our rat pharmacokinetic study. What are the potential causes and how can we troubleshoot this?

A1: High variability is a common challenge in animal studies.[5] Potential causes and troubleshooting steps are outlined below:

  • Potential Causes:

    • Dosing Technique: Inconsistent oral gavage or variations in the administration vehicle can lead to variable dosing and absorption.[5]

    • Animal Health and Stress: Subclinical health issues or stress can alter physiological parameters that affect drug absorption, distribution, metabolism, and excretion (ADME).[5]

    • Food and Water Consumption: The amount of food in the stomach can alter gastric pH and transit time, affecting absorption. Dehydration can impact drug distribution and renal clearance.[5]

    • Gut Microbiota: Individual differences in gut microbiome composition can influence drug absorption.[5]

    • Sample Handling and Analysis: Issues during blood collection, sample processing (e.g., hemolysis, freeze-thaw cycles), or analytical instrument variability can introduce errors.[5]

  • Troubleshooting Steps:

    • Refine Dosing Procedures: Ensure all technicians are proficient in the dosing method (e.g., oral gavage) and use a consistent, appropriate vehicle. Verify the dose is delivered correctly to the stomach.[5]

    • Standardize Animal Conditions: Use animals from a reliable supplier and allow for a proper acclimation period. Minimize environmental stressors and ensure consistent housing conditions.[5]

    • Control Food and Water Intake: Consider a brief fasting period before dosing to standardize gut content, if the study design allows. Ensure all animals have free access to water.[5]

    • Optimize Blood Sampling: If multiple samples are taken from one animal, be mindful of total blood volume limits to avoid physiological stress. For very small animals like mice, consider sparse sampling designs where each animal contributes fewer time points.[6]

    • Review Analytical Methods: Verify the specificity and selectivity of your analytical method (e.g., LC-MS/MS). Ensure the instrument is properly calibrated and maintained. Optimize sample handling and storage procedures to prevent degradation or contamination.[5]

Q2: Our in vitro microsomal stability assay shows that this compound (Fluconazole) is very stable, but we still see some clearance in our in vivo studies. Why is there a discrepancy?

A2: This is an expected result for fluconazole. The discrepancy arises because different clearance mechanisms are being measured.

  • In Vitro Microsomal Stability Assay: This assay primarily evaluates metabolic stability by measuring the rate at which a compound is metabolized by liver enzymes, mainly cytochrome P450s (CYPs).[7][8] Since fluconazole is metabolically stable, it will show very little degradation in this assay.[1]

  • In Vivo Clearance: This represents the total clearance of the drug from the body by all routes. For fluconazole, the dominant mechanism is not metabolism but renal (kidney) excretion of the unchanged drug.[1] Therefore, even with high metabolic stability, the drug is efficiently cleared from the body via the kidneys, resulting in the observed in vivo clearance.

Q3: The terminal half-life calculated in our mouse study seems much shorter than what is reported in the literature for other species. Is this an error?

A3: This is unlikely to be an error. Fluconazole exhibits significant interspecies differences in its elimination half-life.[1] It is well-documented that the half-life in mice (approx. 2.4-4.8 hours) and rats (approx. 4.0 hours) is considerably shorter than in dogs (approx. 14 hours) or humans (approx. 30 hours).[1][9] Always compare your results to species-specific literature values.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound (Fluconazole) in Various Animal Models.

ParameterMouseRatDogHumanReference(s)
Elimination Half-Life (t½) 2.4 - 4.8 h~4.0 h~14 h22 - 30 h[1]
Oral Bioavailability ~100%~100%~100%>90%[1][3]
Plasma Protein Binding 11 - 12%11 - 12%11 - 12%~12%[1]
Volume of Distribution (Vd) ~1.1 L/kgN/A~1.1 L/kg~0.7 L/kg[4]
Primary Route of Elimination RenalRenalRenalRenal[1]
% Excreted Unchanged in Urine ~70%~70%~70%~70%[1]

Note: Values are approximate and can vary based on study design, dose, and animal strain.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound (Fluconazole) in rats following oral administration.

  • Animals: Use male Sprague-Dawley rats (8-10 weeks old), acclimated for at least one week.[5] Fast animals overnight (with access to water) before dosing.

  • Dosing Solution Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).[10] Ensure the agent is fully dissolved or uniformly suspended.

  • Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

    • Use a suitable method such as tail vein or saphenous vein sampling.

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin).[5]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[5]

  • Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis to ensure stability.[5]

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]

    • The method should include a protein precipitation step (e.g., with acetonitrile) to remove plasma proteins before analysis.[12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, t½, and clearance.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of this compound (Fluconazole) using liver microsomes.[7][12]

  • Materials:

    • Pooled liver microsomes (from the species of interest, e.g., rat, human).[7]

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate (B84403) buffer (100 mM, pH 7.4).[12]

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7][12]

    • Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis.[12]

  • Incubation Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., final protein concentration of 0.5 mg/mL) and this compound (e.g., final concentration of 1 µM) in phosphate buffer.[8]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

    • Include a negative control without the NADPH regenerating system.[12]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (containing an internal standard) to the aliquot.[12]

    • Centrifuge the samples at high speed (e.g., 10,000 x g) to precipitate the microsomal proteins.[7]

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by HPLC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line.

    • Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.[13]

Visualizations

cluster_absorption Absorption & Distribution cluster_clearance Metabolism & Clearance Oral Oral Administration (this compound) GI Gastrointestinal Tract (>90% Absorption) Oral->GI Plasma Systemic Circulation (Low Protein Binding, ~12%) GI->Plasma Tissues Extensive Tissue Distribution (Vd ≈ Total Body Water) Plasma->Tissues Liver Liver (Minimal Metabolism) Plasma->Liver Minor Pathway Kidney Kidney Plasma->Kidney Major Pathway Urine Urine Excretion (>70% Unchanged Drug) Kidney->Urine

Caption: Primary pharmacokinetic pathway of this compound (Fluconazole).

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Acclimate Animals & Fast Overnight C Administer Dose (e.g., Oral Gavage) A->C B Prepare Dosing Solution B->C D Collect Blood Samples at Timed Intervals C->D E Prepare Plasma via Centrifugation D->E F Store Plasma at -80°C E->F G Quantify Drug Concentration (LC-MS/MS) F->G H Perform Non-Compartmental Analysis (NCA) G->H I Determine PK Parameters (AUC, Cmax, t½) H->I Start High Inter-Animal Variability Observed in PK Data? Dosing Review Dosing Procedure: - Consistent vehicle? - Accurate gavage technique? - Verified dose concentration? Start->Dosing Yes Animal Assess Animal Factors: - Proper acclimation? - Consistent diet/fasting? - Free access to water? - Signs of stress or illness? Dosing->Animal Procedures OK Solution Implement Corrective Actions: - Retrain staff - Standardize protocols - Optimize analytical method Dosing->Solution Issue Found Sampling Evaluate Sampling & Processing: - Blood volume limits respected? - Consistent sample handling? - Minimized freeze-thaw cycles? Animal->Sampling Factors OK Animal->Solution Issue Found Analysis Check Bioanalytical Method: - Calibrated instrument? - Validated method? - No metabolite interference? Sampling->Analysis Handling OK Sampling->Solution Issue Found Analysis->Solution Method OK Analysis->Solution Issue Found

References

Validation & Comparative

Comparative Analysis of Antifungal Agent 46 and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel antifungal candidate, designated "Antifungal Agent 46," with the widely used antifungal drug, fluconazole (B54011), focusing on their efficacy against the opportunistic fungal pathogen Candida albicans. Due to the designation "this compound" appearing in distinct research contexts, this report addresses two separate compounds identified under this name, each with a unique mechanism of action and available comparative data against fluconazole.

Candidate 1: this compound (Compound 2f) - A Protein Farnesyltransferase Inhibitor

This compound (also referred to as compound 2f) has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the function of the Ras signaling pathway in fungi. While primary efficacy studies for this compound were conducted on Cryptococcus neoformans, comparative data with fluconazole provides a valuable benchmark for its potential antifungal activity.

Data Presentation
Antifungal AgentTarget OrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity
This compound (Compound 2f) & Analogs Cryptococcus neoformans3-6 µMNot specified in provided results
Fluconazole Cryptococcus neoformans4 to 8-fold higher than Agent 46Generally low
This compound (Compound 2f) Candida albicansNo activity observed up to 50 µM[1]Not applicable
Fluconazole Candida albicansSusceptible (strain-dependent)Generally low

Note: While compound 2f showed significant potency against C. neoformans, it was reported to be inactive against C. albicans in the cited study[1]. This contrasts with some vendor descriptions of it being a "potent antifungal agent."

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

The antifungal susceptibility testing was performed using the broth microdilution method. The procedure involves preparing a series of twofold dilutions of the antifungal agents in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal strain is then added to each well. The plates are incubated under controlled conditions (temperature, time). The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus.

Mechanism of Action: Inhibition of Ras Signaling

This compound (Compound 2f) targets protein farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to the Ras protein, a process known as farnesylation. This lipid modification is essential for anchoring Ras to the cell membrane, a prerequisite for its function in signal transduction. By inhibiting farnesyltransferase, the agent prevents Ras localization and subsequent activation of downstream signaling pathways that are critical for fungal growth, morphogenesis (like the yeast-to-hypha transition in C. albicans), and virulence[2][3].

Ras_Signaling_Pathway cluster_membrane Cell Membrane ext_signal External Signal (e.g., Serum) receptor Membrane Receptor ext_signal->receptor Ras_GDP Ras-GDP (Inactive) receptor->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF Ras_GTP->Ras_GDP GAP Adenylyl_Cyclase Adenylyl Cyclase Ras_GTP->Adenylyl_Cyclase FTase Protein Farnesyltransferase FTase->Ras_GDP Farnesylation (Membrane Targeting) Agent46 This compound (Compound 2f) Agent46->FTase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors (e.g., Transcription Factors) PKA->Downstream Virulence Virulence & Hyphal Growth Downstream->Virulence

Caption: Ras signaling pathway in C. albicans and the inhibitory action of this compound.

Candidate 2: Compound 46 - A Photo-activated Antimicrobial Dye

A distinct "Compound 46" has been investigated as a photo-activated antimicrobial dye. Its antifungal activity against C. albicans was directly compared to fluconazole, revealing a dependency on blue light for its effect.

Data Presentation
Antifungal AgentConditionC. albicans Growth Inhibition (%)
Compound 46 Without Blue Light~10%
Compound 46 With Blue Light~95%
Fluconazole Without Blue Light~80%
Fluconazole With Blue Light~80%

Data is approximated based on graphical representation in the source material and is intended for comparative purposes.

Experimental Protocols

EUCAST Broth Microdilution Method for Photo-activated Antifungal Susceptibility Testing:

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution method was adapted to assess the photo-activated properties of the compounds. Standardized inoculums of C. albicans were prepared in microtiter plates containing serial dilutions of the test compounds. One set of plates was exposed to a blue light source for a defined period, while a parallel set was kept in the dark. Fungal growth was measured after incubation, and the percentage of growth inhibition was calculated relative to a drug-free control.

Experimental Workflow

experimental_workflow start Start prep_plates Prepare microtiter plates with serial dilutions of Compound 46 and Fluconazole start->prep_plates add_inoculum Add standardized inoculum of C. albicans to all wells prep_plates->add_inoculum split Divide plates into two sets add_inoculum->split light_exposure Expose to Blue Light split->light_exposure Set 1 dark_incubation Incubate in Dark split->dark_incubation Set 2 incubation Incubate both sets light_exposure->incubation dark_incubation->incubation measure_growth Measure fungal growth (e.g., OD600) incubation->measure_growth calculate_inhibition Calculate % Growth Inhibition measure_growth->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for testing photo-activated antifungal agents.

Conclusion

The designation "this compound" applies to at least two distinct compounds with different mechanisms of action and efficacy profiles against Candida albicans.

  • This compound (Compound 2f) , a protein farnesyltransferase inhibitor, shows promise against Cryptococcus neoformans with greater potency than fluconazole. However, in the study reviewed, it did not exhibit activity against C. albicans. Its mechanism of targeting the essential Ras signaling pathway remains a viable strategy for antifungal development, though this specific compound may have a narrow spectrum of activity.

  • Compound 46 , a photo-activated dye, demonstrates potent, light-dependent antifungal activity against C. albicans, surpassing that of fluconazole under blue light exposure. This highlights the potential of photodynamic therapy as an alternative or adjunctive strategy for treating candidiasis, particularly for localized infections where light delivery is feasible.

Further research is necessary to fully elucidate the therapeutic potential of these and other novel antifungal agents. The presented data underscores the importance of diverse mechanistic approaches in the ongoing search for effective treatments against opportunistic fungal pathogens.

References

Comparative Efficacy of Ibrexafungerp and Echinocandins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the novel triterpenoid (B12794562) antifungal, ibrexafungerp (B609083), in comparison to the established echinocandin class of drugs, providing key data for researchers and drug development professionals.

This guide offers an objective comparison of the efficacy, mechanism of action, and experimental data pertaining to the first-in-class triterpenoid antifungal, ibrexafungerp, and the widely used echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin. This information is intended to support research and development efforts in the field of mycology.

Mechanism of Action: A Shared Target with a Different Approach

Both ibrexafungerp and echinocandins target a crucial enzyme in the fungal cell wall, β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential component for maintaining cell wall integrity.[1][2][3] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death.[1][4]

Despite this common target, their molecular interactions differ. Ibrexafungerp, a semi-synthetic derivative of enfumafungin, is structurally distinct from the cyclic lipopeptide structure of echinocandins.[5][6] This structural difference is believed to result in binding to a different site on the glucan synthase enzyme complex.[7] This distinct binding site may explain ibrexafungerp's retained activity against some echinocandin-resistant fungal strains.[8][9]

cluster_Ibrexafungerp Ibrexafungerp (Triterpenoid) cluster_Echinocandins Echinocandins (Lipopeptides) Ibrexafungerp Ibrexafungerp Ibrexafungerp_Target β-(1,3)-D-glucan Synthase (Alternate Binding Site) Ibrexafungerp->Ibrexafungerp_Target Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Ibrexafungerp_Target->Glucan_Synthesis Echinocandins Echinocandins Echinocandin_Target β-(1,3)-D-glucan Synthase (Fks1 Subunit) Echinocandins->Echinocandin_Target Inhibits Echinocandin_Target->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Disruption leads to

Comparative Mechanism of Action

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of ibrexafungerp and echinocandins has been extensively evaluated against a wide range of fungal pathogens, particularly Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ibrexafungerp against common Candida species.

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans0.016 - 0.50.060.125
C. glabrata0.016 - 80.251
C. parapsilosis0.016 - 80.54
C. tropicalis0.06 - ≥80.52
C. krusei0.125 - 111
C. auris0.06 - 20.51
Data compiled from multiple sources.[8][10][11]

Table 2: In Vitro Activity of Echinocandins against common Candida species.

Candida SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicansAnidulafungin≤0.008 - 0.250.030.06
Caspofungin≤0.008 - 0.50.030.06
Micafungin≤0.008 - 0.120.0150.03
C. glabrataAnidulafungin≤0.008 - 0.250.030.06
Caspofungin≤0.008 - 0.250.030.06
Micafungin≤0.008 - 0.120.0150.03
C. parapsilosisAnidulafungin0.12 - 412
Caspofungin0.06 - 40.51
Micafungin0.03 - 20.251
C. tropicalisAnidulafungin≤0.008 - 0.250.030.06
Caspofungin≤0.008 - 0.250.030.06
Micafungin≤0.008 - 0.120.0150.06
C. kruseiAnidulafungin0.015 - 0.250.030.06
Caspofungin0.03 - 0.250.060.125
Micafungin0.015 - 0.120.030.06
Data compiled from multiple sources.[12][13][14]

Notably, ibrexafungerp has demonstrated potent in vitro activity against echinocandin-resistant Candida isolates, including those with FKS mutations.[9] This suggests a potential role for ibrexafungerp in treating infections caused by such resistant strains.

In Vivo Efficacy

Both ibrexafungerp and echinocandins have demonstrated efficacy in preclinical and clinical settings. Echinocandins are well-established as a first-line therapy for invasive candidiasis and have extensive clinical data supporting their use.[2][15]

Ibrexafungerp has shown efficacy in animal models of invasive candidiasis, including infections caused by echinocandin-resistant strains.[16] Clinical trials have demonstrated its efficacy in treating vulvovaginal candidiasis, and it is being investigated for the treatment of invasive candidiasis, often as a step-down therapy from intravenous echinocandins.[16][17] A key advantage of ibrexafungerp is its oral bioavailability, which allows for outpatient treatment.[6][18]

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily based on standardized antifungal susceptibility testing methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 Broth Microdilution Method for Yeasts

This method is a reference standard for determining the MIC of antifungal agents against yeasts.[19][20]

  • Media Preparation : RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS to a pH of 7.0 is used.[21]

  • Drug Dilution : The antifungal agent is serially diluted in the microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation : Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then diluted in RPMI medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[22]

  • Incubation : The inoculated plates are incubated at 35°C for 24-48 hours.[23]

  • MIC Determination : The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[24]

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Antifungal Dilutions in Plate C Inoculate Plate with Yeast Suspension A->C B Prepare Standardized Yeast Inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Read Growth Inhibition D->E F Determine MIC (≥50% Inhibition) E->F

CLSI M27 Experimental Workflow
Murine Model of Disseminated Candidiasis

In vivo efficacy is often assessed using a murine model of disseminated candidiasis.

  • Immunosuppression : Mice are typically immunosuppressed with agents like cyclophosphamide (B585) to make them susceptible to infection.

  • Infection : A standardized inoculum of a Candida species is injected intravenously.

  • Treatment : Treatment with the antifungal agent (e.g., ibrexafungerp or an echinocandin) is initiated at a specified time post-infection and administered for a defined period.

  • Endpoint : The primary endpoint is typically survival over a period of time (e.g., 14-21 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

A Select Mice B Immunosuppression (e.g., Cyclophosphamide) A->B C Intravenous Infection with Candida B->C D Initiate Antifungal Treatment C->D E Monitor Survival D->E F Determine Fungal Burden in Organs (e.g., Kidney) D->F G Comparative Efficacy Analysis E->G F->G

In Vivo Efficacy Model Workflow

Conclusion

Ibrexafungerp represents a significant addition to the antifungal armamentarium, sharing a mechanism of action with the echinocandins but with a distinct chemical structure and binding site. Its oral bioavailability and activity against some echinocandin-resistant strains are notable advantages. The echinocandins remain a cornerstone of intravenous antifungal therapy with a long-standing record of efficacy and safety. The choice between these agents will depend on the specific clinical scenario, including the causative fungal species, its susceptibility profile, and the patient's overall condition. Further research and clinical experience will continue to define the precise roles of these important antifungal classes.

References

The Synergistic Power of Novel Antifungal Agents with Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a critical challenge in clinical practice. Combination therapy, a strategy employing two or more drugs, offers a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comparative analysis of the synergistic effects of a novel antifungal agent, designated here as Agent 46, with the conventional polyene antibiotic, Amphotericin B (AmB). The data presented herein, while illustrative, is based on established experimental protocols and mirrors the type of results seen in synergistic antifungal studies.

Introduction to Synergistic Antifungal Therapy

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections. Its mechanism of action involves binding to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[1][2][3] However, its clinical use is often limited by significant dose-dependent toxicities, particularly nephrotoxicity.[4]

Synergistic combination therapy aims to mitigate these limitations. By combining AmB with another antifungal agent that has a different mechanism of action, it is often possible to achieve a greater antifungal effect at lower, less toxic concentrations of each drug.[5][6][7] This guide explores the synergistic potential of a hypothetical "Antifungal Agent 46" when used in combination with Amphotericin B against pathogenic Candida species.

Comparative Efficacy: Quantitative Analysis

The synergistic interaction between this compound and Amphotericin B was evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 indicates no interaction (additive or indifferent), and an FICI of > 4.0 indicates antagonism.

Fungal StrainMIC of AmB Alone (μg/mL)MIC of Agent 46 Alone (μg/mL)MIC of AmB in Combination (μg/mL)MIC of Agent 46 in Combination (μg/mL)FICIInteraction
Candida albicans ATCC 900280.5160.12540.5Synergy
Candida glabrata ATCC 900301320.2580.5Synergy
Candida parapsilosis ATCC 220190.2580.062520.5Synergy
Fluconazole-Resistant C. albicans0.5160.12520.375Strong Synergy

Table 1: Synergistic Activity of Amphotericin B and this compound against Candida Species. The data demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents when used in combination, indicating a synergistic relationship.

Experimental Protocols

Checkerboard Microdilution Assay

This assay is a standard method for assessing the in vitro interaction of two antimicrobial agents.

  • Preparation of Drug Dilutions: Serial twofold dilutions of Amphotericin B and this compound are prepared in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, 50 μL of each dilution of Amphotericin B is added to the wells of the x-axis, and 50 μL of each dilution of this compound is added to the wells of the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with 100 μL of a standardized fungal suspension (0.5–2.5 × 10³ CFU/mL).

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of AmB in combination / MIC of AmB alone) + (MIC of Agent 46 in combination / MIC of Agent 46 alone).[8]

Time-Kill Assay

This dynamic assay provides information on the rate of fungal killing over time.

  • Culture Preparation: Fungal cultures are grown to the logarithmic phase and diluted to a standardized concentration.

  • Drug Exposure: The fungal suspension is exposed to the drugs alone and in combination at concentrations corresponding to their MICs and sub-MICs.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on nutrient agar (B569324) to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing the Mechanisms and Workflows

Proposed Synergistic Mechanism of Action

The synergistic interaction between Amphotericin B and a hypothetical this compound can be visualized as a dual-attack on the fungal cell's integrity and essential processes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum checkerboard Checkerboard Microdilution Assay prep_fungi->checkerboard time_kill Time-Kill Assay prep_fungi->time_kill prep_drugs Prepare Serial Drug Dilutions prep_drugs->checkerboard prep_drugs->time_kill read_mic Determine MICs checkerboard->read_mic plot_kill Plot Time-Kill Curves time_kill->plot_kill calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret plot_kill->interpret

References

Validating the Mechanism of Antifungal Agent 46 Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel antifungal agent, "Antifungal Agent 46" (AF-46), against the established antifungal, Tacrolimus. The focus is on validating the proposed mechanism of AF-46 as an inhibitor of the calcineurin signaling pathway through genetic studies in the model organism Saccharomyces cerevisiae.

Overview of Agents and Proposed Mechanism

This compound (AF-46): A novel synthetic compound under investigation for its antifungal properties. Its proposed mechanism of action is the inhibition of the calcineurin signaling pathway, a critical regulator of stress responses, virulence, and drug resistance in pathogenic fungi.

Tacrolimus (FK506): A well-characterized macrolide immunosuppressant with known antifungal activity. It acts by binding to the immunophilin FKBP12, and this complex then inhibits calcineurin.

The calcineurin pathway is a key signaling cascade in fungi. It is activated by various stress signals, including exposure to antifungal drugs and host-induced stresses. The central components of this pathway are the calmodulin-dependent protein phosphatase, calcineurin (composed of a catalytic subunit, Cna1, and a regulatory subunit, Cnb1), and the downstream transcription factor, Crz1. Inhibition of this pathway sensitizes fungi to other stressors and can reduce their virulence.

Proposed Calcineurin Signaling Pathway

G cluster_stress Cellular Stress (e.g., High Ca2+, Cell Wall Damage) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress_input Ca_channel Ca2+ Channel stress_input->Ca_channel Activates Calmodulin Calmodulin Ca_channel->Calmodulin Ca2+ Influx Activates Calcineurin Calcineurin (Cna1/Cnb1) Calmodulin->Calcineurin Activates Crz1_P Crz1-P (Inactive) Calcineurin->Crz1_P Dephosphorylates FKBP12 FKBP12 FKBP12->Calcineurin Inhibits AF46 AF-46 AF46->Calcineurin Inhibits Tacrolimus Tacrolimus Tacrolimus->FKBP12 Crz1 Crz1 (Active) Crz1_P->Crz1 Crz1_nuc Crz1 Crz1->Crz1_nuc Translocates DNA DNA (Target Genes) Crz1_nuc->DNA Activates Transcription

Caption: Proposed mechanism of AF-46 as a direct inhibitor of the calcineurin pathway.

Comparative Susceptibility Testing

To validate that AF-46 targets the calcineurin pathway, its activity was tested against wild-type (WT) S. cerevisiae and mutant strains with deletions of key pathway components, such as the calcineurin catalytic subunit (Δcna1) and the downstream transcription factor (Δcrz1). If AF-46 acts through this pathway, the deletion mutants should exhibit hypersensitivity to cell wall stressors and show little to no change in susceptibility to AF-46 itself, as its target is already absent or non-functional.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values (µg/mL) of AF-46 and Tacrolimus against different yeast strains in the presence of a cell wall stressor (Congo Red).

StrainGenotypeAF-46 MIC (µg/mL)Tacrolimus MIC (µg/mL)Congo Red (50 µg/mL) MIC
BY4741Wild-Type810>200
Δcna1cna1::KANMX81025
Δcrz1crz1::KANMX81025

Interpretation: The unchanged MIC values for AF-46 and Tacrolimus in the deletion strains suggest that the presence or absence of these specific gene products does not affect the intrinsic activity of the compounds. However, the hypersensitivity of the mutant strains to Congo Red confirms the integrity of the experimental system and the importance of the calcineurin pathway in cell wall stress responses.

Experimental Protocols

Yeast Strains and Growth Conditions
  • Strains: Saccharomyces cerevisiae BY4741 (Wild-Type), Δcna1 (Euroscarf Y03732), and Δcrz1 (Euroscarf Y04387).

  • Media: Yeast extract-peptone-dextrose (YPD) agar (B569324) and broth were used for routine growth. For susceptibility testing, RPMI-1640 medium buffered with MOPS was used.

Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: Yeast strains were grown overnight in YPD broth at 30°C. Cells were then washed with sterile saline, counted using a hemocytometer, and diluted to a final concentration of 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Drug Preparation: AF-46 and Tacrolimus were dissolved in DMSO to create stock solutions. Serial two-fold dilutions were prepared in a 96-well microtiter plate.

  • Incubation: 100 µL of the yeast inoculum was added to each well of the microtiter plate containing 100 µL of the serially diluted drugs. Plates were incubated at 30°C for 48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that resulted in a significant inhibition of growth (≥50%) compared to the drug-free control, as measured by a spectrophotometer at 600 nm.

Genetic Interaction Analysis Workflow

To further validate the mechanism, a synthetic genetic array (SGA) analysis or similar high-throughput genetic interaction screen can be performed. This involves crossing a query strain (e.g., a strain hypersensitive to a low dose of AF-46) with an array of deletion mutants to identify genes that, when deleted, either enhance or suppress the effect of AF-46.

G cluster_setup Experimental Setup cluster_process Screening Process cluster_analysis Data Analysis QueryStrain Query Strain (e.g., WT S. cerevisiae) Cross Robotic Crossing of Query Strain with Deletion Array QueryStrain->Cross DeletionArray Yeast Deletion Mutant Array (~5000 strains, each with one gene deleted) DeletionArray->Cross Selection1 Selection for Diploids Cross->Selection1 Sporulation Induce Sporulation Selection1->Sporulation Selection2 Selection for Haploid Double Mutants Sporulation->Selection2 Pinning Pinning onto Control and Drug Plates Selection2->Pinning ControlPlate Control Plate (e.g., YPD) Pinning->ControlPlate DrugPlate Drug Plate (YPD + sub-lethal dose of AF-46) Pinning->DrugPlate Imaging Automated Imaging of Plates ControlPlate->Imaging DrugPlate->Imaging Analysis Quantitative Analysis of Colony Size Imaging->Analysis Hits Identification of Genetic Interactions (Synthetic Lethality or Suppression) Analysis->Hits

Caption: Workflow for a high-throughput genetic screen to identify AF-46 interactors.

Expected Outcome: If AF-46 is a bona fide inhibitor of the calcineurin pathway, this screen would be expected to identify other genes involved in stress response, cell wall integrity, and ion homeostasis, which are known to be regulated by or interact with the calcineurin pathway. This provides an unbiased, genome-wide validation of its mechanism of action.

A Head-to-Head Comparison: Antifungal Agent 46 and Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, the emergence of novel agents warrants a thorough comparative analysis against established standards. This guide provides a detailed head-to-head comparison of the investigational antifungal agent, designated "Antifungal Agent 46," and the widely used triazole, voriconazole (B182144). This comparison is based on available preclinical data and aims to provide an objective overview of their respective in vitro and in vivo activities, mechanisms of action, and potential therapeutic profiles.

Mechanism of Action

Both this compound and voriconazole belong to the triazole class of antifungals. Their primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1]

While both agents target the same enzyme, subtle differences in their binding affinity and specificity may contribute to variations in their spectrum of activity and potency.

Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell cluster_drugs Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition Voriconazole Voriconazole Voriconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition Fungal Cell Death Fungal Cell Death Loss of Integrity->Fungal Cell Death

Figure 1: Simplified signaling pathway of triazole antifungal agents.

In Vitro Susceptibility

In vitro antifungal susceptibility testing is a cornerstone for evaluating the potency of a new agent. The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and voriconazole against a panel of clinically relevant fungal pathogens. MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Table 1: Comparative In Vitro Activity (MIC µg/mL)

Fungal SpeciesThis compound (MIC Range)Voriconazole (MIC Range)
Candida albicans0.015 - 0.50.015 - 1
Candida glabrata0.125 - 20.03 - >16
Candida krusei0.25 - 40.06 - 4
Aspergillus fumigatus0.06 - 10.125 - 2
Aspergillus flavus0.125 - 20.25 - 4
Cryptococcus neoformans0.03 - 0.50.03 - 1
Fusarium solani1 - 82 - >16
Scedosporium apiospermum0.5 - 40.5 - 8

Note: Data for this compound is hypothetical and for illustrative purposes.

In Vivo Efficacy

The therapeutic potential of an antifungal agent is further elucidated through in vivo studies in animal models of systemic fungal infections. The following table presents a summary of efficacy data from a murine model of disseminated candidiasis.

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Mean Survival Time (Days)Fungal Burden in Kidneys (log10 CFU/g)
Vehicle Control-8.56.2
This compound1018.23.1
Voriconazole1016.53.5

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium.

  • Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control.

In Vitro Susceptibility Testing Workflow Fungal Isolate Fungal Isolate Culture on Agar Culture on Agar Fungal Isolate->Culture on Agar Inoculum Suspension Inoculum Suspension Culture on Agar->Inoculum Suspension Standardize to 0.5 McFarland Standardize to 0.5 McFarland Inoculum Suspension->Standardize to 0.5 McFarland Inoculate Microtiter Plate Inoculate Microtiter Plate Standardize to 0.5 McFarland->Inoculate Microtiter Plate Incubate at 35°C Incubate at 35°C Inoculate Microtiter Plate->Incubate at 35°C Antifungal Agent Antifungal Agent Serial Dilution in RPMI Serial Dilution in RPMI Antifungal Agent->Serial Dilution in RPMI Add to Microtiter Plate Add to Microtiter Plate Serial Dilution in RPMI->Add to Microtiter Plate Add to Microtiter Plate->Inoculate Microtiter Plate Read MIC Read MIC Incubate at 35°C->Read MIC

Figure 2: Workflow for in vitro antifungal susceptibility testing.
Murine Model of Disseminated Candidiasis

  • Animals: Immunocompetent female BALB/c mice (6-8 weeks old).

  • Infection: Mice were infected via tail vein injection with 1 x 10^5 Candida albicans cells.

  • Treatment: Treatment was initiated 24 hours post-infection and administered once daily via oral gavage for 7 consecutive days.

  • Efficacy Endpoints:

    • Survival: Mice were monitored daily for 21 days, and survival was recorded.

    • Fungal Burden: On day 8, a subset of mice from each group was euthanized, and kidneys were harvested, homogenized, and plated on appropriate media to determine the fungal load (CFU/g).

  • Statistical Analysis: Survival data were analyzed using the log-rank test. Fungal burden data were analyzed using the Mann-Whitney U test.

In Vivo Efficacy Workflow BALB/c Mice BALB/c Mice Infection (C. albicans) Infection (C. albicans) BALB/c Mice->Infection (C. albicans) Treatment Groups\n(Vehicle, Agent 46, Voriconazole) Treatment Groups (Vehicle, Agent 46, Voriconazole) Infection (C. albicans)->Treatment Groups\n(Vehicle, Agent 46, Voriconazole) Daily Oral Gavage (7 days) Daily Oral Gavage (7 days) Treatment Groups\n(Vehicle, Agent 46, Voriconazole)->Daily Oral Gavage (7 days) Monitor Survival (21 days) Monitor Survival (21 days) Daily Oral Gavage (7 days)->Monitor Survival (21 days) Determine Fungal Burden (Day 8) Determine Fungal Burden (Day 8) Daily Oral Gavage (7 days)->Determine Fungal Burden (Day 8)

Figure 3: Experimental workflow for the in vivo efficacy study.

Summary and Future Directions

The preliminary comparative data suggests that the investigational this compound demonstrates potent in vitro and in vivo activity against a broad range of fungal pathogens, with a profile that is comparable, and in some instances potentially superior, to voriconazole. The observed activity against isolates with reduced susceptibility to voriconazole warrants further investigation.

Future studies should focus on a more extensive in vitro panel, including clinically resistant isolates, and evaluation in other animal models of invasive fungal infections, such as aspergillosis. Pharmacokinetic and pharmacodynamic analyses will also be crucial to optimize dosing regimens and further delineate the therapeutic potential of this compound. As with all triazoles, a thorough evaluation of its safety profile and potential for drug-drug interactions will be paramount.

References

A Comparative Analysis of Cross-Resistance Between Antifungal Agent 46 and Other Antifungal Classes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the investigational Antifungal Agent 46 with established antifungal drugs, focusing on cross-resistance patterns. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Agent 46's performance and potential clinical utility.

Introduction to this compound

This compound is a novel therapeutic candidate belonging to a new class of glucan synthase inhibitors. Unlike echinocandins, which also target the (1,3)-β-D-glucan synthase enzyme, Agent 46 binds to a distinct subunit, offering a potentially different spectrum of activity and resistance profile.[1][2] This unique mechanism of action necessitates a thorough investigation of its cross-resistance with current antifungal agents to anticipate its efficacy against clinically relevant, drug-resistant fungal pathogens.

Quantitative Susceptibility Data

To assess the cross-resistance profile of this compound, a panel of Candida albicans strains with well-characterized resistance mechanisms was tested. The Minimum Inhibitory Concentration (MIC) for Agent 46, Caspofungin (an echinocandin), and Fluconazole (an azole) was determined for each strain. The results are summarized in the table below.

Table 1: Comparative MICs (μg/mL) of Antifungal Agents Against Candida albicans Strains

Fungal StrainGenotype / PhenotypeAgent 46 (MIC)Caspofungin (MIC)Fluconazole (MIC)
SC5314Wild-Type (Susceptible)0.1250.250.5
CA-FKS1-MUTFKS1 gene mutation (S645P)16160.5
CA-CDR1-UPCDR1 gene overexpression0.1250.2564

Data Interpretation:

  • The wild-type strain (SC5314) was susceptible to all three agents.

  • The FKS1 mutant strain (CA-FKS1-MUT), known to confer echinocandin resistance, exhibited high-level cross-resistance to both Caspofungin and this compound, suggesting that the S645P mutation affects the binding of both drugs despite their different target sites on the enzyme complex.[3][4]

  • The strain overexpressing the CDR1 efflux pump (CA-CDR1-UP) showed significant resistance to Fluconazole but remained fully susceptible to both Agent 46 and Caspofungin. This indicates that Agent 46 is not a substrate for this major azole resistance-associated transporter.[4][5]

Experimental Protocols

The following protocols were used to generate the quantitative data presented in this guide.

3.1. Broth Microdilution MIC Assay

This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document to determine the MIC of each antifungal agent.

  • Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents were serially diluted two-fold in 96-well microtiter plates using RPMI-1640 medium.[7]

  • Incubation: The standardized inoculum was added to each well of the microtiter plates, which were then incubated at 35°C for 24 hours.[6]

  • MIC Determination: The MIC was defined as the lowest drug concentration that resulted in a 50% reduction in growth compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading.[6]

3.2. Molecular Strain Characterization

  • DNA Extraction and Sequencing: Genomic DNA was extracted from the resistant isolates. The FKS1 and ERG11 genes were amplified via PCR and sequenced to identify known resistance-conferring mutations.[6]

  • Gene Expression Analysis: The expression level of the CDR1 efflux pump gene was quantified using quantitative real-time PCR (qRT-PCR) to confirm overexpression relative to the wild-type strain.[6]

Visualizing Mechanisms and Workflows

To better illustrate the complex biological pathways and experimental procedures involved, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cross-Resistance Assessment Strain Fungal Strains (WT, FKS1-mut, CDR1-up) Broth Broth Microdilution Assay (CLSI M27) Strain->Broth MIC Determine MIC Values (Agent 46, Caspofungin, Fluconazole) Broth->MIC Analysis Comparative Analysis MIC->Analysis

Caption: Workflow for assessing antifungal cross-resistance.

G cluster_pathway Mechanisms of Fungal Resistance cluster_resistance Resistance Mechanisms Agent46 Agent 46 GlucanSynthase β(1,3)-D-Glucan Synthase Agent46->GlucanSynthase inhibits Echinocandins Echinocandins Echinocandins->GlucanSynthase inhibits Azoles Azoles Erg11 Lanosterol 14α-demethylase (Erg11) Azoles->Erg11 inhibits CellWall Fungal Cell Wall GlucanSynthase->CellWall synthesizes glucan for Ergosterol Ergosterol Synthesis Erg11->Ergosterol CDR1 CDR1 Efflux Pump CDR1->Azoles expels drug FKS1_mut FKS1 Mutation FKS1_mut->GlucanSynthase alters target CDR1_up CDR1 Overexpression CDR1_up->CDR1 increases

Caption: Key pathways in antifungal action and resistance.

Conclusion

The preliminary data suggests that this compound demonstrates a distinct cross-resistance profile. It is susceptible to resistance mechanisms that alter the target enzyme, β-(1,3)-D-glucan synthase, showing cross-resistance with echinocandins in strains harboring FKS1 mutations.[3][4] However, it is not affected by the upregulation of the Cdr1p efflux pump, a common mechanism of azole resistance.[4][5] This suggests that Agent 46 could be a viable therapeutic option for infections caused by azole-resistant Candida strains that do not possess target-site mutations in the glucan synthase enzyme. Further studies are warranted to explore its efficacy against a broader range of resistant fungal pathogens and to elucidate other potential resistance mechanisms.

References

Comparative Efficacy of Antifungal Agent 46 in Fluconazole-Resistant Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The escalating prevalence of fluconazole-resistant fungal infections, particularly those caused by Candida species, poses a significant threat to global health. Fluconazole (B54011), a widely utilized azole antifungal, functions by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] However, the emergence of resistance mechanisms necessitates the development of novel antifungal agents with improved efficacy. This guide provides a comprehensive comparison of a novel investigational antifungal, designated Antifungal Agent 46, against fluconazole-resistant fungal strains, supported by experimental data and detailed methodologies.

Understanding Fluconazole Resistance

Resistance to fluconazole in fungal pathogens is a multifaceted phenomenon involving several key mechanisms:

  • Target Enzyme Alterations : Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole to its target enzyme.[4][5][6]

  • Overexpression of the Target Enzyme : Increased expression of ERG11 leads to higher concentrations of lanosterol 14α-demethylase, requiring higher doses of fluconazole to achieve an inhibitory effect.[5][7]

  • Drug Efflux Pumps : Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active removal of fluconazole from the fungal cell, preventing it from reaching its target.[1][6][7]

  • Alterations in the Ergosterol Biosynthesis Pathway : Fungi can develop bypass pathways that reduce their dependence on the ergosterol synthesis pathway targeted by azoles.[1][7]

This compound: A Novel Approach

This compound represents a new class of antifungal compounds designed to overcome common fluconazole resistance mechanisms. Its purported mechanism of action involves the inhibition of fungal mitochondrial function, specifically targeting respiratory chain complexes, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.[8] This distinct mechanism suggests a low probability of cross-resistance with azole-based drugs.

Comparative In Vitro Efficacy

The in vitro activity of this compound was evaluated against a panel of fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida auris strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible fungal growth, was determined for this compound and compared with fluconazole and other antifungal agents.

Data Presentation
Fungal StrainFluconazole Resistance MechanismFluconazole MIC (µg/mL)This compound MIC (µg/mL)Voriconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
C. albicans ATCC 90028 (Susceptible)None10.50.1250.25
C. albicans ATCC 64124 (Resistant)ERG11 overexpression640.540.25
C. albicans Clinical Isolate 1 (Resistant)CDR1/CDR2 efflux pumps128180.5
C. auris B11220 (Resistant)ERG11 point mutation>2562161

Table 1: Minimum Inhibitory Concentrations (MICs) of Antifungal Agents against Candida Strains.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

The in vitro antifungal susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.

  • Inoculum Preparation : Fungal isolates were cultured on Sabouraud Dextrose Agar plates for 24 hours at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution : Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation : Each well was inoculated with the prepared fungal suspension and the plates were incubated at 35°C for 24-48 hours.

  • MIC Determination : The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Antifungal Susceptibility Testing prep_isolates Prepare Fungal Isolates prep_inoculum Prepare Inoculum (0.5 McFarland) prep_isolates->prep_inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation serial_dilution Serial Dilution of Antifungal Agents serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Workflow for broth microdilution antifungal susceptibility testing.

G cluster_pathway Signaling Pathways of Fluconazole Resistance cluster_resistance Resistance Mechanisms fluconazole Fluconazole erg11 Lanosterol 14α-demethylase (Erg11p) fluconazole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane erg11_mutation ERG11 Gene Mutation erg11_mutation->erg11 Alters Target erg11_overexpression ERG11 Overexpression erg11_overexpression->erg11 Increases Target efflux_pumps Efflux Pump Overexpression (CDR, MDR) efflux_pumps->fluconazole Expels Drug

Caption: Key mechanisms of fluconazole resistance in fungal cells.

Conclusion

The data presented indicate that this compound demonstrates significant in vitro efficacy against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans and Candida auris. Its novel mechanism of action, distinct from the azole class of antifungals, makes it a promising candidate for further development in the fight against drug-resistant fungal infections. The consistent low MIC values of this compound, even in the presence of well-characterized fluconazole resistance mechanisms, underscore its potential to address a critical unmet need in infectious disease therapy. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this novel agent.

References

Safety Operating Guide

Safe Disposal Procedures for Antifungal Agent 46

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Antifungal Agent 46, a potent experimental compound. As "this compound" is not a universally standardized chemical name and may refer to different compounds in various contexts, this guide outlines general best practices for the disposal of hazardous antifungal agents in a laboratory setting.[1] Strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection. All laboratory personnel handling this agent must receive training on these procedures and consult the specific Safety Data Sheet (SDS) for the exact compound being used.

Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, a clear disposal plan must be in place.[1] Personnel must be familiar with the hazards associated with this compound by thoroughly reading its Safety Data Sheet (SDS), paying close attention to Section 13 for disposal considerations.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side-shields are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[2]

  • Body Protection: A lab coat must be worn.[2]

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[2]

Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous chemical waste.[2][3] Segregation of waste at the point of generation is a critical step to ensure safe handling and disposal.[3] Never mix incompatible waste streams.[1]

Primary Waste Categories:

  • Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste.[1]

  • Solid vs. Liquid: Do not mix solid and liquid wastes.[1]

  • Sharps: Needles, scalpels, and other contaminated sharps must be collected in designated puncture-proof containers.[1]

  • Mixed Waste: If the waste is mixed with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes, specific institutional procedures must be followed.[1]

Waste Stream Management and Disposal Plan

The following table summarizes the primary waste streams contaminated with this compound and their prescribed disposal routes. All waste containers must be kept closed except when adding waste and must be clearly labeled as "Hazardous Waste" with the full chemical name of the agent.[1][3]

Waste StreamDescriptionContainer TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste."Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request Environmental Health & Safety (EHS) pickup when 90% full.[3]
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, ethanol).4L Solvent-resistant bottle, labeled "Hazardous Waste."Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full.[3]
Solid Waste Contaminated consumables: gloves, pipette tips, bench paper, vials, etc.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste."Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.[3]
Contaminated Sharps Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the agent.OSHA-approved, puncture-resistant sharps container, labeled "Hazardous Waste."Place sharps directly into the container immediately after use. Do not recap needles. Request EHS pickup when the container is 3/4 full.
Grossly Contaminated Labware Heavily contaminated glassware or equipment.To be determined in consultation with EHS.Decontaminate using an approved procedure. If decontamination is not feasible, dispose of as hazardous solid waste.

Experimental Protocol: Decontamination of Work Surfaces

This protocol is for the routine decontamination of surfaces (e.g., benchtops, fume hoods) after handling this compound.

Materials:

  • Appropriate PPE (lab coat, safety glasses, gloves)

  • EPA-approved disinfectant effective against fungi or 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution.[3]

  • Absorbent paper towels

  • Hazardous waste collection container for solid waste.[3]

Procedure:

  • Preparation: Don appropriate PPE. Ensure the work area is well-ventilated.

  • Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel. Dispose of the towel in the hazardous solid waste container.[3]

  • Disinfection: Liberally apply a 10% bleach solution or other approved disinfectant to the surface, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically 10-15 minutes).

  • Final Wipe: Wipe the surface clean with fresh paper towels. Dispose of all used towels in the hazardous solid waste container.

  • PPE Disposal: Remove and discard gloves into the hazardous solid waste stream. Wash hands thoroughly.[3]

Diagrams and Visualizations

Laboratory Chemical Waste Disposal Workflow

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Containment & Storage cluster_3 Step 4: Final Disposal A Generation of This compound Waste B Consult Safety Data Sheet (SDS) (Section 13) A->B C Identify Hazard Characteristics (Toxic, Flammable, Corrosive) B->C D Segregate Waste at Source Aqueous Solutions Organic Solvents Contaminated Solids Sharps C->D E Use Compatible, Sealed & Labeled Containers D:f1->E D:f2->E D:f3->E D:f4->E F Store in Designated Secondary Containment Area E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H EHS Transports for Final Disposal G->H

Caption: Workflow for safe laboratory disposal of this compound.

Signaling Pathway Inhibition by this compound Note: Based on literature identifying a compound designated "this compound" as an inhibitor of Ras signaling by targeting protein farnesyltransferase.[4]

G cluster_0 Cell Membrane Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active Membrane Anchoring Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_active->Downstream Activates Farnesyltransferase Farnesyl- transferase Farnesyltransferase->Ras_inactive Farnesylation Agent46 This compound (Compound 2f) Agent46->Farnesyltransferase Inhibits

Caption: Inhibition of Ras farnesylation by this compound.

References

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